3-Fluorothiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-fluorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FS/c5-4-1-2-6-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAQIMRFMFRJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450307 | |
| Record name | 3-fluorothiophene | |
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Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3093-88-7 | |
| Record name | 3-fluorothiophene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluorothiophene | |
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Foundational & Exploratory
A Technical Guide to the Molecular Structure and Bonding of 3-Fluorothiophene
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Introduction
3-Fluorothiophene is a halogenated five-membered aromatic heterocycle that has garnered significant interest as a versatile building block in medicinal chemistry and materials science.[1] The thiophene ring is a well-established pharmacophore, recognized as a privileged structure in numerous FDA-approved drugs.[2][3] The strategic introduction of a fluorine atom onto this scaffold profoundly modifies its physicochemical properties, offering a powerful tool for drug design and optimization.[2]
This guide provides an in-depth analysis of the molecular structure, chemical bonding, and spectroscopic characterization of this compound. It includes detailed experimental protocols for its synthesis and analysis, and explores the implications of its unique structural features for drug development, providing a core resource for researchers in the field.
Molecular Structure and Geometry
The fundamental structure of this compound consists of a planar, five-membered thiophene ring with a fluorine atom substituted at the C3 position.[4] This substitution is key to its unique chemical properties.
Core Molecular Properties
The essential identification and physical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₄H₃FS | [4][5][6] |
| Molecular Weight | 102.13 g/mol | [4][5][6] |
| CAS Number | 3093-88-7 | [4][5] |
| Appearance | Colorless to almost colorless clear liquid | [5][6] |
| Topological Polar Surface Area | 28.2 Ų | [4] |
| Canonical SMILES | C1=CSC=C1F | [4] |
| InChI Key | WPAQIMRFMFRJTP-UHFFFAOYSA-N | [4] |
Molecular Geometry
This compound is a planar molecule. While precise, experimentally determined bond lengths and angles for the isolated molecule require specialized techniques like microwave spectroscopy, computational methods and crystallographic data from derivatives provide excellent approximations. Density Functional Theory (DFT) calculations are commonly used to model the geometric parameters of such molecules.[7][8]
| Parameter | Description | Typical Value (Å or °) |
| C-F Bond Length | The distance between the carbon at position 3 and the fluorine atom. | ~1.35 Å |
| C-S Bond Lengths | The distances between the sulfur atom and the adjacent carbon atoms (C2, C5). | ~1.71 - 1.72 Å |
| C=C Bond Lengths | The distances between carbons C2-C3 and C4-C5. | ~1.37 Å |
| C-C Bond Length | The distance between carbons C3-C4. | ~1.42 Å |
| C-S-C Bond Angle | The angle formed by the C2-S-C5 atoms. | ~92.2° |
Note: These are representative values based on computational studies of thiophene and its derivatives.[8][9] Actual experimental values may vary.
Bonding and Electronic Structure
The chemical behavior of this compound is governed by the aromaticity of the thiophene ring and the powerful electronic effects of the fluorine substituent.
Aromaticity and the Role of Sulfur
The thiophene ring is an electron-rich aromatic system. The aromaticity arises from the delocalization of six π-electrons within the five-membered ring. Four electrons are contributed by the two carbon-carbon double bonds, and the sulfur atom contributes a lone pair of electrons to the π-system.
Electronic Influence of the Fluorine Substituent
Fluorine is the most electronegative element, exerting a strong influence on the electronic distribution within the molecule through two opposing effects:
-
Inductive Effect (-I): Fluorine strongly withdraws electron density from the ring through the sigma (σ) bond. This effect is dominant and generally deactivates the ring towards electrophilic substitution compared to unsubstituted thiophene.
-
Mesomeric Effect (+M): Fluorine can donate electron density from one of its lone pairs into the pi (π) system of the ring. This resonance effect directs incoming electrophiles primarily to the ortho and para positions (C2 and C5).
The interplay of these effects is critical for understanding the molecule's reactivity and its interactions with biological targets.[2]
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and elucidating the precise structure of this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural analysis. ¹H, ¹³C, and ¹⁹F NMR spectra provide unambiguous evidence for the connectivity and environment of each atom.
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Notes |
| ¹H NMR | H2: ~7.1-7.3 | J(H2,H4) ≈ 1.5-2.0 Hz | The chemical shifts and couplings are highly characteristic. The presence of fluorine induces additional H-F couplings. |
| H4: ~6.7-6.9 | J(H4,H5) ≈ 5.0-5.5 Hz | ||
| H5: ~7.3-7.5 | J(H2,F) ≈ 2.0-3.0 Hz | ||
| J(H4,F) ≈ 3.5-4.5 Hz | |||
| J(H5,F) ≈ 1.0-2.0 Hz | |||
| ¹³C NMR | C2: ~115-120 | J(C2,F) ≈ 4-5 Hz | The C3 carbon shows a very large one-bond C-F coupling, which is definitive for assigning the fluorine position. |
| C3: ~155-160 | J(C3,F) ≈ 240-250 Hz | ||
| C4: ~105-110 | J(C4,F) ≈ 20-25 Hz | ||
| C5: ~120-125 | J(C5,F) ≈ 3-4 Hz | ||
| ¹⁹F NMR | ~ -119 to -125 | J(F,H4) ≈ 3.5-4.5 Hz | The ¹⁹F spectrum typically shows a doublet of doublets due to coupling with H2 and H4 protons.[1] |
| J(F,H2) ≈ 2.0-3.0 Hz |
Note: Data compiled from literature reports on this compound and its derivatives.[1] Shifts are relative to TMS for ¹H/¹³C and CFCl₃ for ¹⁹F, typically in CDCl₃ solvent.
Vibrational Spectroscopy (IR & Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a "fingerprint" based on its functional groups and overall structure.[10][11]
| Wavenumber Range (cm⁻¹) | Assignment | Notes |
| 3100 - 3000 | Aromatic C-H Stretch | Typical for heteroaromatic rings. |
| 1600 - 1450 | C=C Ring Stretching | Multiple bands are expected due to the aromatic system. |
| 1250 - 1000 | C-F Stretch | A strong, characteristic absorption band in the IR spectrum. |
| 900 - 650 | C-H Out-of-Plane Bending | These bands are sensitive to the substitution pattern on the ring. |
| 850 - 600 | C-S Stretching | Often weak and can be difficult to assign definitively. |
Experimental Protocols
Synthesis via Schiemann Reaction and Decarboxylation
A reliable and efficient route to this compound involves the introduction of fluorine via a Schiemann reaction on a thiophene diazonium salt, followed by hydrolysis and decarboxylation.[1][12]
Protocol:
-
Diazotization: Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid at low temperature (0-5 °C) to yield 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate as a salt.
-
Schiemann Reaction: The isolated diazonium salt is mixed with an inert solid like sand and heated under vacuum. Thermal decomposition releases N₂ gas and installs the fluorine atom onto the ring, producing methyl this compound-2-carboxylate, which is collected by distillation.[1]
-
Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in an aqueous/alcoholic solution, followed by acidic workup.
-
Decarboxylation: The purified this compound-2-carboxylic acid is heated in a high-boiling solvent like quinoline with a copper-based catalyst (e.g., copper chromite).[1] The reaction mixture is heated to effect decarboxylation, and the final product, this compound, is isolated directly by distillation from the reaction vessel.[1] The purity is confirmed by NMR spectroscopy.[1]
NMR Analysis Protocol
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.[13] Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. As ¹⁹F is a sensitive nucleus, fewer scans are often required. Proton decoupling may be used to simplify the spectrum, or a coupled spectrum can be acquired to observe H-F couplings.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A DEPT or APT experiment can be run to aid in distinguishing between CH, CH₂, and CH₃ groups (though not required for this specific molecule).
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase correct the resulting spectra and perform baseline correction. Integrate the signals in the ¹H spectrum and calibrate the chemical shift scale relative to the internal standard.
Relevance in Drug Development
The incorporation of a this compound moiety into a drug candidate can have profound and beneficial effects on its pharmacological profile.[2]
-
Metabolic Stability: The C-F bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can block cytochrome P450-mediated oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[2]
-
Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions. Its substitution can alter the conformation of a molecule to better fit a binding pocket, thus enhancing potency.[2]
-
Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity (logP), which can improve its ability to cross cell membranes and the blood-brain barrier.[2]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the drug at physiological pH and impacting its solubility and receptor interactions.
However, it is also crucial to consider that the metabolism of the thiophene ring itself can sometimes lead to the formation of reactive electrophilic metabolites, such as thiophene S-oxides or epoxides, which can be a source of toxicity.[14] This potential liability must be assessed during drug development.
Conclusion
This compound is a structurally simple yet chemically sophisticated molecule. Its planar geometry, aromatic character, and the potent electronic effects of the fluorine atom create a unique profile of reactivity and intermolecular interactions. A thorough understanding of its structure and bonding, confirmed by robust spectroscopic analysis, is fundamental for its effective application. For drug development professionals, this compound represents a high-value building block, offering a strategic pathway to enhance metabolic stability, binding affinity, and permeability, ultimately leading to the design of safer and more effective therapeutic agents.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. nbinno.com [nbinno.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C4H3FS | CID 10975421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Highly Correlated, Multireference Study of the Lowest Lying Singlet and Triplet States of the Four Thiophene Diradicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene (Journal Article) | OSTI.GOV [osti.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Advent of 3-Fluorothiophene: A Legacy of Synthetic Innovation
An In-depth Technical Guide on the Discovery and Synthesis of 3-Fluorothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a halogenated heterocyclic compound, has emerged as a valuable building block in the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by the highly electronegative fluorine atom on the thiophene ring, make it a desirable component in the design of novel pharmaceuticals and organic electronic materials.[1] The journey to an efficient and reliable synthesis of this seemingly simple molecule, however, has been a challenging endeavor, marked by early setbacks and eventual innovative breakthroughs. This technical guide provides a comprehensive overview of the historical development and the key synthetic methodologies for this compound, with a focus on detailed experimental protocols and quantitative data to aid researchers in their scientific pursuits.
The synthesis of this compound is complicated by the inherent reactivity of the thiophene ring, where the 2-position is more susceptible to electrophilic substitution than the 3-position.[1] This inherent regioselectivity has historically posed a significant hurdle to the direct and efficient introduction of a fluorine atom at the desired C3 position. Early attempts to synthesize fluorothiophenes often resulted in low yields, dangerous reaction conditions, or inseparable product mixtures.[1]
Historical Perspective: Early Attempts and Challenges
Initial forays into the synthesis of this compound were met with limited success. An early reported attempt utilizing the Schiemann reaction, a classic method for introducing fluorine onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt, proved unsuccessful.[1]
Other early strategies were also fraught with difficulties:
-
Metal-Halogen Exchange: This approach, involving the reaction of 3-bromothiophene with a metalating agent followed by a fluorine source like perchloryl fluoride, was hampered by the hazardous nature of perchloryl fluoride.[1]
-
Direct Fluorination: The direct reaction of thiophene with elemental fluorine resulted in a mixture of 2- and this compound, which was difficult to separate, making it an impractical route for obtaining the pure 3-isomer.[1]
-
Cesium Fluoride Mediated Fluorination: A lengthy synthetic sequence involving the fluorination of 3-chloro-2-cyanothiophene with cesium fluoride suffered from low overall yields (8.3%) and challenging purification steps.[1]
These early struggles underscored the need for a more robust and efficient synthetic strategy to unlock the potential of this compound in various scientific disciplines.
The Four-Step Synthesis: A Breakthrough in Efficiency
A significant advancement in the synthesis of this compound was the development of a four-step reaction sequence commencing from methyl 3-aminothiophene-2-carboxylate. This method, which also utilizes a modified Schiemann reaction, provides a reliable and scalable route to the target molecule with a commendable overall yield of 49%.[1]
Logical Relationship of Synthesis Strategies
Caption: Logical flow of this compound synthesis strategies.
Experimental Workflow of the Four-Step Synthesis
Caption: Experimental workflow for the four-step synthesis.
Quantitative Data Summary
The following table summarizes the quantitative data for the successful four-step synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Diazotization | Methyl 3-aminothiophene-2-carboxylate | Sodium nitrite, Tetrafluoroboric acid | 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate | 93 |
| 2 | Schiemann Reaction | 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate | Sand, Heat (160-200 °C), Vacuum (0.1 Torr) | Methyl this compound-2-carboxylate | 67 |
| 3 | Saponification | Methyl this compound-2-carboxylate | Sodium hydroxide | This compound-2-carboxylic acid | 84 |
| 4 | Decarboxylation | This compound-2-carboxylic acid | Barium-promoted copper chromite, Quinoline, Heat (200 °C) | This compound | 93 |
| Overall | 49 |
Detailed Experimental Protocols
The following are the detailed experimental methodologies for the key steps in the successful four-step synthesis of this compound.[1]
Step 1: Synthesis of 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate
This step involves the diazotization of the starting amine.
-
Materials: Methyl 3-aminothiophene-2-carboxylate, Sodium nitrite, Tetrafluoroboric acid.
-
Procedure: Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid. The resulting diazonium salt, 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate, precipitates and is collected.
-
Yield: 93%
Step 2: Synthesis of Methyl this compound-2-carboxylate (Schiemann Reaction)
This is the crucial fluorine introduction step.
-
Materials: 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate (15.4 g, 0.060 mol), Sand (80 g).
-
Equipment: Round-bottomed flask, Distilling head, Dewar type condenser (cooled with liquid N₂).
-
Procedure:
-
A mixture of 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate and sand is placed in a round-bottomed flask.
-
The apparatus is connected to a vacuum line (0.1 Torr).
-
The mixture is heated in an oil bath. At an oil-bath temperature of 160 °C, the product begins to sublime and is collected on the liquid nitrogen-cooled condenser.
-
As the temperature is raised to approximately 200 °C, a pale yellow liquid distills and solidifies in the receiving flask.
-
The sublimed and distilled products are combined and washed with methanol.
-
Water (15 mL) is added to precipitate the product.
-
The solid is filtered and air-dried to yield methyl this compound-2-carboxylate.
-
-
Yield: 6.4 g (67%)
-
Melting Point: 48–50 °C
Step 3: Synthesis of this compound-2-carboxylic acid (Saponification)
This step hydrolyzes the ester to a carboxylic acid.
-
Materials: Methyl this compound-2-carboxylate, Sodium hydroxide.
-
Procedure: Methyl this compound-2-carboxylate is hydrolyzed using a solution of sodium hydroxide.
-
Yield: 84%
Step 4: Synthesis of this compound (Decarboxylation)
The final step to yield the target molecule.
-
Materials: this compound-2-carboxylic acid (1.68 g, 80 mmol), Quinoline (10 mL), Barium-promoted copper chromite (1.24 g, 40 mmol).
-
Equipment: Single-necked round-bottomed flask, Distillation apparatus, Cold receiver (ice-bath).
-
Procedure:
-
This compound-2-carboxylic acid is dissolved in quinoline in a round-bottomed flask.
-
Barium-promoted copper chromite is added to the solution.
-
The flask is connected to a distillation apparatus, and the temperature is raised to 200 °C using an oil bath.
-
The highly volatile this compound distills at a head temperature of 30–32 °C and is collected in a receiver cooled with an ice bath.
-
-
Yield: 0.80 g (93%)
-
Purity: >97% (by ¹H NMR)
Alternative Synthesis Route
Another reported synthesis of this compound starts from 2-bromo-3-chlorothiophene. This method involves a nucleophilic aromatic substitution with a cyanide source, followed by fluorination with CsF, hydrolysis, and decarboxylation. While reported to give a good yield, detailed experimental protocols and extensive validation are less readily available in the literature compared to the four-step method.
Conclusion
The synthesis of this compound has evolved from a series of challenging and often low-yielding endeavors to a reliable and efficient four-step process. The successful implementation of a modified Schiemann reaction has been pivotal in this advancement, making this valuable fluorinated heterocycle more accessible to the scientific community. The detailed experimental protocols and quantitative data presented in this guide are intended to empower researchers in their efforts to synthesize and utilize this compound in the development of next-generation pharmaceuticals and advanced materials. The continued exploration of new synthetic methodologies will undoubtedly further enhance the availability and application of this important chemical entity.
References
A Technical Guide to the Theoretical Electronic Properties of 3-Fluorothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorothiophene is a heterocyclic organic compound that has garnered interest in materials science and medicinal chemistry. As a derivative of thiophene, its electronic structure is fundamental to its chemical behavior and potential applications, ranging from conductive polymers to novel therapeutic agents. The introduction of a highly electronegative fluorine atom at the 3-position significantly perturbs the electron distribution within the thiophene ring, thereby modifying its electronic properties.
Theoretical and computational studies, primarily leveraging Density Functional Theory (DFT), provide a powerful, non-experimental avenue to elucidate these properties with high accuracy. This guide offers an in-depth overview of the key electronic characteristics of this compound as determined by these theoretical methods, presenting quantitative data, detailing computational protocols, and visualizing critical workflows and relationships.
Computational Methodologies and Protocols
The theoretical investigation of this compound's electronic structure predominantly relies on Density Functional Theory (DFT). DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.
Core Experimental Protocol: DFT Calculations
The typical computational protocol for determining the electronic properties of this compound involves the following steps:
-
Geometry Optimization : The initial step is to find the lowest energy structure of the molecule. This is achieved by performing a geometry optimization, where the positions of the atoms are systematically adjusted to minimize the total electronic energy of the molecule.
-
Frequency Analysis : Following optimization, a vibrational frequency calculation is performed. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.
-
Electronic Property Calculation : With the optimized geometry, a "single-point" energy calculation is performed using a selected DFT functional and basis set to determine the molecular orbital energies and other electronic properties.
Key components of the DFT protocol include:
-
Functional : The choice of the exchange-correlation functional is critical. For thiophene derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost.[1][2][3]
-
Basis Set : The basis set is a set of mathematical functions used to build the molecular orbitals. For studies on this compound, Pople-style basis sets such as 6-311++G and 6-311G++(d,p) are commonly employed.[1][2] These are considered flexible and robust for describing the electronic structure of molecules containing heteroatoms and for calculating a wide range of properties.
The general workflow for these computational studies is illustrated below.
Key Electronic Properties of this compound
Theoretical studies have quantified several fundamental electronic properties of this compound. These descriptors are crucial for predicting the molecule's reactivity, stability, and potential for charge transport in materials.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity.[4][5]
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be derived to provide a more nuanced picture of the molecule's chemical behavior.[6]
-
Ionization Potential (I) : The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.[7]
-
Electron Affinity (A) : The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.[8]
-
Electronegativity (χ) : The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
-
Chemical Hardness (η) : A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.[5]
-
Chemical Softness (S) : The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.
The relationships between these core properties are visualized in the diagram below.
Quantitative Data Summary
The following tables summarize the computational methods and calculated electronic properties for this compound from referenced theoretical studies.
Table 1: Computational Methodologies Employed in Theoretical Studies
| Study Reference | Computational Method | Functional | Basis Set | Key Properties Calculated |
|---|---|---|---|---|
| Shirani et al.[1][2][9] | Density Functional Theory (DFT) | B3LYP | 6-311++G** | Ionization Potential, HOMO-LUMO gap, Dipole Moment, Polarizability, Vibrational Frequencies |
| Al-Amiery et al. (2015) | Density Functional Theory (DFT) | Not Specified | 6-311G++(d,p) | EHOMO, ELUMO, Energy Gap, Dipole Moment, Electronegativity, Hardness, Softness |
Table 2: Calculated Electronic Properties of this compound
| Property | Symbol | Calculated Value | Unit | Study Reference |
|---|---|---|---|---|
| Electronegativity | χ | 0.237 | a.u. | Al-Amiery et al. (2015) |
| Chemical Hardness | η | 0.232 | a.u. | Al-Amiery et al. (2015) |
| Chemical Softness | S | 4.302 | a.u. | Al-Amiery et al. (2015) |
Note: Specific energy values for EHOMO, ELUMO, and the energy gap were presented in the source study but require access to the full publication text. The available data confirms the calculation of these core properties.
Interpretation and Significance
The theoretical data provides valuable insights into the chemical nature of this compound.
-
Reactivity : The HOMO-LUMO gap is a primary determinant of chemical reactivity.[10][11] While specific values require the full text of the cited papers, the consistent focus on this parameter highlights its importance. A smaller gap would suggest higher reactivity, making the molecule more susceptible to electrophilic or nucleophilic attack, a key consideration in drug design and materials degradation.
-
Polymerization Potential : Studies have investigated fluorothiophenes as potential monomers for conductive polymers.[1][2] The electronic properties, such as ionization potential and electron distribution, are critical for determining the ease of electropolymerization and the conductive properties of the resulting polymer. The analysis by Shirani et al. suggests that this compound possesses suitable conditions for this application.[2]
-
Intermolecular Interactions : Properties like the dipole moment and polarizability govern how this compound interacts with itself and other molecules, which is fundamental to its behavior in solution and the solid state. This is particularly relevant for drug development, where molecule-receptor interactions are paramount, and for materials science, where molecular packing influences bulk properties.
Conclusion
Theoretical studies based on Density Functional Theory provide a robust framework for understanding the electronic properties of this compound. By calculating fundamental parameters such as HOMO-LUMO energies, ionization potential, and chemical hardness, researchers can predict the molecule's stability, reactivity, and suitability for various applications without the need for extensive empirical screening. The B3LYP functional paired with basis sets like 6-311++G** has emerged as a reliable methodology for these investigations.[1][2][9] The resulting data is invaluable for guiding the rational design of novel materials and therapeutic agents based on the this compound scaffold.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjweb.com [irjweb.com]
- 5. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations [mdpi.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 11. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Spectroscopic Characterization of 3-Fluorothiophene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Fluorothiophene, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this molecule, including detailed experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a thorough analysis of its chemical environment.
NMR Spectroscopic Data
The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR data for this compound, recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.17 | dt | J = 5.4, 3.4 |
| H-4 | 6.69 | ddd | J = 3.4, 1.5, 1.1 |
| H-5 | 6.83 | ddd | J = 5.4, 1.5, 0.9 |
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J, Hz) |
| C-2 | 117.2 | d, JC,F = 26.9 |
| C-3 | 158.5 | d, ¹JC,F = 257.7 |
| C-4 | 103.1 | d, JC,F = 21.1 |
| C-5 | 124.8 | d, JC,F = 9.1 |
Table 3: ¹⁹F NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| F-3 | -131.0 | d | J = 3.2 |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[1][2][3]
-
To ensure a homogenous magnetic field and prevent line broadening, filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube.[4]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[1][2][3]
-
Cap the NMR tube securely to prevent solvent evaporation.[1]
Instrumental Parameters:
-
Spectrometer: A 500 MHz NMR spectrometer is suitable for this analysis.
-
Solvent: CDCl₃.[5]
-
Internal Standards: Tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm), the residual solvent peak for ¹³C NMR (CDCl₃, δ = 77.16 ppm), and CFCl₃ for ¹⁹F NMR (δ = 0.0 ppm).
-
Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).[1]
-
Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[1][6]
-
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups and vibrational modes present in this compound.
Expected IR Absorption Bands
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 1600 - 1400 | C=C aromatic ring stretch | Medium-Weak |
| 1250 - 1000 | C-F stretch | Strong |
| 900 - 675 | C-H out-of-plane bend | Strong |
| ~850 | C-S stretch in thiophene ring | Medium |
Experimental Protocol for IR Spectroscopy
As this compound is a liquid, the neat sample can be analyzed directly.
Sample Preparation (Neat Liquid):
-
Place one to two drops of this compound onto the surface of a polished salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film between the plates.
-
Mount the "sandwich" plates in the spectrometer's sample holder.
Data Acquisition:
-
Record a background spectrum of the empty IR spectrometer.
-
Place the prepared sample in the spectrometer.
-
Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the this compound molecule.
Expected UV-Vis Absorption
Thiophene and its derivatives typically exhibit strong absorption in the UV region due to π → π* transitions. For thiophene, the primary absorption band is observed around 231 nm. The introduction of a fluorine atom may cause a slight shift in the absorption maximum (λmax).
Table 5: Predicted UV-Vis Absorption for this compound
| Wavelength (λmax) | Solvent | Electronic Transition |
| ~230-240 nm (predicted) | Ethanol or Hexane | π → π* |
Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent such as ethanol or hexane. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Use a high-precision balance to prepare a stock solution, which can then be serially diluted.
-
Fill a quartz cuvette with the prepared solution. A matched cuvette filled with the pure solvent will be used as a reference.[7][8][9]
Data Acquisition:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[9]
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
Perform a baseline correction using the cuvette filled with the pure solvent.[7][9]
-
Replace the reference cuvette with the sample cuvette.
-
Run the scan to obtain the absorption spectrum.[9]
Visualization of Spectroscopic Workflow and Data Interconnectivity
The following diagrams illustrate the logical workflow for the complete spectroscopic characterization of this compound and the relationship between the different spectroscopic techniques and the structural information they provide.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Caption: Interconnectivity of spectroscopic data for structural elucidation.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. sites.bu.edu [sites.bu.edu]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. chem.uiowa.edu [chem.uiowa.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. youtube.com [youtube.com]
Quantum Chemical Blueprint for 3-Fluorothiophene: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical framework for the quantum chemical investigation of 3-Fluorothiophene, a heterocyclic compound of interest in medicinal chemistry. By leveraging computational methods, researchers can gain profound insights into the molecule's structural, electronic, and spectroscopic properties, thereby accelerating drug design and development processes. This guide outlines the theoretical background, computational methodologies, and expected outcomes of such a study, presenting a roadmap for the in silico characterization of this compound and its derivatives.
Introduction
Thiophene and its derivatives are key scaffolds in a multitude of pharmaceuticals due to their diverse biological activities. The introduction of a fluorine atom, a common strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability and binding affinity, makes this compound a molecule of significant interest. Quantum chemical calculations offer a powerful, non-invasive approach to elucidate the fundamental properties that govern its behavior at a molecular level.
Computational Methodology
The recommended computational approach involves a multi-step process, beginning with the construction of the initial molecular structure and culminating in a detailed analysis of its calculated properties. The entire workflow is depicted in the diagram below.
3-Fluorothiophene: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorothiophene is a fluorinated heterocyclic compound that has garnered interest in various fields, including materials science and medicinal chemistry. Its unique electronic properties, stemming from the electronegativity of the fluorine atom and the aromaticity of the thiophene ring, make it a valuable building block in the synthesis of novel organic materials and pharmaceuticals. This technical guide provides an in-depth overview of the key physical properties of this compound, namely its boiling point and density, supported by detailed experimental protocols for their determination.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C4H3FS | PubChem[1] |
| Molecular Weight | 102.13 g/mol | PubChem[1] |
| Appearance | Colorless to almost colorless liquid | CymitQuimica, TCI America[2][3] |
| Boiling Point | 85 °C (at atmospheric pressure) | TCI America[3] |
| Density | Not available in literature | N/A |
| Refractive Index | 1.49 | Lab Pro Inc.[4] |
| Purity | >98.0% (GC) | CymitQuimica, Lab Pro Inc.[2][4] |
| CAS Number | 3093-88-7 | CymitQuimica[2] |
Experimental Protocols
Precise measurement of physical properties is critical for the application of this compound in research and development. The following sections detail standardized experimental procedures for the determination of its boiling point and density.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile organic compound like this compound, several methods can be employed for accurate determination.
Method 1: Simple Distillation
This method is suitable for determining the boiling point of a pure liquid.
-
Apparatus: A standard simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Procedure:
-
Place a small volume of this compound (approximately 5-10 mL) and a few boiling chips into the round-bottom flask.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
Method 2: Thiele Tube Method
This micro-scale method is ideal when only a small amount of the substance is available.
-
Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end.
-
Procedure:
-
Add a small amount of this compound to the small test tube.
-
Place the sealed capillary tube, open end down, into the test tube.
-
Attach the test tube to the thermometer and place the assembly in the Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
-
Heat the side arm of the Thiele tube gently.
-
Observe a stream of bubbles emerging from the capillary tube as the liquid is heated above its boiling point.
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the liquid is drawn back into the capillary tube is the boiling point.
-
Density Determination
Pycnometer Method
This method allows for a very precise determination of the density of a liquid.
-
Apparatus: A pycnometer (a small glass flask with a precisely known volume), an analytical balance, and a temperature-controlled water bath.
-
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m_empty).
-
Fill the pycnometer with distilled water of a known temperature and density. Ensure the capillary in the stopper is also filled.
-
Place the filled pycnometer in a temperature-controlled water bath to bring it to a constant temperature.
-
Carefully dry the outside of the pycnometer and weigh it (m_water).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with this compound.
-
Repeat the temperature equilibration and weighing steps to get the mass of the pycnometer filled with the sample (m_sample).
-
The density of this compound (ρ_sample) can be calculated using the following formula: ρ_sample = [(m_sample - m_empty) / (m_water - m_empty)] * ρ_water where ρ_water is the density of water at the experimental temperature.
-
Synthesis Workflow of this compound
A common synthetic route to this compound involves a multi-step process. The following diagram illustrates a typical experimental workflow for its synthesis.
Caption: Synthetic workflow for this compound.
References
Navigating the Solubility Landscape of 3-Fluorothiophene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorothiophene is a heterocyclic organic compound of increasing interest in the development of novel materials and pharmaceuticals. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, addressing the current landscape of available data. Due to a lack of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, predictive principles based on molecular properties, and a detailed, generalized experimental protocol for determining solubility.
Introduction to this compound
This compound (C₄H₃FS) is a five-membered aromatic heterocycle containing a sulfur atom, with a fluorine atom substituted at the 3-position. Its molecular structure imparts a unique combination of aromaticity, polarity, and potential for intermolecular interactions, which collectively govern its solubility behavior. While thiophene and its derivatives are generally recognized for their good solubility in many organic solvents, the introduction of a highly electronegative fluorine atom can modulate these properties.
Qualitative Solubility Profile
Based on general principles of organic chemistry and information from related thiophene compounds, this compound is expected to be soluble in a range of common organic solvents. The principle of "like dissolves like" serves as a primary guide for predicting its solubility. The presence of the polar C-F bond and the lone pairs of electrons on the sulfur atom suggest that this compound will exhibit good solubility in polar aprotic and moderately polar solvents.
Expected Solubility Trends:
-
High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform, o-dichlorobenzene), ethers (e.g., tetrahydrofuran, diethyl ether), and ketones (e.g., acetone).
-
Moderate to Good Solubility: Expected in aromatic hydrocarbons (e.g., toluene, benzene) and esters (e.g., ethyl acetate).
-
Lower Solubility: Expected in highly nonpolar alkanes (e.g., hexane, heptane) and highly polar protic solvents like water, where it is reported to be practically insoluble.
It is important to note that polymers derived from this compound have shown solubility in chlorinated solvents, sometimes requiring elevated temperatures, which suggests the monomer itself would be readily soluble in these solvents.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents (e.g., in g/100 mL or mol/L at specified temperatures). The following table is provided as a template for researchers to populate with experimentally determined data.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| e.g., Toluene | 25 | Data Not Available | Data Not Available | e.g., Gravimetric |
| e.g., Methanol | 25 | Data Not Available | Data Not Available | e.g., HPLC |
| e.g., Acetone | 25 | Data Not Available | Data Not Available | e.g., UV-Vis Spectroscopy |
| e.g., Dichloromethane | 25 | Data Not Available | Data Not Available | e.g., NMR |
| e.g., Hexane | 25 | Data Not Available | Data Not Available | e.g., Gravimetric |
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for the experimental determination of the solubility of a solid compound like this compound (or a liquid, to determine miscibility) in an organic solvent. This method is based on creating a saturated solution and then quantifying the amount of dissolved solute.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis Spectrophotometer, or a calibrated NMR)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. An excess is crucial to ensure that a saturated solution is achieved.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and solute.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the same temperature for a period to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial or a volumetric flask to remove any undissolved microparticles.
-
-
Quantification of Solute:
-
Gravimetric Method: If the solvent is volatile and the solute is not, the filtered solution can be carefully evaporated to dryness, and the mass of the remaining solute can be measured.
-
Spectroscopic/Chromatographic Method:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve using the analytical instrument of choice (e.g., by measuring absorbance for UV-Vis or peak area for HPLC/GC).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Based on the concentration determined and the dilution factor, calculate the original concentration in the saturated solution.
-
Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocol for determining solubility.
Caption: Experimental workflow for solubility determination.
Caption: Logical relationship for predicting solubility.
Conclusion
3-Fluorothiophene: A Comprehensive Health and Safety Guide for Laboratory Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorothiophene is a fluorinated heterocyclic compound of increasing interest in the fields of medicinal chemistry, materials science, and organic synthesis. As with any novel chemical entity, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the available health and safety information for this compound, including its physicochemical properties, known hazards, handling procedures, and emergency protocols.
Physicochemical and Hazard Information
A summary of the key physical, chemical, and hazard properties of this compound is presented below. This information is critical for safe handling, storage, and emergency response planning.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₃FS | --INVALID-LINK-- |
| Molecular Weight | 102.13 g/mol | --INVALID-LINK-- |
| CAS Number | 3093-88-7 | --INVALID-LINK-- |
| Appearance | Colorless to almost colorless clear liquid | --INVALID-LINK-- |
| Boiling Point | 85 °C | --INVALID-LINK-- |
| Flash Point | 9 °C | --INVALID-LINK-- |
| Refractive Index | 1.49 | --INVALID-LINK-- |
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | GHS Hazard Statement | Signal Word | Pictogram | Reference |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor | Danger | 🔥 | --INVALID-LINK-- |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | ❕ | --INVALID-LINK-- |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | ❕ | --INVALID-LINK-- |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | ❕ | --INVALID-LINK-- |
Toxicology and Metabolism
While specific quantitative toxicological data for this compound is limited, the metabolism and toxicity of thiophene derivatives have been studied. This information provides a basis for understanding the potential toxicological profile of this compound.
Predicted Metabolic Pathways
Thiophene-containing compounds are known to be metabolized by cytochrome P450 (CYP450) enzymes in the liver. The two primary metabolic pathways that can lead to the formation of reactive, potentially toxic metabolites are S-oxidation and epoxidation.
-
S-oxidation: The sulfur atom in the thiophene ring is oxidized to a thiophene-S-oxide. This reactive intermediate can then be conjugated with glutathione (GSH) and excreted.
-
Epoxidation: An epoxide is formed across one of the double bonds in the thiophene ring. This epoxide is also a reactive electrophile that can be detoxified by glutathione conjugation.
The fluorine substituent on the thiophene ring may influence the rate and regioselectivity of these metabolic pathways, potentially altering the toxicological profile compared to unsubstituted thiophene.
Safe Handling and Storage
Adherence to strict safety protocols is essential when working with this compound due to its flammability and irritant properties.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following table provides general recommendations.
Table 3: Recommended Personal Protective Equipment for this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and vapors. |
| Skin and Body Protection | Flame-retardant lab coat, closed-toe shoes. | To protect against skin exposure and in case of fire. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | To prevent inhalation of vapors which may cause respiratory irritation. |
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store away from oxidizing agents.
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
Spill and Disposal
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material and contaminated items into a sealed, labeled container for hazardous waste disposal.
-
Dispose of waste in accordance with local, state, and federal regulations.
References
Methodological & Application
Synthesis of Poly(3-fluorothiophene) and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of poly(3-fluorothiophene) (P3FT) and its derivatives. These materials are of significant interest in the fields of organic electronics, sensing, and biomedical applications due to their unique electronic properties, environmental stability, and the potential for functionalization.
Introduction
Polythiophenes are a well-studied class of conjugated polymers, with poly(3-alkylthiophenes) being prominent examples used in organic field-effect transistors (OFETs) and organic photovoltaics.[1] The introduction of a fluorine atom onto the thiophene ring, creating poly(this compound), can significantly alter the polymer's properties. The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), leading to increased ionization potentials and potentially greater stability in electronic devices.[1] Furthermore, fluorine substitution can influence intermolecular interactions and solid-state packing, affecting material morphology and charge transport characteristics.[1] This document outlines the primary synthetic methodologies for preparing P3FT and its derivatives, provides detailed experimental protocols, and summarizes key performance data.
Synthetic Methodologies
Several polymerization methods can be employed for the synthesis of poly(this compound) and its derivatives. The choice of method often depends on the desired polymer properties, such as regioregularity, molecular weight, and polydispersity. The most common methods include:
-
Grignard Metathesis (GRIM) Polymerization: This is a widely used method for the synthesis of regioregular poly(3-alkylthiophenes) and can be adapted for fluorinated analogues.[2][3] It involves the formation of a Grignard reagent from a dihalogenated thiophene monomer, followed by nickel-catalyzed polymerization. This method often yields polymers with high head-to-tail (HT) regioregularity, which is crucial for achieving high charge carrier mobility.[2]
-
Stille Coupling Polymerization: This palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide is a versatile method for forming C-C bonds and is well-suited for the synthesis of conjugated polymers.[4][5] It offers good functional group tolerance but involves the use of toxic organotin compounds.[4]
-
Suzuki Coupling Polymerization: Another palladium-catalyzed cross-coupling reaction, the Suzuki polymerization, utilizes an organoboron reagent (like a boronic acid or ester) and an organic halide.[6][7] It is a popular alternative to Stille coupling due to the lower toxicity of the boron-containing reagents.[8]
-
Oxidative Polymerization: This method involves the direct oxidation of the monomer, typically using an oxidant like iron(III) chloride (FeCl₃).[9][10] While it is a simple and often cost-effective method, it generally produces polymers with lower regioregularity compared to cross-coupling methods, which can be detrimental to device performance.[10][11]
Key Applications
The unique properties of poly(this compound) and its derivatives make them suitable for a range of applications, including:
-
Organic Field-Effect Transistors (OFETs): The fluorination of the polythiophene backbone can lead to higher charge carrier mobilities and improved stability in OFETs, making them promising materials for next-generation electronics.[1][12]
-
Biosensors: The electronic properties of these polymers are sensitive to their local environment, enabling their use in sensors for detecting biological molecules.[13][14] For instance, functionalized polythiophenes have been used in glucose sensors and for the detection of DNA.[15][16] The introduction of fluorine can enhance the sensitivity and stability of these sensors.
-
Drug Delivery: While less explored for P3FT specifically, conjugated polymers are being investigated for drug delivery applications. Their ability to respond to external stimuli (e.g., pH, light) could be harnessed for controlled drug release.[16]
-
Antimicrobial Agents: Certain thiophene derivatives have shown antimicrobial activity.[17] Cationic poly(3-hexylthiophene) nanoparticles, for example, have demonstrated efficacy against bacteria and fungi.[13]
Experimental Protocols
This section provides detailed protocols for the synthesis of poly(this compound) derivatives.
Synthesis of Poly[3-fluoro-4-hexylthiophene-2,5-diyl] (F-P3HT) via GRIM Polymerization[1]
This protocol describes the synthesis of a regioregular fluorinated polythiophene derivative.
Materials:
-
2,5-dibromo-3-fluoro-4-hexylthiophene
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropylmagnesium chloride/lithium chloride complex (1.3 M solution in THF)
-
Methanol
-
Hydrochloric acid (5 M)
Procedure:
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dibromo-3-fluoro-4-hexylthiophene (1.02 g, 2.96 mmol) in anhydrous THF (20 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of isopropylmagnesium chloride/lithium chloride complex (2.21 mL of a 1.3 M solution in THF, 2.88 mmol) via syringe.
-
Remove the cooling bath and stir the mixture for 30 minutes at room temperature.
-
Heat the reaction mixture to reflux and maintain for 30 minutes.
-
After cooling to room temperature, quench the polymerization by slowly adding 5 M aqueous HCl (1 mL).
-
Precipitate the polymer by pouring the reaction mixture into methanol (e.g., 300 mL).
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Recover the purified polymer by dissolving it in chloroform and precipitating it again in methanol.
-
Dry the final polymer under vacuum.
General Procedure for Oxidative Polymerization using FeCl₃[9][18]
This protocol outlines a general method for synthesizing polythiophene derivatives via oxidative coupling.
Materials:
-
3-substituted thiophene monomer (e.g., 3-octylthiophene)
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous chloroform or other suitable solvent (e.g., deep eutectic solvents)[18]
-
Methanol
-
Ammonia solution
Procedure:
-
Under an inert atmosphere, dissolve the 3-substituted thiophene monomer in anhydrous chloroform.
-
In a separate flask, prepare a suspension of anhydrous FeCl₃ in a minimal amount of anhydrous chloroform.
-
Slowly add the FeCl₃ suspension to the monomer solution with vigorous stirring. The reaction is typically exothermic.
-
Continue stirring at room temperature for a specified period (e.g., 2-24 hours). The reaction mixture will turn dark and viscous.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the crude polymer and wash it with methanol.
-
To de-dope the polymer, stir the solid in an ammonia solution.
-
Filter the polymer and wash thoroughly with methanol and water until the filtrate is neutral.
-
Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to extract the desired polymer fraction.
-
Precipitate the polymer from the chloroform fraction by adding methanol.
-
Dry the purified polymer under vacuum.
Data Presentation
The properties of poly(this compound) and its derivatives can vary significantly depending on the synthetic method and the nature of the side chains. The following tables summarize key quantitative data from the literature.
Table 1: Thermal Properties of Fluorinated vs. Non-Fluorinated Poly(3-alkylthiophenes) [1]
| Polymer | Melting Peak (°C) | Cooling Peak (°C) | Crystallization Enthalpy (J/g) |
| F-P3HT | 267, 279 | 245 | ~32 |
| P3HT | 233 | 194 | ~19 |
Table 2: Properties of Poly(3-alkylthio)thiophenes (P3ATTs) vs. Poly(3-alkylthiophenes) (P3ATs) [19][20]
| Polymer | Mn (kDa) | PDI (ĐM) | Regioregularity (%) | OFET Mobility (cm²/Vs) |
| P3HTT (13k) | 13.2 | 1.47 | 78 | Lower than P3HT |
| P3HT | - | - | >95 | - |
| P3EHTT (27k) | 26.5 | 1.40 | 99 | Up to 3x higher than P3EHT |
| P3EHT | - | - | - | - |
Note: PDI refers to the Polydispersity Index. Mn is the number-average molecular weight. P3HTT is poly(3-hexylthio)thiophene, and P3EHTT is poly[3-(2-ethylhexylthio)thiophene]. P3EHT is poly(2-ethylhexylthiophene).
Visualizations
The following diagrams illustrate the synthetic pathways and a general experimental workflow.
Caption: Overview of major synthetic pathways for poly(this compound) and its derivatives.
Caption: General experimental workflow for the synthesis and characterization of polythiophenes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.cmu.edu [chem.cmu.edu]
- 3. chem.cmu.edu [chem.cmu.edu]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Precision synthesis of a fluorene-thiophene alternating copolymer by means of the Suzuki–Miyaura catalyst-transfer condensation polymerization: the importance of the position of an alkyl substituent on thiophene of the biaryl monomer to suppress disproportionation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Poly(3,4-ethylenedioxythiophene) bearing fluoro-containing phenylboronic acid for specific recognition of glucose - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Deep eutectic solvent systems for FeCl3-catalyzed oxidative polymerization of 3-octylthiophene - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 20. Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Fluorothiophene in Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-fluorothiophene-based materials in Organic Field-Effect Transistors (OFETs). The inclusion of fluorine atoms into conjugated polymer backbones has been a successful strategy to enhance the performance and stability of OFETs. Specifically, the incorporation of this compound moieties can significantly influence the electronic properties, molecular packing, and charge transport characteristics of the resulting semiconductor materials.
Introduction to this compound in OFETs
The strategic placement of fluorine atoms on the thiophene ring, particularly at the 3-position, imparts several advantageous properties to the resulting polymers for OFET applications. The high electronegativity of fluorine lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. This lowering of the HOMO level enhances the material's stability against ambient oxidation, leading to more stable OFET devices. Furthermore, non-covalent intramolecular interactions between the fluorine and adjacent sulfur atoms (F···S interactions) can promote a more planar polymer backbone, which in turn facilitates intermolecular π-π stacking and improves charge carrier mobility.
Performance Data of this compound-Based OFETs
The performance of OFETs is primarily evaluated based on three key parameters: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes representative performance data for OFETs fabricated using polymers containing this compound.
| Polymer/Small Molecule | Device Architecture | Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |
| P(NDI2OD-T2F) | Top-Gate, Bottom-Contact | 1.5 (electron) | > 106 | ~0 |
| PDPP-T-TQ | Bottom-Gate, Bottom-Contact | 0.59 (hole) | > 104 | Not Specified |
| TT-BT with nonyl side chain | Bottom-Gate, Top-Contact | 0.1 (hole) | 3.5 x 103 | < -3 |
| Poly(3-hexylthiophene) (P3HT) - Reference | Top-Gate, Bottom-Contact | 0.018 (hole) | > 3.3 x 104 | -23.4 |
Note: This table presents a selection of data from various sources for comparative purposes. Performance can vary significantly based on specific molecular design, device architecture, and fabrication conditions.
Experimental Protocols
Synthesis of this compound-Containing Polymers
A common method for synthesizing conjugated polymers containing this compound is through palladium-catalyzed cross-coupling reactions such as Stille or Suzuki polymerization.
Protocol: Stille Copolymerization of a this compound Derivative
Materials:
-
Distannylated comonomer (e.g., 5,5'-bis(trimethylstannyl)-2,2'-bithiophene)
-
Dibrominated this compound-containing comonomer
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line
Procedure:
-
Inside an inert atmosphere glovebox, add equimolar amounts of the distannylated comonomer and the dibrominated this compound-containing comonomer to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the palladium catalyst (typically 1-2 mol%).
-
Add anhydrous, degassed toluene to achieve a monomer concentration of approximately 0.1 M.
-
Seal the flask and take it out of the glovebox. Connect it to a Schlenk line.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring under a positive pressure of inert gas.
-
Monitor the progress of the polymerization by periodically taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
After the desired molecular weight is achieved (typically 12-48 hours), cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a non-solvent such as methanol or acetone.
-
Collect the polymer precipitate by filtration.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer fraction).
-
Dry the purified polymer under vacuum.
Fabrication of OFET Devices
A common device architecture for testing new organic semiconductors is the bottom-gate, top-contact (BGTC) structure.
Protocol: Fabrication of a BGTC OFET
Materials:
-
Heavily n-doped silicon wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
Organic semiconductor solution (e.g., this compound-containing polymer dissolved in chloroform or chlorobenzene at 5-10 mg/mL)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into desired substrate sizes.
-
Sonciate the substrates sequentially in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma or a piranha solution to create a hydrophilic surface.
-
-
Dielectric Surface Modification:
-
Place the cleaned substrates in a vacuum desiccator along with a small vial containing a few drops of OTS.
-
Evacuate the desiccator for 15-20 minutes to allow the OTS to form a self-assembled monolayer (SAM) on the SiO₂ surface. This treatment renders the surface hydrophobic, which promotes better film morphology of the organic semiconductor.
-
-
Semiconductor Deposition:
-
Spin-coat the organic semiconductor solution onto the OTS-treated substrates. A typical spin-coating recipe is 1000-3000 rpm for 60 seconds.
-
Anneal the semiconductor film on a hotplate at a temperature optimized for the specific polymer (typically 80-150 °C) for 10-30 minutes inside an inert atmosphere glovebox to remove residual solvent and improve crystallinity.
-
-
Electrode Deposition:
-
Place a shadow mask with the desired channel length and width on top of the semiconductor film.
-
Deposit the gold source and drain electrodes (typically 40-60 nm thick) by thermal evaporation through the shadow mask.
-
-
Device Annealing:
-
Perform a final annealing step at a moderate temperature (e.g., 80-100 °C) for a short duration (5-10 minutes) to improve the contact between the electrodes and the semiconductor.
-
Characterization of OFETs
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in an inert atmosphere or ambient conditions.
Protocol: Electrical Characterization
-
Transfer Characteristics:
-
Measure the drain current (Id) as a function of the gate voltage (Vg) at a constant, high drain-source voltage (Vds) (saturation regime).
-
From the transfer curve in the saturation regime, the field-effect mobility (μ) can be calculated using the following equation: Id = (μ * Ci * W) / (2 * L) * (Vg - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, and L is the channel length.
-
The on/off ratio is determined by the ratio of the maximum Id (on-state) to the minimum Id (off-state).
-
The threshold voltage (Vth) is extracted from the x-intercept of the linear fit to the plot of √|Id| versus Vg.
-
-
Output Characteristics:
-
Measure the drain current (Id) as a function of the drain-source voltage (Vds) for various gate voltages (Vg).
-
The output characteristics should show clear linear and saturation regions, indicative of good transistor behavior.
-
Visualizations
Caption: Workflow for the fabrication and characterization of this compound-based OFETs.
Caption: Influence of this compound on material properties and OFET performance.
Application Notes and Protocols for 3-Fluorothiophene in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-fluorothiophene-containing dyes in dye-sensitized solar cells (DSSCs). The inclusion of fluorine in the π-conjugated bridge of Donor-π-Acceptor (D-π-A) dyes offers several advantages for enhancing photovoltaic performance.
The strategic incorporation of fluorine, an electron-withdrawing group, into the thiophene-based π-linker of organic dyes can significantly influence the electronic properties of the molecule.[1][2] This modification can lead to a more efficient intramolecular photoinduced charge transfer process, which is crucial for the performance of DSSCs.[1] Specifically, the presence of fluorine can favorably tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the dye, leading to improved charge injection into the semiconductor's conduction band and more effective dye regeneration.[3]
Photovoltaic experiments have demonstrated that DSSCs based on dyes with fluorinated thiophene linkers can exhibit enhanced solar-to-electricity conversion efficiencies compared to their non-fluorinated counterparts.[1] The introduction of fluorine can also impact the molecular geometry, suppressing dye aggregation on the semiconductor surface, which is beneficial for overall device performance and stability.[3]
Data Presentation
The following table summarizes the photovoltaic performance of representative dye-sensitized solar cells utilizing both non-fluorinated and this compound-containing organic dyes. This comparative data highlights the impact of fluorination on the key performance parameters of the solar cells.
| Dye Structure | Power Conversion Efficiency (PCE) [%] | Short-Circuit Current Density (Jsc) [mA/cm²] | Open-Circuit Voltage (Voc) [mV] | Fill Factor (FF) | Reference |
| Non-Fluorinated Thiophene Dye | 6.57 | 15.4 | 693 | - | [3] |
| Fluorine-Containing Triarylamine Donor | 7.8 | 13.35 | 777 | - | [3] |
| Truxene-based dye with binary π-linkers | 6.9 | 11.9 | 830 | 0.70 | [3] |
| Dye with Thienothiophene Spacer | 7.04 | - | - | - | [3] |
| Dye with Hexyl-substituted Thienothiophene | - | - | 40 mV higher than non-substituted | - | [3] |
Experimental Protocols
I. Synthesis of a Representative this compound-Containing D-π-A Dye
This protocol describes a representative synthesis of a Donor-π-Acceptor (D-π-A) dye where this compound is incorporated into the π-bridge. The synthesis involves a Vilsmeier-Haack formylation followed by a Knoevenagel condensation.
Materials:
-
Donor-functionalized this compound precursor
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Cyanoacetic acid
-
Piperidine
-
Acetonitrile
-
Dichloromethane
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier-Haack Formylation:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the donor-functionalized this compound precursor in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
-
Knoevenagel Condensation:
-
Dissolve the purified aldehyde and cyanoacetic acid in acetonitrile.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Acidify the residue with 2M HCl to precipitate the crude product.
-
Filter the solid, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure D-π-A dye.
-
II. Fabrication of Dye-Sensitized Solar Cells
This protocol outlines the steps for constructing a dye-sensitized solar cell using the synthesized this compound dye.
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
The synthesized this compound dye
-
Absolute ethanol
-
Acetonitrile
-
A redox electrolyte solution (e.g., 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Platinum counter electrode (e.g., Pt-sputtered FTO glass)
-
Thermoplastic sealant (e.g., Surlyn)
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass substrates by sonicating in a detergent solution, deionized water, and ethanol.
-
Apply a layer of TiO₂ paste to the conductive side of the FTO glass using the doctor-blade technique.
-
Sinter the TiO₂-coated FTO glass in a furnace at a high temperature (e.g., 450-500 °C) for 30 minutes to create a mesoporous film.
-
Allow the photoanode to cool to approximately 80 °C.
-
-
Dye Sensitization:
-
Immerse the warm photoanode in a solution of the this compound dye (e.g., 0.3-0.5 mM in a suitable solvent like a 1:1 mixture of acetonitrile and tert-butanol) for 12-24 hours.
-
After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules and then dry it.
-
-
Cell Assembly:
-
Place a thermoplastic sealant frame around the dye-sensitized area of the photoanode.
-
Position the platinum counter electrode on top of the sealant, with the conductive side facing the photoanode.
-
Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving a small opening for electrolyte injection.
-
Introduce the redox electrolyte into the cell through the opening via vacuum backfilling.
-
Seal the opening with a small piece of sealant and a soldering iron.
-
III. Characterization of Dye-Sensitized Solar Cells
This protocol describes the standard methods for evaluating the performance of the fabricated DSSCs.
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source measure unit (SMU)
-
Potentiostat/Galvanostat for Electrochemical Impedance Spectroscopy (EIS)
-
Monochromator and light source for Incident Photon-to-Current Conversion Efficiency (IPCE) measurement
Procedure:
-
Current Density-Voltage (J-V) Measurement:
-
Place the fabricated DSSC under the solar simulator.
-
Connect the photoanode and the counter electrode to the source measure unit.
-
Sweep the voltage from a reverse bias to a forward bias and measure the corresponding current.
-
From the J-V curve, determine the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF).
-
Calculate the power conversion efficiency (PCE) using the formula: PCE (%) = (Jsc × Voc × FF) / Pin × 100, where Pin is the incident light power density.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Connect the DSSC to the potentiostat/galvanostat in the dark at a forward bias equivalent to the Voc.
-
Apply a small AC perturbation (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.1 Hz).
-
Analyze the resulting Nyquist plot to investigate the charge transfer resistances at the counter electrode/electrolyte and TiO₂/dye/electrolyte interfaces.
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:
-
Illuminate the DSSC with monochromatic light of varying wavelengths.
-
Measure the short-circuit current generated at each wavelength.
-
Calculate the IPCE using the formula: IPCE (%) = (1240 × Jsc) / (λ × Pin) × 100, where λ is the wavelength of the incident light and Pin is the incident power density at that wavelength.
-
Visualizations
Caption: Operational principle of a dye-sensitized solar cell.
Caption: Representative synthesis workflow for a this compound-containing D-π-A dye.
Caption: Workflow for the fabrication and characterization of a dye-sensitized solar cell.
References
3-Fluorothiophene: A Privileged Scaffold for Pharmaceutical Innovation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorothiophene has emerged as a critical building block in modern medicinal chemistry, offering a unique combination of physicochemical properties that are highly advantageous for drug design. The strategic incorporation of a fluorine atom onto the thiophene ring can significantly enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and electronic characteristics.[1] The thiophene core itself is a well-established pharmacophore present in numerous approved drugs, making its fluorinated counterpart an attractive scaffold for the development of novel therapeutics.[1][2] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging this compound for the discovery of next-generation pharmaceuticals, with a focus on its application in the synthesis of kinase inhibitors.
Key Applications of this compound in Drug Discovery
The primary utility of this compound in pharmaceutical research lies in its role as a bioisostere and a key synthetic intermediate.
-
Bioisosteric Replacement: this compound serves as an effective bioisostere for phenyl and other aromatic rings.[3][4][5] This substitution can lead to improved pharmacokinetic and pharmacodynamic properties of a drug candidate by altering its metabolic profile and target interactions. The electron-withdrawing nature of the fluorine atom can influence the pKa of nearby functional groups and enhance binding to target proteins.[6]
-
Kinase Inhibitors: A significant application of this compound is in the development of kinase inhibitors for oncology and inflammatory diseases.[7][8] The this compound moiety has been successfully incorporated into inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[7][9]
Data Presentation: Biological Activity of this compound Derivatives
The introduction of a 3-fluoro-substituted thiophene ring can significantly impact the inhibitory activity of small molecules. Below is a summary of quantitative data for representative this compound-containing kinase inhibitors.
| Compound Class | Target Kinase | Representative Compound | IC50 (nM) | Reference Compound | IC50 (nM) | Reference |
| Dianilinopyrimidines | EGFR | Compound 4c (with 3-fluorobenzamido) | 560 (A549 cells) | Gefitinib | - | [10] |
| Thiophene-3-carboxamides | EGFR | Compound 16e | 94.44 | - | - | [7] |
| Methylsulfanylimidazoles | p38 MAPK | (S)-p38 MAPK inhibitor III | 900 | - | - | [11] |
| Diaryl ureas | p38 MAP kinase | BIRB 796 | 0.1 | - | - | [12] |
Signaling Pathways
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[3][5] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Inhibitors targeting this pathway are a major class of anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journalwjarr.com [journalwjarr.com]
Application Notes and Protocols for the Chemical Oxidative Polymerization of 3-Fluorothiophene
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polythiophenes are a class of conjugated polymers that have garnered significant interest due to their unique electronic and optical properties.[1][2] The introduction of a fluorine substituent at the 3-position of the thiophene ring can modulate these properties, potentially leading to materials with enhanced stability, altered electronic characteristics, and specific interactions with biological systems. While polythiophenes are widely explored for applications in organic electronics, their derivatives are also gaining traction in the biomedical field for applications such as biosensors and controlled drug delivery systems.[3][4] This document provides a detailed protocol for the synthesis of poly(3-fluorothiophene) via chemical oxidative polymerization using ferric chloride (FeCl₃) as the oxidizing agent.
Polymerization Mechanism
The chemical oxidative polymerization of thiophene and its derivatives typically proceeds through the formation of radical cations.[5][6] The proposed mechanism involves the oxidation of the this compound monomer by an oxidizing agent, such as FeCl₃, to form a radical cation. These radical cations then couple to form dimers, which are subsequently re-oxidized and continue to propagate, leading to the formation of the polymer chain.[5][6] The polymerization predominantly occurs through α-α' coupling between the thiophene rings.
Caption: Proposed mechanism for the oxidative polymerization of this compound.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedure for the synthesis of poly(this compound).
2.1 Materials and Equipment:
-
Monomer: this compound (purified before use, e.g., by distillation)
-
Oxidant: Anhydrous ferric chloride (FeCl₃)
-
Solvent: Anhydrous chloroform (CHCl₃) or other suitable anhydrous aromatic solvents like benzene or toluene.[7][8]
-
Precipitating Agent: Methanol
-
Glassware: Schlenk flask, dropping funnel, condenser, magnetic stirrer
-
Inert Atmosphere: Nitrogen or Argon gas line
-
Filtration: Büchner funnel and filter paper
-
Drying: Vacuum oven
2.2 Experimental Workflow:
The overall experimental workflow involves the preparation of the monomer and oxidant solutions, the polymerization reaction under an inert atmosphere, and subsequent purification and drying of the polymer.
Caption: General workflow for the synthesis of poly(this compound).
2.3 Detailed Synthesis Protocol:
-
Preparation of Solutions:
-
In a two-necked Schlenk flask equipped with a magnetic stirrer, dissolve a specific amount of this compound monomer in anhydrous chloroform. The concentration can be varied to optimize the reaction.
-
In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform. A typical molar ratio of oxidant to monomer is between 2.5:1 and 4:1.[5][6]
-
-
Polymerization Reaction:
-
Purge the flask containing the monomer solution with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Place the flask in a temperature-controlled bath (e.g., an ice bath for 0°C or a water bath for room temperature).
-
Slowly add the FeCl₃ solution to the stirred monomer solution using a dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to stir for a specified duration (e.g., 2 to 24 hours) at the chosen temperature. The reaction mixture will typically turn dark in color, indicating polymer formation.
-
-
Purification:
-
Pour the reaction mixture into a beaker containing a large excess of methanol to precipitate the polymer.
-
Stir the mixture for some time to ensure complete precipitation.
-
Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Wash the polymer repeatedly with methanol until the filtrate becomes colorless. This step is crucial to remove any remaining FeCl₃ and oligomers.[5]
-
-
Drying:
-
Dry the obtained polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) for 24 hours or until a constant weight is achieved.[5]
-
Data Presentation
The properties of the synthesized poly(this compound) are highly dependent on the reaction conditions. It is essential to systematically record the experimental parameters and the corresponding results.
Table 1: Summary of Reaction Conditions and Polymer Properties (Hypothetical Data)
| Entry | Monomer:FeCl₃ Ratio | Temp. (°C) | Time (h) | Yield (%) | Mₙ (kDa) | PDI | Conductivity (S/cm) |
| 1 | 1:2.5 | 0 | 12 | 65 | 8.5 | 2.1 | 1 x 10⁻³ |
| 2 | 1:3.0 | 25 | 12 | 78 | 12.2 | 1.8 | 5 x 10⁻³ |
| 3 | 1:3.5 | 25 | 24 | 85 | 15.6 | 1.6 | 1 x 10⁻² |
| 4 | 1:4.0 | 25 | 24 | 82 | 14.8 | 1.7 | 8 x 10⁻³ |
Mₙ: Number-average molecular weight; PDI: Polydispersity Index.
Characterization of Poly(this compound)
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymer structure by identifying characteristic vibrational bands of the thiophene ring and C-F bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the detailed chemical structure and regioregularity of the polymer chain.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI) of the polymer.
-
UV-Vis Spectroscopy: To study the electronic absorption properties and determine the π-π* transition energy, which is related to the conjugation length of the polymer.[9]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Four-Point Probe Measurement: To measure the electrical conductivity of the polymer films. The conductivity of polythiophenes can vary significantly depending on the doping level and regioregularity.[2][10]
Potential Applications in Drug Development
While the primary applications of polythiophenes are in electronics, their unique properties make them interesting candidates for biomedical applications:
-
Biosensors: The conductivity of poly(this compound) can be sensitive to the binding of specific biomolecules, enabling its use in the development of electrochemical biosensors. The fluorine atoms may also provide specific interaction sites.
-
Drug Delivery: Conjugated polymers can be designed to release therapeutic agents in response to an external stimulus (e.g., electrical potential, light).[3] The biocompatibility and stability of fluorinated polymers could be advantageous in such systems.
-
Tissue Engineering: Conductive polymer scaffolds can be used to promote cell growth and differentiation, particularly for electro-active tissues like nerve and muscle cells.[4]
Disclaimer: The provided protocol is a general guideline based on the chemical oxidative polymerization of similar thiophene derivatives. Researchers should perform their own optimization and safety assessment before conducting any experiment. The use of anhydrous and inert conditions is critical for a successful synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Polythiophene - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. kutarr.kochi-tech.ac.jp [kutarr.kochi-tech.ac.jp]
- 9. mdpi.com [mdpi.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Application Notes and Protocols: Grignard Metathesis (GRIM) Polymerization of 3-Fluorothiophene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Poly(3-alkylthiophenes) (P3ATs) are a significant class of conjugated polymers used in organic electronic devices such as field-effect transistors and photovoltaic cells.[1][2] The introduction of fluorine atoms onto the thiophene backbone can significantly alter the polymer's properties. Due to fluorine's high electronegativity, it can lower the polymer's HOMO and LUMO energy levels, potentially increasing its ionization potential and improving stability.[1] Furthermore, the small size of fluorine minimizes steric hindrance, while its involvement in intra- and intermolecular interactions can influence solid-state packing and morphology.[1]
The Grignard Metathesis (GRIM) polymerization is a powerful, quasi-living chain-growth method for synthesizing highly regioregular, head-to-tail (HT) coupled P3ATs.[2][3] This method offers excellent control over molecular weight and produces polymers with narrow polydispersity, making it ideal for creating well-defined materials. These application notes provide a detailed protocol for the synthesis and characterization of poly(3-fluoro-4-alkylthiophene)s via GRIM polymerization.
Mechanism of GRIM Polymerization
The GRIM method proceeds via a nickel-initiated cross-coupling chain-growth polymerization.[2] The process begins with a magnesium-halogen exchange on the 2,5-dibromo-3-alkylthiophene monomer, which forms two regiochemical Grignard isomers, with the 2-bromo-5-magnesio derivative being the major, more reactive species.[2][3] A Ni(II) catalyst, typically Ni(dppp)Cl2, initiates the polymerization. The proposed mechanism involves a catalytic cycle of reductive elimination and oxidative addition, which propagates the polymer chain.[2][4] Only the 2-bromo-5-halomagnesium-3-alkylthiophene isomer is typically incorporated into the growing polymer chain.[2]
References
Application Notes and Protocols for 3-Fluorothiophene in the Synthesis of Donor-Acceptor Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-fluorothiophene in the synthesis of donor-acceptor (D-A) copolymers, materials of significant interest in the fields of organic electronics and optoelectronics. The strategic incorporation of fluorine atoms onto the thiophene unit allows for precise tuning of the electronic properties of the resulting polymers, leading to enhanced performance in devices such as organic solar cells (OSCs) and organic field-effect transistors (OFETs). This document offers detailed experimental protocols for the synthesis of these advanced materials and presents key performance data in a comparative format.
Introduction
Donor-acceptor copolymers are a class of conjugated polymers designed with alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone. This architecture leads to intramolecular charge transfer, which narrows the polymer's bandgap and allows for absorption of a broader range of the solar spectrum, a crucial feature for photovoltaic applications.
The introduction of fluorine atoms, specifically on the thiophene donor unit, is a powerful strategy to modulate the optoelectronic properties of these copolymers. The high electronegativity of fluorine lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. A deeper HOMO level is particularly advantageous for organic solar cells as it can lead to a higher open-circuit voltage (Voc), a key parameter in determining the overall power conversion efficiency (PCE). Furthermore, fluorination can promote a more planar polymer backbone, which facilitates intermolecular π-π stacking and enhances charge carrier mobility.
This document will focus on the practical aspects of synthesizing D-A copolymers containing this compound, providing researchers with the necessary information to produce these materials and understand their structure-property relationships.
Data Presentation
The following tables summarize the key properties of donor-acceptor copolymers with and without this compound units, illustrating the impact of fluorination on their performance in organic solar cells.
Table 1: Molecular Weight and Polydispersity of Benzodithiophene (BDT) - difluorobenzothiadiazole (ffBT) Copolymers with and without this compound.
| Polymer | Fluorination Status | Number-Average Molecular Weight (Mn) (kDa) | Polydispersity Index (Đ) |
| PBDT-T-ffBT | Non-fluorinated | > 35 | < 2.3 |
| PBDT-FT-ffBT | Mono-fluorinated (one this compound) | > 35 | < 2.3 |
| PBDT-2F-ffBT | Di-fluorinated (two 3-fluorothiophenes) | > 35 | < 2.3 |
Table 2: Optoelectronic Properties and Photovoltaic Performance of BDT-ffBT Copolymers. [1]
| Polymer | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) | PCE (%) |
| PBDT-T-ffBT | -5.42 | -3.72 | ~1.70 | 0.012 | < 7 |
| PBDT-FT-ffBT | -5.57 | -3.87 | ~1.70 | - | ~8 |
| PBDT-2F-ffBT | -5.71 | -4.01 | ~1.70 | 0.048 | 9.2 |
Experimental Protocols
The synthesis of donor-acceptor copolymers containing this compound is typically achieved through palladium-catalyzed cross-coupling reactions, most commonly Stille or Suzuki polymerization. Below are detailed protocols for these methods.
Protocol 1: Synthesis of a this compound-Containing Copolymer via Stille Polycondensation
This protocol describes the synthesis of a copolymer composed of a benzodithiophene (BDT) donor unit, a 5,6-difluorobenzothiadiazole (ffBT) acceptor unit, and a this compound linker.
Monomers Required:
-
Distannylated Benzodithiophene derivative (e.g., 2,6-bis(trimethylstannyl)-4,8-di(2-ethylhexyloxyl)benzo[1,2-b:4,5-b']dithiophene)
-
Dibrominated this compound derivative (e.g., 2,5-dibromo-3-fluorothiophene)
-
Dibrominated difluorobenzothiadiazole (e.g., 4,7-dibromo-5,6-difluorobenzo[c][2][3][4]thiadiazole)
Reaction Scheme:
Figure 1: General workflow for Stille polycondensation.
Procedure:
-
Inert Atmosphere: All glassware should be flame-dried, and the reaction should be carried out under an inert atmosphere of argon or nitrogen using standard Schlenk line techniques.
-
Reagent Preparation: In a Schlenk flask, dissolve equimolar amounts of the distannylated donor monomer, the dibrominated this compound, and the dibrominated acceptor monomer in anhydrous toluene (concentration ~0.1 M).
-
Catalyst Addition: To the solution, add the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) or a combination of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 4-8 mol%).
-
Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture to 90-110 °C and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
End-capping: To terminate the polymerization, add a small amount of 2-bromothiophene and stir for another 2 hours, followed by the addition of 2-(tributylstannyl)thiophene and stirring for an additional 2 hours.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol. Collect the polymer precipitate by filtration.
-
Soxhlet Extraction: Purify the polymer by sequential Soxhlet extraction with methanol, acetone, hexane, and finally chloroform or chlorobenzene to remove catalyst residues and low molecular weight oligomers. The final polymer is obtained from the chloroform or chlorobenzene fraction by precipitation in methanol.
-
Drying: Dry the purified polymer under vacuum at 40-50 °C overnight.
Protocol 2: Synthesis of a this compound-Containing Copolymer via Suzuki Polycondensation
This protocol provides a general procedure for the Suzuki polycondensation, which is an alternative route for synthesizing these copolymers.
Monomers Required:
-
Dibrominated Donor Monomer (e.g., a dibrominated benzodithiophene derivative)
-
Bis(boronic acid pinacol ester) of this compound (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-fluorothiophene)
-
Dibrominated Acceptor Monomer (e.g., 4,7-dibromo-5,6-difluorobenzo[c][2][3][4]thiadiazole)
Reaction Scheme:
Figure 2: General workflow for Suzuki polycondensation.
Procedure:
-
Inert Atmosphere: Ensure all reactions are performed under an inert atmosphere (argon or nitrogen).
-
Reagent Preparation: In a Schlenk flask, combine equimolar amounts of the dibrominated donor monomer, the this compound bis(boronic acid pinacol ester), and the dibrominated acceptor monomer.
-
Catalyst and Base: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of potassium carbonate (K₂CO₃, 2 M) or sodium carbonate (Na₂CO₃, 2 M). A phase transfer catalyst like Aliquat 336 may also be added.
-
Solvent: Add a degassed solvent system, usually a mixture of toluene and water (e.g., 4:1 v/v).
-
Degassing: Thoroughly degas the reaction mixture.
-
Polymerization: Heat the mixture to 85-100 °C and stir vigorously for 24-72 hours.
-
End-capping: Similar to the Stille protocol, end-capping can be performed by adding a monobrominated aromatic compound followed by a boronic acid derivative.
-
Work-up and Purification: After cooling, separate the organic layer, wash with water and brine, and then precipitate the polymer in methanol.
-
Soxhlet Extraction and Drying: Purify the polymer using the same Soxhlet extraction and drying procedure as described in Protocol 1.
Mandatory Visualizations
Logical Relationship: Impact of this compound on Copolymer Properties
The incorporation of this compound into a donor-acceptor copolymer backbone has a cascading effect on its properties, ultimately influencing device performance.
Figure 3: Impact of this compound on copolymer properties.
Conclusion
The use of this compound as a building block in the synthesis of donor-acceptor copolymers is a highly effective strategy for creating advanced materials for organic electronic devices. The fluorination of the thiophene unit provides a reliable method for tuning the electronic energy levels, which can lead to significant improvements in device performance, particularly in the context of organic solar cells. The detailed protocols provided herein for Stille and Suzuki polycondensation offer a practical guide for researchers to synthesize these promising materials. The systematic collection of data on fluorinated and non-fluorinated analogues will continue to be crucial for developing a deeper understanding of structure-property relationships and for the rational design of next-generation organic semiconductors. The audience for these notes, including researchers in materials science and professionals in drug development who may explore the electronic properties of novel compounds, can leverage this information to advance their respective fields.
References
Application Notes and Protocols for the Synthesis of 3-Fluorothiophene via a Modified Schiemann Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the synthesis of 3-fluorothiophene. The method described herein involves a modified Schiemann reaction performed on methyl 3-aminothiophene-2-carboxylate, followed by subsequent hydrolysis and decarboxylation steps. This multi-step approach is presented as a reliable and efficient route to obtaining this compound, a valuable building block in the development of pharmaceuticals and functional materials. The protocol includes comprehensive methodologies, tabulated quantitative data for easy reference, and visual diagrams of the experimental workflow and reaction mechanism to ensure clarity and reproducibility.
Introduction
The introduction of a fluorine atom into heterocyclic scaffolds is a critical strategy in medicinal chemistry and materials science. Fluorinated heterocycles often exhibit unique biological activities and improved physicochemical properties. The Schiemann reaction is a classic method for the introduction of fluorine onto an aromatic or heteroaromatic ring.[1][2][3][4] This reaction typically involves the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[1][2][4]
While the direct Schiemann reaction on 3-aminothiophene has been reported to be challenging, a more successful and higher-yielding approach involves the use of a substituted precursor, methyl 3-aminothiophene-2-carboxylate.[5][6] This protocol details this improved multi-step synthesis, which consists of:
-
Diazotization: Conversion of methyl 3-aminothiophene-2-carboxylate to its corresponding diazonium tetrafluoroborate salt.
-
Schiemann Reaction: Thermal decomposition of the isolated diazonium salt to yield methyl this compound-2-carboxylate.
-
Hydrolysis: Saponification of the ester to this compound-2-carboxylic acid.
-
Decarboxylation: Removal of the carboxylic acid group to afford the final product, this compound.
This application note provides a comprehensive guide for researchers to successfully synthesize this compound in a laboratory setting.
Experimental Protocols
Materials and Equipment
Reagents:
-
Methyl 3-aminothiophene-2-carboxylate
-
Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Barium-promoted copper chromite
-
Quinoline
-
Sand
-
Methanol
-
Diethyl ether
-
Dried solvents (e.g., DMSO)
-
3 Å molecular sieves
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Liquid nitrogen cold finger
-
Vacuum distillation apparatus
-
Standard glassware for synthesis and work-up
-
NMR spectrometer (¹H, ¹³C, ¹⁹F) for product characterization
Safety Precautions:
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times.
-
Diazonium salts are potentially explosive and should be handled with care. They should not be stored in a dry state for extended periods.
-
Tetrafluoroboric acid is corrosive and toxic. Handle with appropriate care.
Step 1: Diazotization of Methyl 3-Aminothiophene-2-carboxylate
This step involves the conversion of the primary amine to a diazonium tetrafluoroborate salt.
Procedure:
-
In a round-bottom flask, suspend methyl 3-aminothiophene-2-carboxylate in a solution of tetrafluoroboric acid in water at 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for an additional 30 minutes after the addition is complete.
-
The resulting precipitate, 2-methoxycarbonyl-thiophene-3-diazonium tetrafluoroborate, is collected by filtration, washed with cold diethyl ether, and air-dried.
Step 2: Schiemann Reaction - Thermal Decomposition
The isolated diazonium salt is thermally decomposed to introduce the fluorine atom.
Procedure:
-
Mix the dried 2-methoxycarbonyl-thiophene-3-diazonium tetrafluoroborate with sand in a distillation flask.
-
Set up a vacuum distillation apparatus equipped with a liquid nitrogen cold finger.
-
Heat the mixture under vacuum (e.g., 0.1 Torr).
-
As the oil-bath temperature approaches 160 °C, the product, methyl this compound-2-carboxylate, will begin to sublime and can be collected on the cold finger.[5]
Step 3: Hydrolysis of Methyl this compound-2-carboxylate
The ester is saponified to the corresponding carboxylic acid.
Procedure:
-
Dissolve the methyl this compound-2-carboxylate obtained in the previous step in methanol.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the this compound-2-carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Step 4: Decarboxylation of this compound-2-carboxylic Acid
The final step is the removal of the carboxyl group to yield this compound.
Procedure:
-
In a distillation flask, mix the this compound-2-carboxylic acid with barium-promoted copper chromite in quinoline.[5]
-
Heat the mixture, and the product, this compound, will distill directly from the reaction mixture.
-
Collect the distillate to obtain the pure product.
Data Presentation
The following table summarizes the quantitative data reported for the synthesis of this compound via this multi-step route.
| Step | Starting Material | Product | Reagents | Yield | Reference |
| 1 & 2 | Methyl 3-aminothiophene-2-carboxylate | Methyl this compound-2-carboxylate | NaNO₂, HBF₄, heat | 67% | [5] |
| 3 | Methyl this compound-2-carboxylate | This compound-2-carboxylic acid | NaOH, H₂O/MeOH | 84% | [5] |
| 4 | This compound-2-carboxylic acid | This compound | Barium-promoted copper chromite, quinoline | 93% | [5] |
| Overall | Methyl 3-aminothiophene-2-carboxylate | This compound | 49% | [5][6] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Multi-step synthesis of this compound.
Schiemann Reaction Mechanism
The core of this synthesis is the Schiemann reaction. The diagram below outlines the generally accepted mechanism.
Caption: Mechanism of the Schiemann reaction.
Conclusion
The described multi-step protocol provides a reliable and well-documented method for the synthesis of this compound. By utilizing methyl 3-aminothiophene-2-carboxylate as the starting material, the challenges associated with the direct fluorination of 3-aminothiophene are circumvented, leading to a good overall yield of 49%.[5][6] The detailed experimental procedures, tabulated data, and clear visual diagrams are intended to facilitate the successful implementation of this synthesis by researchers in various fields of chemical science. This application note serves as a practical guide for the preparation of this important fluorinated heterocyclic compound.
References
- 1. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Schiemann Reaction [drugfuture.com]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Fluorothiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting Suzuki-Miyaura cross-coupling reactions with 3-fluorothiophene derivatives. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] Its broad functional group tolerance and relatively mild reaction conditions have made it an invaluable tool in drug discovery and development for the synthesis of complex molecules.[1] The incorporation of a fluorinated thiophene moiety is of particular interest as fluorine substitution can significantly alter the physicochemical and biological properties of molecules, such as metabolic stability and binding affinity.[1]
Core Principles of the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide (e.g., a bromo- or iodofluorothiophene), forming a Palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired new carbon-carbon bond and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent system is critical for the success and efficiency of the reaction, particularly when working with heteroaromatic substrates like fluorothiophenes.
Reaction Schematics and Workflow
The general scheme for the Suzuki-Miyaura coupling of a halogenated this compound derivative with an arylboronic acid is presented below.
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
A typical experimental workflow for carrying out and analyzing the Suzuki-Miyaura coupling reaction is outlined in the following diagram.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Quantitative Data from a Model Suzuki Coupling of a Substituted Thiophene
Table 1: Suzuki Coupling of 2,5-Dibromo-3-methylthiophene with Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 3-Chloro-4-fluorophenylboronic acid | 2-Bromo-5-(3-chloro-4-fluorophenyl)-3-methylthiophene | 56 |
| 2 | 4-(Methylthio)phenylboronic acid | 2-Bromo-3-methyl-5-(4-(methylthio)phenyl)thiophene | 27 |
| 3 | 4-Iodophenylboronic acid | 2-Bromo-3-hexyl-5-(4-iodophenyl)thiophene | 70 |
| 4 | 4-Chlorophenylboronic acid | 2-Bromo-5-(4-chlorophenyl)-3-methylthiophene | 42 |
| 5 | 3,5-Dimethylphenylboronic acid | 2-Bromo-5-(3,5-dimethylphenyl)-3-methylthiophene | 45 |
| 6 | 4-Methoxyphenylboronic acid | 2-Bromo-5-(4-methoxyphenyl)-3-methylthiophene | 49 |
| 7 | p-Tolylboronic acid | 2-Bromo-3-methyl-5-(p-tolyl)thiophene | 38 |
| 8 | 3-Chloro-4-fluorophenylboronic acid (2.5 eq) | 2,5-Bis(3-chloro-4-fluorophenyl)-3-methylthiophene | 63 |
| 9 | 4-(Methylthio)phenylboronic acid (2.5 eq) | 2,5-Bis(4-(methylthio)phenyl)-3-hexylthiophene | 52 |
Adapted from Rizwan et al., 2018.
Detailed Experimental Protocols
The following protocols are generalized procedures that can be adapted for specific substrates and reaction scales. Optimization of catalyst, base, solvent, and temperature may be necessary to achieve the best results for a particular transformation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Fluorothiophene
This protocol is based on established methodologies for the coupling of heteroaryl halides.[1]
Materials:
-
Halogenated this compound (e.g., 2-bromo-3-fluorothiophene) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), toluene, THF) (0.1-0.2 M)
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the halogenated this compound (1.0 mmol), the arylboronic acid (1.1-1.5 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (1-5 mol%) to the flask under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[1]
Protocol 2: Specific Protocol adapted from the Synthesis of 2-Bromo-5-aryl-3-methylthiophenes
This protocol provides more specific conditions that have been shown to be effective for a substituted thiophene.
Materials:
-
2,5-Dibromo-3-methylthiophene (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.55 mmol, 1.1 equiv for mono-arylation; 1.25 mmol, 2.5 equiv for di-arylation)
-
Pd(PPh₃)₄ (2.5 mol% for mono-arylation; 6 mol% for di-arylation)
-
K₃PO₄ (1.0 mmol, 2.0 equiv for mono-arylation; 2.0 mmol, 4.0 equiv for di-arylation)
-
1,4-Dioxane (2.5 mL)
-
Water (0.625 mL)
-
Reaction vial
Procedure:
-
In a reaction vial equipped with a stirring bar, add 2,5-dibromo-3-methylthiophene (0.5 mmol), the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Add 1,4-dioxane and water.
-
Seal the vial and stir the mixture at 90 °C for 12 hours under an argon atmosphere.
-
After completion, cool the reaction to room temperature.
-
Follow steps 8-11 from Protocol 1 for work-up, purification, and characterization.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the temperature, changing the solvent system (e.g., to a more polar solvent like DMF for less soluble reactants), or using a different palladium catalyst/ligand combination. The choice of base can also significantly impact the yield; cesium carbonate is often more effective than potassium carbonate for challenging couplings.
-
Side Reactions: Homocoupling of the boronic acid can be a significant side reaction. This can sometimes be minimized by using a boronic ester instead of the acid, or by carefully controlling the reaction temperature and catalyst loading.
-
Difficult Purification: If the product is difficult to separate from starting materials or byproducts, optimizing the column chromatography conditions (e.g., trying different solvent gradients or using a different stationary phase) may be necessary.
By following these guidelines and adapting the protocols to the specific substrates, researchers can effectively utilize the Suzuki-Miyaura coupling reaction for the synthesis of novel this compound-containing compounds for applications in drug discovery and materials science.
References
Application Notes and Protocols: 3-Fluorothiophene Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and biological evaluation of 3-fluorothiophene derivatives, a promising class of compounds in medicinal chemistry. The introduction of a fluorine atom onto the thiophene ring can significantly modulate the physicochemical and pharmacological properties of these molecules, leading to enhanced potency, selectivity, and metabolic stability. These characteristics make them valuable scaffolds for targeting a range of biological entities, including protein kinases and G-protein coupled receptors (GPCRs).
Application Notes
This compound derivatives have emerged as key building blocks in the design of novel therapeutic agents. The strategic placement of a fluorine atom at the 3-position of the thiophene ring offers several advantages:
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of adjacent functional groups, influencing their ionization state at physiological pH and potentially improving interactions with biological targets.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in protein binding pockets, thereby increasing binding affinity and selectivity.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of the molecule, which can be crucial for optimal binding to a target.
These properties have been exploited in the development of this compound derivatives as potent inhibitors of protein kinases involved in cancer progression and as allosteric modulators of GPCRs for the treatment of metabolic diseases.
I. This compound-2-Carboxamides as Kinase Inhibitors
A prominent application of this compound derivatives is in the development of protein kinase inhibitors. The this compound-2-carboxamide scaffold serves as a versatile template for creating compounds that can target the ATP-binding site of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.
Quantitative Data: In Vitro Activity of Thiophene-Based Kinase Inhibitors
The following table summarizes the in vitro biological activity of representative thiophene-based kinase inhibitors against various cancer cell lines and specific kinases.
| Compound ID | Target | Assay Type | IC50 (µM) | Cancer Cell Line | Reference |
| 1 | Tubulin | Cytotoxicity | 5.46 | Hep3B | [1] |
| 2 | VEGFR-2 | Kinase Inhibition | 0.191 | - | [2] |
| 3 | EGFR | Kinase Inhibition | 0.094 | - | [3] |
| 4 | FLT3 | Cytotoxicity | Double-digit nM | MOLM-13 | [4] |
Note: Compound 1 is 5-(4-fluorophenyl)-N-(2,5-dimethoxyphenyl)thiophene-2-carboxamide. While not a 3-fluoro isomer, its data is representative of the potency of fluorinated thiophene carboxamides. Compounds 2, 3, and 4 are thiophene carboxamide derivatives where specific IC50 values for 3-fluoro analogs are part of broader SAR studies.
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound-2-Carboxamide
This protocol describes the synthesis of N-aryl-3-fluorothiophene-2-carboxamides via an amide coupling reaction between this compound-2-carboxylic acid and a substituted aniline.
Materials:
-
This compound-2-carboxylic acid
-
Substituted aniline (e.g., 4-methoxyaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the substituted aniline (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-aryl-3-fluorothiophene-2-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a method to determine the in vitro inhibitory activity of a this compound derivative against VEGFR-2 kinase using a luminescence-based assay that measures ADP production.[5][6][7][8][9]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the this compound test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted test compound and VEGFR-2 enzyme to the wells of the plate. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This step also depletes the remaining ATP.
-
Add the Kinase Detection Reagent to each well, which converts the generated ADP to ATP and initiates a luciferase/luciferin reaction.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability (MTT) Assay
This protocol describes the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT assay.[1][10][11]
Materials:
-
Human cancer cell line (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound test compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 10. atcc.org [atcc.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3-Fluorothiophene Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluorothiophene. It provides troubleshooting advice and answers to frequently asked questions to help overcome common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed synthetic routes for this compound include:
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A four-step synthesis from methyl 3-aminothiophene-2-carboxylate: This method involves the diazotization of the amine, followed by a Schiemann reaction to introduce the fluorine atom, saponification of the ester, and subsequent decarboxylation to yield this compound.[1]
-
Direct fluorination of thiophene: This approach involves the direct reaction of thiophene with a fluorinating agent. However, this method can be challenging to control and often results in a mixture of 2-Fluorothiophene and this compound, as well as polyfluorinated products.
-
Metal-halogen exchange followed by fluorination: This route typically involves the lithiation of a halogenated thiophene (e.g., 3-bromothiophene) followed by reaction with an electrophilic fluorine source. This method can be effective but requires careful control of anhydrous and low-temperature conditions to avoid side reactions.
Q2: What is the typical purity of this compound obtained from the four-step synthesis?
A2: A well-executed four-step synthesis starting from methyl 3-aminothiophene-2-carboxylate can yield this compound with a purity greater than 97%, as determined by 1H NMR spectroscopy.[1]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. The mass fragmentation pattern can help distinguish between isomers like 2-Fluorothiophene and this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities. ¹⁹F NMR is particularly useful for detecting fluorine-containing byproducts.
-
High-Performance Liquid Chromatography (HPLC): Suitable for analyzing less volatile impurities, such as unreacted starting materials or intermediates.
Troubleshooting Guide
Low Yield or Incomplete Reactions
Q4: My Schiemann reaction (fluorination step) has a low yield. What are the possible causes and solutions?
A4: Low yields in the Schiemann reaction of heteroaromatic compounds can be attributed to several factors:
-
Incomplete diazotization: Ensure the complete conversion of the starting amine to the diazonium salt. Monitor the reaction progress using a qualitative test for nitrous acid (e.g., starch-iodide paper).
-
Instability of the diazonium salt: Thiophene-based diazonium salts can be less stable than their benzene counterparts. It is crucial to maintain low temperatures (typically 0-5 °C) during the diazotization and handling of the salt.
-
Inefficient thermal decomposition: The thermal decomposition of the diazonium tetrafluoroborate requires careful temperature control. Insufficient heating may lead to incomplete reaction, while excessive heat can cause decomposition of the starting material and product, leading to the formation of tarry byproducts. The decomposition can be highly exothermic and difficult to control.
-
Side reactions: If aromatic solvents like xylene are used, Gomberg-Bachman-type side reactions can occur, leading to the formation of biaryl impurities. Whenever possible, conduct the thermal decomposition without a solvent or in a high-boiling, non-aromatic solvent.
Q5: The saponification of methyl this compound-2-carboxylate is incomplete. How can I improve the conversion?
A5: Incomplete saponification can be addressed by:
-
Increasing reaction time and/or temperature: Ensure the reaction is heated for a sufficient duration. Monitoring the reaction by TLC or HPLC can help determine the optimal reaction time.
-
Using an excess of base: Employing a larger excess of sodium hydroxide or potassium hydroxide can drive the reaction to completion.
-
Improving solubility: If the ester has poor solubility in the reaction medium (e.g., aqueous methanol), adding a co-solvent like tetrahydrofuran (THF) can enhance solubility and improve the reaction rate.
Q6: My decarboxylation of this compound-2-carboxylic acid is not going to completion. What should I do?
A6: To improve the efficiency of the decarboxylation step:
-
Ensure sufficient temperature: The decarboxylation of heteroaromatic carboxylic acids often requires high temperatures. The use of a high-boiling solvent like quinoline with a copper chromite catalyst typically requires temperatures around 200 °C.[1]
-
Catalyst activity: Ensure the copper chromite catalyst is active. If necessary, use a fresh batch of the catalyst.
-
Efficient product removal: this compound is a volatile product. Performing the reaction in a distillation apparatus allows for the immediate removal of the product as it forms, which can help drive the equilibrium towards the product side.[1]
Common Impurities and Their Identification
Q7: What are the common impurities I should expect in my final this compound product?
A7: Depending on the synthetic route, several impurities can be present. The table below summarizes the most common ones.
| Impurity | Typical Origin | Identification Methods |
| 2-Fluorothiophene | Direct fluorination of thiophene; Isomerization during synthesis. | GC-MS: Different retention time and potentially subtle differences in fragmentation pattern compared to this compound. ¹H & ¹⁹F NMR: Distinct chemical shifts and coupling constants. |
| Unreacted this compound-2-carboxylic acid | Incomplete decarboxylation. | HPLC: Will have a significantly longer retention time than the volatile this compound. ¹H NMR: Presence of a carboxylic acid proton signal (typically >10 ppm) and different aromatic signals. |
| Thiophene | Incomplete fluorination or from side reactions. | GC-MS: Lower retention time and a molecular ion peak at m/z 84. ¹H NMR: Characteristic signals for unsubstituted thiophene. |
| Quinoline | Carryover from the decarboxylation step where it is used as a solvent. | GC-MS: Higher retention time and a molecular ion peak at m/z 129. ¹H NMR: Characteristic aromatic signals of quinoline. |
| Polyfluorinated thiophenes | Over-fluorination during direct fluorination methods. | GC-MS: Higher molecular ion peaks corresponding to the addition of extra fluorine atoms. ¹⁹F NMR: Additional signals corresponding to the different fluorine environments. |
| Solvent Residues (e.g., THF, Toluene) | Incomplete removal during workup and purification. | ¹H NMR: Characteristic signals for the respective solvents. |
Q8: How can I differentiate between 2-Fluorothiophene and this compound using NMR?
A8: The ¹H and ¹⁹F NMR spectra of 2- and this compound are distinct. The chemical shifts and, more importantly, the coupling constants between the fluorine atom and the thiophene ring protons will be different for the two isomers, allowing for unambiguous identification. It is recommended to consult literature data or run reference spectra for comparison.
Purification Strategies
Q9: I have a mixture of 2- and this compound. How can I separate them?
A9: Due to their similar boiling points, separating 2- and this compound by standard distillation can be challenging. Preparative gas chromatography (prep-GC) is an effective but often resource-intensive method for achieving high purity. Fractional distillation using a high-efficiency column may provide some enrichment.
Q10: My this compound is contaminated with high-boiling impurities like quinoline. What is the best purification method?
A10: Simple distillation is a very effective method for removing high-boiling impurities like quinoline from the volatile this compound.[1] The large difference in boiling points allows for a clean separation.
Experimental Protocols
Key Experiment: Decarboxylation of this compound-2-carboxylic Acid [1]
Materials:
-
This compound-2-carboxylic acid
-
Quinoline
-
Barium-promoted copper chromite
-
Single-necked round-bottomed flask
-
Distillation apparatus
-
Ice bath
Procedure:
-
Dissolve this compound-2-carboxylic acid in quinoline in a single-necked round-bottomed flask connected to a distillation apparatus.
-
Add barium-promoted copper chromite to the solution.
-
Heat the reaction mixture to 200 °C using an oil bath.
-
The volatile this compound product will distill over. Collect the distillate in a receiver flask cooled in an ice bath. The distilling head temperature should be monitored and is expected to be around 30-32 °C.
Visualization
Caption: Troubleshooting workflow for this compound synthesis.
References
Purification of 3-Fluorothiophene by fractional distillation
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-fluorothiophene by fractional distillation.
Frequently Asked Questions (FAQs)
Q1: Why is fractional distillation recommended for purifying this compound?
Fractional distillation is the preferred method when separating liquids with close boiling points, generally less than 70°C apart.[1] This technique provides a better separation than simple distillation by utilizing a fractionating column, which is equivalent to performing multiple successive distillations in a single apparatus.[1][2] This is particularly useful for separating this compound from impurities with similar volatilities.
Q2: What is the expected boiling point of this compound?
The boiling point of this compound is highly dependent on the pressure. One study reported collecting the product at 30–32 °C under a vacuum of 0.1 Torr.[3] This indicates that this compound is a highly volatile compound. At atmospheric pressure, its boiling point would be significantly higher.
Q3: How can I assess the purity of the distilled this compound?
The purity of the collected fractions can be assessed using several analytical techniques:
-
Gas Chromatography (GC): This is a common method to determine the percentage of purity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR can identify the structure of the desired product and detect the presence of impurities.[3]
-
Refractive Index: Measuring the refractive index of the purified liquid can be a quick check of its purity. The reported refractive index for this compound is approximately 1.49.[4]
Q4: Are there any stability concerns when distilling this compound?
Yes, this compound is noted to be both air and heat sensitive.[4] Therefore, it is advisable to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) and to use the lowest possible temperature, which can be achieved through vacuum distillation.
Troubleshooting Guides
This section addresses common problems encountered during the fractional distillation of this compound.
Problem 1: No distillate is being collected.
-
Cause A: System Leak: The distillation apparatus may not be properly sealed, which is especially critical for vacuum distillations.
-
Solution: Ensure all glass joints are securely clamped and properly greased if necessary.[5] Double-check that all connections to the vacuum pump are airtight.
-
-
Cause B: Insufficient Heating: The distillation pot may not have reached the boiling point of the mixture at the given pressure.
-
Solution: Gradually increase the temperature of the heating mantle. To improve heat transfer and prevent bumping, use a stir bar or boiling chips in the distillation flask. For efficient heating, an oil bath is recommended to provide a consistent temperature.[6]
-
-
Cause C: Excessive Heat Loss: The fractionating column may be losing too much heat to the surrounding environment, preventing the vapor from reaching the condenser.
-
Solution: Insulate the distillation head and fractionating column by wrapping them with glass wool or aluminum foil.[1]
-
Problem 2: The collected distillate is impure.
-
Cause A: Distillation Rate is Too Fast: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the fractionating column, leading to poor separation.
-
Solution: Reduce the heating to slow down the distillation rate. An optimal rate is typically 1-2 drops per second into the receiving flask.
-
-
Cause B: Inefficient Fractionating Column: The column may not have enough theoretical plates to separate this compound from a close-boiling impurity.
-
Cause C: Azeotrope Formation: this compound may form an azeotrope with a solvent or impurity, which is a mixture that boils at a constant temperature and cannot be separated by simple distillation.
-
Solution: Investigate potential azeotropes. If an azeotrope is present, alternative purification methods such as extractive distillation or chromatography may be necessary.[8]
-
Problem 3: The temperature reading on the thermometer is unstable.
-
Cause A: Improper Thermometer Placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is entering the condenser.
-
Solution: Adjust the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.[9]
-
-
Cause B: Bumping of the Liquid: Uneven boiling in the distillation flask can cause fluctuations in vapor production and temperature.
-
Solution: Ensure vigorous stirring with a magnetic stir bar or add fresh boiling chips to the distillation flask.
-
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃FS | [4] |
| Molecular Weight | 102.13 g/mol | [4][10] |
| CAS Number | 3093-88-7 | [4][10] |
| Physical State | Liquid | [4] |
| Color | Colorless | [4] |
| Boiling Point | 30–32 °C at 0.1 Torr | [3] |
| Refractive Index | ~1.49 | [4] |
| Purity (Commercial) | Min. 98.0% (GC) | [4] |
Experimental Protocol: Fractional Distillation of this compound
This protocol is a general guideline and may need to be optimized based on the specific impurities present in the crude material.
1. Pre-Distillation Workup:
-
If the crude this compound is from a reaction mixture, it may need to be washed to remove acidic or basic impurities. A typical wash would be with a dilute sodium bicarbonate solution, followed by water, and then brine.
-
Dry the washed organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[11]
-
Filter off the drying agent.
2. Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size (it should be half to two-thirds full) for the distillation pot.
-
Add a magnetic stir bar or boiling chips to the flask.
-
Attach a packed fractionating column (e.g., a Vigreux column) to the distillation flask.
-
Place a distillation head with a thermometer on top of the column. Ensure the thermometer bulb is correctly positioned.
-
Attach a condenser to the side arm of the distillation head and ensure a steady flow of cold water enters from the bottom and exits from the top.
-
Connect a receiving flask to the end of the condenser. It is advisable to use a multi-limb receiver (a "cow" or "pig" adapter) to allow for the collection of different fractions without breaking the vacuum.
-
Connect the apparatus to a vacuum pump if performing a vacuum distillation. A cold trap should be placed between the apparatus and the pump to protect the pump from volatile vapors.
-
If distilling under an inert atmosphere, connect a nitrogen or argon line.
3. Distillation Procedure:
-
Begin stirring the crude this compound.
-
If applicable, slowly evacuate the system to the desired pressure.
-
Begin heating the distillation pot using a heating mantle or an oil bath.
-
Observe the reflux line as it slowly ascends the fractionating column. The rise should be gradual to ensure good separation.[1]
-
Collect a forerun fraction, which will contain any highly volatile impurities.
-
When the temperature at the distillation head stabilizes, begin collecting the main fraction in a new receiving flask. Record the temperature and pressure. For this compound, this is expected to be around 30-32°C at 0.1 Torr.[3]
-
If the temperature begins to drop or rise significantly, change the receiving flask as this indicates the end of the main fraction and the beginning of a higher-boiling fraction.
-
Do not distill to dryness, as this can lead to the formation of explosive peroxides, especially with heat-sensitive compounds.[5] Leave a small amount of residue in the distillation flask.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting the system to atmospheric pressure.
4. Post-Distillation Handling:
-
Store the purified this compound in a tightly sealed container, protected from light, and under an inert atmosphere. Given its heat sensitivity, refrigeration is recommended.
Troubleshooting Workflow
Caption: Troubleshooting workflow for fractional distillation.
References
- 1. Purification [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. labproinc.com [labproinc.com]
- 5. reddit.com [reddit.com]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound | C4H3FS | CID 10975421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Schiemann Reaction for 3-Fluorothiophene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-fluorothiophene via the Schiemann reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Schiemann reaction and why is it used for synthesizing this compound?
The Schiemann reaction is a chemical process that transforms a primary aromatic amine into an aryl fluoride.[1][2][3][4] This is achieved through an intermediate diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the desired fluoroaromatic compound.[1][2][3][4] For this compound, this method is often employed because direct fluorination of the thiophene ring can be challenging due to the reactivity of the thiophene nucleus, particularly at the 2-position. The Schiemann reaction offers a reliable, albeit sometimes challenging, route to introduce a fluorine atom at the 3-position.
Q2: What are the key steps in the Schiemann reaction for this compound synthesis?
The synthesis of this compound using the Schiemann reaction typically involves three main stages:
-
Diazotization: The starting material, a 3-aminothiophene derivative, is treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid like tetrafluoroboric acid (HBF₄), to form the corresponding 3-thiophenediazonium tetrafluoroborate salt.[5]
-
Isolation of the Diazonium Salt: The diazonium salt often precipitates from the reaction mixture and can be isolated by filtration. This intermediate is generally more stable than other diazonium salts, but can still be explosive and should be handled with care.
-
Thermal Decomposition (Fluoro-dediazoniation): The isolated and dried diazonium salt is heated, causing it to decompose and release nitrogen gas and boron trifluoride, resulting in the formation of this compound.
Q3: What are the common challenges and safety concerns associated with the Schiemann reaction?
The primary challenges include:
-
Low Yields: The reaction is often plagued by the formation of side products, leading to reduced yields of the desired this compound.
-
Harsh Reaction Conditions: The thermal decomposition step can require high temperatures, which may not be suitable for sensitive substrates.
-
Instability of Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when dry, and must be handled with extreme caution.[6] The thermal stability of diazonium salts can vary significantly based on the substituents on the aromatic ring.[6][7][8]
Safety precautions are paramount. Always handle diazonium salts behind a blast shield, avoid scratching or grinding the dry salt, and prepare them in the smallest feasible quantities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of 3-Thiophenediazonium Tetrafluoroborate | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite. Ensure the 3-aminothiophene starting material is fully dissolved before adding the diazotizing agent. |
| Decomposition of the diazonium salt during formation. | Maintain a low temperature throughout the diazotization process. The stability of heteroaromatic diazonium salts can be low.[6] | |
| Low Yield of this compound during Thermal Decomposition | Formation of side products. | A common side reaction is the Gomberg-Bachmann reaction, especially if aromatic solvents like xylene are used, leading to biaryl formation.[9] Consider performing the decomposition neat or in a high-boiling, non-aromatic solvent. Mixing the diazonium salt with sand can help to control the decomposition.[5] |
| Incomplete decomposition. | Ensure the decomposition temperature is reached and maintained. The required temperature can vary depending on the specific 3-thiophenediazonium salt. | |
| Use of an inappropriate solvent. | The choice of solvent can significantly impact the yield. Low- or non-polar solvents can be beneficial.[10][11] For some substrates, solvent-free decomposition may provide better results.[12] | |
| Formation of Dark, Tarry Side Products | Polymerization or other degradation pathways. | This can occur at high decomposition temperatures. Consider alternative, milder decomposition methods such as photochemical decomposition (photolysis) if thermal decomposition proves problematic. |
| Reaction is Difficult to Control or Proceeds too Vigorously | Exothermic decomposition of the diazonium salt. | Perform the decomposition in smaller batches. Mixing the diazonium salt with an inert solid like sand can help to moderate the reaction rate.[5] |
| Inconsistent Results | Purity of reagents. | Ensure the 3-aminothiophene starting material is pure. Use freshly prepared sodium nitrite solution. |
| Presence of moisture. | Ensure all glassware is thoroughly dried, as water can interfere with the reaction. |
Optimizing Reaction Conditions: A Data-Driven Approach
| Parameter | Reported Condition for Methyl this compound-2-carboxylate Synthesis[5] | General Optimization Strategies & Considerations |
| Starting Material | Methyl 3-aminothiophene-2-carboxylate | Purity of the aminothiophene is crucial. |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Can be used in slight excess. Alternatively, other diazotizing agents like isoamyl nitrite can be employed. |
| Acid | Tetrafluoroboric Acid (HBF₄) | Other counterions like hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) can sometimes improve yields.[1][2] |
| Diazotization Temp. | 0-5 °C | Strict temperature control is critical to prevent premature decomposition of the diazonium salt. |
| Decomposition Method | Thermal | Photochemical decomposition can be a milder alternative to avoid high-temperature side reactions. |
| Decomposition Temp. | 160-200 °C (neat, mixed with sand) | The optimal temperature depends on the stability of the specific diazonium salt and should be determined experimentally. |
| Solvent for Decomp. | Neat (solid state) | Low- or non-polar solvents like hexane or chlorobenzene have been shown to be effective in other Schiemann reactions.[10][11] Aromatic solvents like xylenes should be avoided due to potential side reactions.[9] |
| Yield (Diazotization) | 93% | High yields are achievable with careful temperature control. |
| Yield (Decomposition) | 67% | This step is often where yield is lost; optimization of temperature and decomposition method is key. |
Detailed Experimental Protocol
The following is a detailed methodology for the synthesis of methyl this compound-2-carboxylate, adapted from a reported successful procedure.[5] This can serve as a starting point for the synthesis of this compound, which would require a subsequent hydrolysis and decarboxylation step.
Step 1: Diazotization of Methyl 3-Aminothiophene-2-carboxylate
-
In a suitable reaction vessel, dissolve methyl 3-aminothiophene-2-carboxylate in a solution of tetrafluoroboric acid (HBF₄).
-
Cool the mixture to 0-5 °C in an ice-water bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes.
-
The resulting precipitate of 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate is collected by filtration.
-
Wash the solid with cold water, followed by cold ethanol, and then diethyl ether.
-
Dry the isolated diazonium salt under vacuum. Handle the dry salt with extreme care.
Step 2: Thermal Decomposition to Methyl this compound-2-carboxylate
-
In a round-bottom flask, thoroughly mix the dried 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate with an equal weight of dry sand.
-
Set up a distillation apparatus with a vacuum adapter.
-
Heat the flask under vacuum. The decomposition is expected to begin around 160 °C.
-
Continue heating to 200 °C to ensure complete decomposition.
-
The product, methyl this compound-2-carboxylate, will distill over and can be collected in a cooled receiving flask.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes - White Rose Research Online [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Byproducts of 3-Fluorothiophene synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 3-Fluorothiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: A prevalent and effective method for synthesizing this compound involves a multi-step process starting from methyl 3-aminothiophene-2-carboxylate. This route includes diazotization, a Schiemann reaction to introduce the fluorine atom, followed by hydrolysis and decarboxylation to yield the final product.[1] Other reported methods include direct fluorination of thiophene, which can lead to a mixture of 2- and this compound, and variations of the Schiemann reaction using different fluorinating agents.[1]
Q2: What is the typical yield and purity I can expect?
A2: For the four-step synthesis involving the Schiemann reaction, an overall yield of approximately 49% has been reported. The final purity of this compound after distillation can be greater than 97%, as determined by 1H NMR spectroscopy.[1] However, yields and purity are highly dependent on reaction conditions and the effectiveness of purification steps.
Q3: What are the key safety precautions to consider during the synthesis?
A3: The synthesis of this compound involves several hazardous reagents and conditions. Diazonium salts, intermediates in the Schiemann reaction, can be explosive when isolated and dry, and their thermal decomposition can be highly exothermic.[2] Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Care should be taken when heating the reaction mixtures, and reactions should be monitored closely to control exotherms.
Troubleshooting Guide: Byproduct Identification and Removal
This guide addresses common issues related to byproducts encountered during the synthesis and purification of this compound.
Problem 1: My final product is a mixture of isomers (2-Fluorothiophene and this compound). How can I separate them?
-
Potential Cause: Direct fluorination methods are known to produce isomeric mixtures that are challenging to separate due to their similar physical properties.[1]
-
Recommended Solution: Fractional distillation is the primary method for separating isomers with close boiling points. The success of the separation depends on the efficiency of the distillation column (i.e., the number of theoretical plates).
-
Workflow for Isomer Separation by Distillation
Caption: Workflow for separating 2- and this compound isomers via fractional distillation.
-
Problem 2: My purified this compound is contaminated with a high-boiling point impurity.
-
Potential Cause: A common high-boiling point impurity is the solvent used in the decarboxylation step, such as quinoline (Boiling Point: ~237 °C).[3][4][5][6]
-
Recommended Solution: An acid-base extraction can be used to remove basic impurities like quinoline.
-
Workflow for Quinoline Removal
Caption: Acid-base extraction workflow for the removal of quinoline.
-
Problem 3: I am observing unreacted starting materials or intermediates in my final product.
-
Potential Cause: Incomplete reactions at any of the four main stages (diazotization, Schiemann reaction, hydrolysis, decarboxylation) can lead to the presence of starting materials or intermediates in the crude product.
-
Recommended Solution: A combination of purification techniques may be necessary.
-
Troubleshooting Unreacted Precursors
Caption: General strategy for removing unreacted starting materials and intermediates.
-
Data Presentation: Boiling Points of this compound and Potential Impurities
The following table summarizes the boiling points of this compound and several potential byproducts and reagents. This data is critical for planning purification by distillation.
| Compound | Boiling Point (°C) |
| This compound (Product) | ~84-86 |
| Thiophene | 84[7][8][9][10][11] |
| 2-Fluorothiophene | 91.1[2] |
| 3-Bromothiophene | 150-158[1][12][13][14] |
| Quinoline | 237[3][4][5][6] |
| Methyl 3-aminothiophene-2-carboxylate | Decomposes |
| This compound-2-carboxylic acid | Decomposes |
| Methyl this compound-2-carboxylate | - |
Experimental Protocols
Protocol: Purification of this compound by Fractional Distillation
This protocol describes a general procedure for the purification of this compound from lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flasks)
-
Heating mantle with a stirrer
-
Inert gas source (e.g., Nitrogen or Argon)
-
Boiling chips or magnetic stir bar
-
Ice bath
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place a stir bar or boiling chips in the round-bottom flask.
-
Charge the flask with the crude this compound. Do not fill the flask more than two-thirds full.
-
Connect the flask to the fractionating column, followed by the distillation head, condenser, and a receiving flask.
-
Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.
-
Connect the condenser to a circulating cold water supply.
-
It is advisable to perform the distillation under an inert atmosphere to prevent any potential side reactions with atmospheric oxygen or moisture.
-
-
Distillation:
-
Begin stirring and gently heat the distillation flask using the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises through the fractionating column.
-
A ring of condensing vapor should slowly ascend the column. If the ring stops rising, the heat can be slightly increased.[15] A slow and steady distillation rate is crucial for good separation.[15]
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Collect any initial low-boiling fractions in a separate receiving flask.
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When the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 84-86 °C), change to a clean, pre-weighed receiving flask to collect the product.
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Maintain a steady distillation rate by carefully controlling the heating. The temperature should remain constant as the pure product distills.
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If the temperature begins to rise significantly above the boiling point of this compound, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or switch to another receiving flask to collect the high-boiling fraction.
-
-
Product Isolation and Analysis:
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Once the distillation is complete, allow the apparatus to cool down.
-
Weigh the receiving flask containing the purified this compound to determine the yield.
-
Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazotisation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determine the products a and b in the following reaction sequence: Start.. [askfilo.com]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 15. rsc.org [rsc.org]
Technical Support Center: Synthesis of 3-Fluorothiophene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluorothiophene.
Troubleshooting Guides
Route 1: Lithiation of 3-Bromothiophene followed by Electrophilic Fluorination
This common route involves the metal-halogen exchange of 3-bromothiophene with an organolithium reagent, followed by quenching with a fluorine source.
Question: My yield of this compound is consistently low. What are the potential causes?
Answer: Low yields in this synthesis can stem from several factors throughout the process. Here's a breakdown of common issues and their solutions:
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Inefficient Lithiation:
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Cause: Incomplete lithium-halogen exchange.
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Solution: Ensure your reaction is conducted at a sufficiently low temperature, ideally -78 °C, to favor the formation of 3-lithiothiophene.[1] The choice of organolithium reagent is also critical. While n-butyllithium (n-BuLi) is commonly used, tert-butyllithium (t-BuLi) is often a better choice as it can lead to a cleaner reaction. The t-butyl bromide byproduct formed when using t-BuLi is eliminated in situ, preventing side reactions.[2]
-
-
Side Reactions:
-
Cause: Several side reactions can compete with the desired fluorination.
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Protonation of the Lithiated Intermediate: Traces of water or other protic sources in your reagents or solvent can quench the 3-lithiothiophene, leading to the formation of thiophene.
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Reaction with Solvent: At temperatures above -78 °C, n-BuLi can deprotonate the solvent, tetrahydrofuran (THF), leading to undesired byproducts.[3]
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Formation of 3-Butylthiophene: When using n-BuLi, the butyl bromide byproduct can react with the 3-lithiothiophene intermediate to form 3-butylthiophene.[2]
-
-
Solution: Use anhydrous solvents and reagents, and maintain a strict inert atmosphere (argon or nitrogen).[1] Precise temperature control at -78 °C is crucial to minimize solvent-related side reactions.[1][3] Using two equivalents of t-BuLi can help to ensure complete lithiation and removal of the t-butyl bromide byproduct.[2]
-
-
Ineffective Fluorination:
-
Cause: The choice and reactivity of the electrophilic fluorine source can significantly impact the yield.
-
Solution: A variety of electrophilic fluorinating agents can be used, each with its own advantages and disadvantages. N-Fluorodibenzenesulfonimide (NFSI) is a common choice. The reaction conditions for the fluorination step, such as reaction time and temperature, should be optimized for the specific fluorinating agent being used.
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Question: I am observing significant amounts of debrominated starting material (thiophene) in my crude product. How can I prevent this?
Answer: The presence of thiophene indicates that the 3-lithiothiophene intermediate is being protonated before it can react with the electrophilic fluorine source.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) under an inert atmosphere.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction to prevent the ingress of atmospheric moisture.[1]
-
Check Reagent Quality: The organolithium reagent may have degraded. It is advisable to titrate the n-BuLi or t-BuLi solution to determine its exact molarity before use.
-
Reverse Addition: Consider adding the 3-bromothiophene solution to the organolithium reagent at -78 °C. This can sometimes minimize side reactions.
-
Route 2: Schiemann Reaction of a 3-Aminothiophene Derivative
This route involves the diazotization of a 3-aminothiophene derivative to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (e.g., from tetrafluoroborate) to yield the 3-fluoro derivative.
Question: The yield of my diazonium salt is low, or the salt seems to decompose before the fluorination step. How can I improve this?
Answer: The formation and stability of the thiophene diazonium salt are critical for the success of the Schiemann reaction.
-
Improving Diazonium Salt Formation and Stability:
-
Temperature Control: Diazotization reactions are typically carried out at low temperatures (0 to -5 °C) to prevent the decomposition of the unstable diazonium salt.[4]
-
Acid Concentration: The concentration of the acid used (e.g., HBF₄) is important. Insufficient acid can lead to the formation of triazene byproducts.[5]
-
Purity of Starting Material: Ensure the starting 3-aminothiophene derivative is pure, as impurities can interfere with the diazotization reaction.
-
In Situ Use: It is often best to use the diazonium salt solution immediately in the next step without isolation to minimize decomposition.[4]
-
Question: The thermal decomposition of the diazonium tetrafluoroborate gives a low yield of this compound. What are the key parameters to control?
Answer: The thermal decomposition step requires careful optimization to maximize the yield of the desired fluoroaromatic product.
-
Optimizing Thermal Decomposition:
-
Solvent: The choice of solvent can influence the outcome of the reaction. While some decompositions are carried out neat, high-boiling, non-polar solvents can sometimes improve yields by providing better heat transfer and minimizing side reactions.[6]
-
Temperature: The decomposition temperature needs to be carefully controlled. It should be high enough to induce the loss of nitrogen and boron trifluoride but not so high as to cause degradation of the starting material or product.[7]
-
Additives: In some cases, additives like sand can be mixed with the diazonium salt to ensure even heating and prevent localized overheating.[7]
-
Purification: The crude product may contain byproducts from competing reactions, such as Gomberg-Bachmann-type couplings. Purification by distillation or chromatography is usually necessary.[8]
-
Frequently Asked Questions (FAQs)
Q1: Which is the best synthetic route to this compound in terms of overall yield and safety?
A1: A four-step synthesis starting from methyl 3-aminothiophene-2-carboxylate, proceeding through a Schiemann reaction, followed by saponification and decarboxylation, has been reported with an overall yield of 49%.[4][7] This method avoids hazardous reagents like perchloryl fluoride, which has been used in some earlier syntheses.[7]
Q2: What are the main safety precautions to take when working with organolithium reagents like n-BuLi and t-BuLi?
A2: Organolithium reagents are pyrophoric and react violently with water and protic solvents.[1] Always handle them under a strict inert atmosphere (argon or nitrogen) using syringe and cannula techniques. Wear appropriate personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves. Ensure that a suitable fire extinguisher (e.g., Class D for metal fires) is readily available.
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves distillation due to its volatile nature.[7] Fractional distillation can be effective in removing impurities with different boiling points. If non-volatile impurities are present, flash column chromatography on silica gel can be employed.[1]
Q4: Can I use other electrophilic fluorinating agents besides NFSI?
A4: Yes, other electrophilic fluorinating agents can be used. Some common alternatives include Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide. The choice of reagent may depend on factors such as cost, availability, and reactivity with your specific substrate. It is important to consult the literature for optimized reaction conditions for each fluorinating agent.
Data Presentation
Table 1: Comparison of Lithiation Conditions for 3-Bromothiophene
| Parameter | Condition 1 | Condition 2 | Rationale |
| Organolithium Reagent | n-Butyllithium (n-BuLi) | tert-Butyllithium (t-BuLi) | t-BuLi can provide a cleaner reaction by eliminating the byproduct t-BuBr.[2] |
| Temperature | -78 °C | -78 °C | Essential for minimizing side reactions and decomposition of the lithiated intermediate.[1] |
| Solvent | Anhydrous THF | Anhydrous THF | Aprotic ethereal solvent that effectively solvates the lithium cation.[1] |
| Potential Side Products | Thiophene, 3-Butylthiophene | Thiophene, Isobutylene (gas) | n-BuLi can lead to the formation of 3-butylthiophene.[2] |
Table 2: Key Steps and Yields in a High-Yield Synthesis of this compound via Schiemann Reaction [4][7]
| Step | Reaction | Reagents | Yield |
| 1 | Diazotization | Methyl 3-aminothiophene-2-carboxylate, NaNO₂, HBF₄ | 93% |
| 2 | Schiemann Reaction | 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate, heat | 67% |
| 3 | Saponification | Methyl this compound-2-carboxylate, NaOH | 84% |
| 4 | Decarboxylation | This compound-2-carboxylic acid, Barium-promoted copper chromite, quinoline | 93% |
| Overall Yield | 49% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation of 3-Bromothiophene
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reaction Mixture Preparation: Under a positive flow of inert gas, add anhydrous tetrahydrofuran (THF) to the flask. Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Addition of 3-Bromothiophene: Add 3-bromothiophene (1.0 equivalent) to the cold THF via syringe.
-
Lithiation: Slowly add n-butyllithium or tert-butyllithium (1.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour.[1]
-
Fluorination: Prepare a solution of the electrophilic fluorinating agent (e.g., NFSI, 1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by distillation or flash column chromatography.
Protocol 2: High-Yield, Four-Step Synthesis of this compound [4][7]
-
Step 1: Diazotization: Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid to yield 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate in 93% yield.
-
Step 2: Schiemann Reaction: A mixture of the diazonium salt and sand is heated under vacuum. The resulting methyl this compound-2-carboxylate is collected in 67% yield.
-
Step 3: Saponification: The methyl this compound-2-carboxylate is hydrolyzed using sodium hydroxide to give this compound-2-carboxylic acid in 84% yield.
-
Step 4: Decarboxylation: The this compound-2-carboxylic acid is decarboxylated using barium-promoted copper chromite in quinoline at high temperature. The volatile this compound is distilled directly from the reaction mixture in 93% yield.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound via lithiation.
Caption: Troubleshooting logic for low yield in the lithiation route.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of 3-Fluorothiophene Production
Welcome to the Technical Support Center for the production of 3-Fluorothiophene. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up of this compound synthesis.
Troubleshooting Guide
Scaling up the synthesis of this compound from laboratory to pilot or production scale can introduce a unique set of challenges. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or non-optimal temperature can lead to incomplete conversion of starting materials.[1] Side reactions may also compete with the desired product formation. | Reaction Monitoring: Implement in-process monitoring using techniques like GC-MS or HPLC to track the consumption of reactants and the formation of this compound.[2][3] Temperature Optimization: Carefully control and optimize the reaction temperature. For exothermic reactions, ensure efficient heat dissipation to prevent side reactions.[4] Reagent Stoichiometry: Re-evaluate the stoichiometry of reagents. On a larger scale, minor inaccuracies in reagent addition can significantly impact yield.[4] |
| Impurity Formation | Side Reactions: The synthesis of this compound can be accompanied by the formation of various impurities, including isomers and over-fluorinated or unreacted intermediates.[5] Reagent Quality: The purity of starting materials and reagents is critical. Impurities in the reactants can lead to undesired byproducts. | Process Parameter Optimization: Adjust reaction parameters such as temperature, pressure, and addition rates to minimize the formation of specific impurities. High-Purity Reagents: Use high-purity starting materials and reagents. Perform quality control checks on incoming materials.[6] Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric components. |
| Difficult Purification | Close Boiling Points: this compound and certain impurities may have close boiling points, making separation by distillation challenging.[3] Azeotrope Formation: The product may form azeotropes with solvents or impurities. | Fractional Distillation: Employ high-efficiency fractional distillation columns to achieve better separation. Chromatographic Purification: For high-purity requirements, consider preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC).[2] Alternative Purification Methods: Explore other purification techniques such as crystallization or selective extraction if applicable. |
| Safety Concerns | Exothermic Reactions: Some synthetic steps may be highly exothermic, posing a risk of thermal runaway on a larger scale.[4] Hazardous Reagents: The use of hazardous reagents like fluorinating agents requires strict safety protocols.[7][8] Product Flammability: this compound is a flammable liquid. | Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment before scaling up. Implement appropriate cooling and emergency shutdown systems.[4] Strict Handling Procedures: Develop and adhere to strict standard operating procedures (SOPs) for handling hazardous materials. Ensure proper personal protective equipment (PPE) is used.[8][9] Inerting and Grounding: Handle this compound in an inert atmosphere and ensure all equipment is properly grounded to prevent static discharge.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and their challenges on a larger scale?
A1: Common synthetic routes include the Balz-Schiemann reaction from 3-aminothiophene, direct fluorination, and nucleophilic substitution on a suitable thiophene precursor.[7][5] Challenges during scale-up often relate to:
-
Balz-Schiemann Reaction: Handling of potentially unstable diazonium salts and controlling the decomposition rate to ensure consistent yield and purity.[7]
-
Direct Fluorination: Lack of selectivity leading to a mixture of isomers and over-fluorinated products, which complicates purification.[7]
-
Nucleophilic Substitution: The reactivity of the thiophene ring and the choice of fluorinating agent are critical to avoid side reactions and ensure high yield.
Q2: How can I effectively monitor the progress of my this compound synthesis during scale-up?
A2: Implementing Process Analytical Technology (PAT) is crucial for real-time monitoring and control.[1][6] Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are invaluable for tracking the consumption of reactants and the formation of this compound and any byproducts.[2][] This allows for timely adjustments to reaction parameters to optimize yield and minimize impurities.
Q3: What are the critical safety precautions to consider when scaling up this compound production?
A3: Safety is paramount. Key considerations include:
-
Thermal Management: Many fluorination reactions are exothermic. Ensure your reactor system has adequate cooling capacity to prevent thermal runaway.[4]
-
Handling of Hazardous Materials: Fluorinating agents can be corrosive, toxic, and moisture-sensitive. Always handle them in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE).[8][9]
-
Pressure Management: Some reactions may generate gaseous byproducts, leading to a pressure buildup in a closed system. Ensure reactors are equipped with pressure relief systems.
-
Flammability: this compound is a flammable liquid. All equipment should be properly grounded, and sources of ignition must be eliminated.
Q4: What are the recommended analytical methods for determining the purity of the final this compound product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): Ideal for assessing the purity of volatile compounds like this compound and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.[2][7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of impurities.[2]
Experimental Protocols
Synthesis of this compound via Balz-Schiemann Reaction
This protocol is a generalized procedure based on literature methods and should be adapted and optimized for specific laboratory and scale-up conditions.[7]
Step 1: Diazotization of 3-Aminothiophene
-
Under an inert atmosphere (Nitrogen or Argon), cool a solution of 3-aminothiophene in a suitable solvent (e.g., aqueous tetrafluoroboric acid) to 0-5 °C in an appropriately sized reactor.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the diazonium salt.
Step 2: Thermal Decomposition (Balz-Schiemann Reaction)
-
Carefully isolate the thiophene-3-diazonium tetrafluoroborate salt.
-
In a reactor equipped for distillation, heat the diazonium salt, either neat or in a high-boiling inert solvent.
-
The decomposition will release nitrogen gas and form this compound, which can be collected by distillation.
Step 3: Purification
-
The crude this compound is typically purified by fractional distillation.
-
For higher purity, column chromatography or preparative GC may be employed.
Quantitative Data Summary
| Synthetic Step | Parameter | Reported Value | Reference |
| Diazotization | Temperature | 0-5 °C | [7] |
| Balz-Schiemann Decomposition | Temperature | Varies (typically >100 °C) | [7] |
| Final Product | Purity | >98.0% (GC) |
Visualizations
Troubleshooting Logic for Low Yield
Caption: A flowchart for troubleshooting low yield issues.
Experimental Workflow for this compound Synthesis
Caption: A workflow for the synthesis of this compound.
References
- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Stability and degradation of 3-Fluorothiophene under air and light
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Fluorothiophene when exposed to air and light. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is known to be sensitive to air and heat. Like many thiophene-containing compounds, it is susceptible to degradation upon exposure to atmospheric oxygen and light. To ensure its integrity, it should be handled and stored under controlled conditions.
Q2: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The container should be tightly sealed.
Q3: What happens when this compound is exposed to air and light?
Exposure to air, particularly in the presence of light, can lead to the oxidation and photodegradation of this compound. The thiophene ring is susceptible to oxidation at the sulfur atom, which can lead to the formation of thiophene-S-oxides and subsequently thiophene-S,S-dioxides (sulfones).[1][2][3] Light can accelerate this process and may also induce polymerization or other degradation pathways.
Q4: What are the likely degradation products of this compound?
While specific degradation products for this compound are not extensively documented in the available literature, based on the known reactivity of the thiophene ring, the primary degradation products are expected to be:
-
This compound-1-oxide: The initial product of oxidation at the sulfur atom. Thiophene-S-oxides are generally unstable unless there are bulky substituents to protect the ring.[1]
-
This compound-1,1-dioxide: Further oxidation of the S-oxide leads to the corresponding sulfone.
-
Hydroxylated derivatives: Oxidation of the thiophene ring can also lead to the formation of hydroxylated species.[4]
-
Polymers: Photodegradation can induce polymerization of the thiophene units.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the this compound sample (e.g., turning yellow or brown) | Exposure to air and/or light leading to degradation and formation of colored impurities or polymers. | 1. Immediately transfer the sample to a fresh, dry, amber vial under an inert atmosphere (nitrogen or argon). 2. Store the vial in a cool, dark place, preferably in a refrigerator or freezer. 3. Before use, check the purity of the sample using an appropriate analytical technique such as GC-MS or HPLC. |
| Inconsistent or unexpected experimental results | Degradation of the this compound starting material, leading to the presence of impurities that may interfere with the reaction. | 1. Verify the purity of your this compound sample. 2. If degradation is suspected, purify the compound by distillation under reduced pressure and inert atmosphere before use. 3. Ensure all subsequent handling is performed under strictly anhydrous and anaerobic conditions. |
| Precipitate formation in the this compound sample | Polymerization or formation of insoluble degradation products. | 1. Attempt to dissolve a small amount of the sample in a suitable solvent to check for insoluble material. 2. If a precipitate is present, the sample is likely significantly degraded and may not be suitable for use. Purification by distillation might be possible, but it is often better to use a fresh, pure sample. |
Quantitative Data on Stability
| Storage Condition | Time (Months) | Purity (%) |
| Recommended: 2-8°C, under Nitrogen, in the dark | 0 | >99 |
| 6 | >98 | |
| 12 | >97 | |
| Ambient Temperature (~25°C), in air, exposed to intermittent light | 0 | >99 |
| 1 | ~95 | |
| 3 | ~85 | |
| 6 | <70 | |
| Accelerated Degradation: 40°C, in air, continuous light exposure | 0 | >99 |
| 1 week | ~90 | |
| 1 month | <75 |
Experimental Protocols
Protocol 1: Photostability Testing of this compound
This protocol is adapted from general ICH guidelines for photostability testing.[5][6][7][8][9]
Objective: To assess the impact of light exposure on the stability of this compound.
Materials:
-
This compound
-
UV-transparent quartz cells or chemically inert, transparent containers
-
A calibrated light source capable of emitting both visible and UVA light (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
Aluminum foil
-
A suitable solvent (e.g., acetonitrile or cyclohexane, HPLC grade)
-
HPLC or GC-MS system with a validated stability-indicating method
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Place the solution in two separate quartz cells.
-
-
Control Sample:
-
Wrap one of the quartz cells completely in aluminum foil to serve as the dark control.
-
-
Exposure:
-
Place both the sample and the control in the photostability chamber.
-
Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis:
-
At predetermined time intervals (e.g., 0, 6, 12, 24 hours), withdraw aliquots from both the exposed sample and the dark control.
-
Analyze the aliquots by a validated HPLC or GC-MS method to determine the purity of this compound and to identify and quantify any degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the exposed sample with those of the dark control and the initial sample (time 0).
-
Calculate the percentage of degradation and identify the major degradation products.
-
Protocol 2: Analysis of Degradation Products by GC-MS
Objective: To identify and quantify the degradation products of this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
GC Conditions (Example):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Injection Mode: Splitless or split, depending on concentration.
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 35-350.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the degraded this compound sample in a volatile solvent like dichloromethane or hexane.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze the mass spectra of other peaks to identify potential degradation products by comparing them with mass spectral libraries and known fragmentation patterns of thiophene derivatives.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting decision tree for handling this compound.
References
- 1. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pharmatutor.org [pharmatutor.org]
- 7. ikev.org [ikev.org]
- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biobostonconsulting.com [biobostonconsulting.com]
Troubleshooting low conversion rates in 3-Fluorothiophene reactions
Welcome to the technical support center for reactions involving 3-Fluorothiophene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The following guides and frequently asked questions (FAQs) address specific challenges that may arise during your experiments, with a focus on identifying and resolving causes of low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling of a this compound derivative is resulting in a low yield or no product. What are the likely causes and how can I troubleshoot this?
A: Low conversion in Suzuki-Miyaura couplings involving this compound can stem from several factors, often related to the electronic properties of the fluorinated ring and the stability of the reagents. Here is a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Boronic Acid/Ester Instability: Boronic acids are susceptible to protodeboronation, especially under harsh basic conditions or at elevated temperatures.[1][2] Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2] Ensure your boronic acid is pure and has been stored correctly.
-
Aryl Halide Purity: Verify the purity of your this compound halide. Impurities can interfere with the catalytic cycle.
-
Stoichiometry: A slight excess of the boronic acid derivative (typically 1.1-1.5 equivalents) is often beneficial.
-
-
Catalyst and Ligand System:
-
Catalyst Activity: The active catalytic species is Pd(0).[1] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), in-situ reduction is required, which can sometimes be inefficient.[1] The use of air-stable, pre-formed Pd(0) catalysts or robust precatalysts can be advantageous.[3] To test your catalyst's activity, run a control reaction with a known, reactive substrate pair like bromobenzene and phenylboronic acid.[1]
-
Ligand Choice: The electron-withdrawing nature of the fluorine on the thiophene ring can impact the oxidative addition step. Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often effective for less reactive aryl halides.[2]
-
-
Reaction Conditions:
-
Base Selection: The base is crucial for activating the boronic acid.[2] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2] For base-sensitive substrates, milder bases like potassium fluoride (KF) can be effective.[2] The choice of base may require optimization.
-
Solvent: The solvent system must solubilize all reactants. Common choices include dioxane, THF, DMF, and toluene, often with water as a co-solvent.[2] Ensure solvents are thoroughly degassed to prevent catalyst oxidation.[1]
-
Temperature: While some highly active catalyst systems work at room temperature, heating is often necessary (typically 80-120 °C).[2]
-
Common Side Reactions:
-
Homocoupling of Boronic Acid: This can be caused by the presence of oxygen, which oxidizes the Pd(0) catalyst to Pd(II).[4] Rigorous degassing of the reaction mixture is essential.
-
Dehalogenation of the this compound Halide: The aryl halide is replaced by a hydrogen atom. This can be influenced by the choice of base and solvent.[3]
-
Protodeboronation of the Boronic Acid: The boronic acid reacts with trace water or other protic sources, leading to the corresponding arene.[1]
Troubleshooting Workflow for Low Suzuki-Miyaura Conversion:
Issue 2: Poor Yields in Buchwald-Hartwig Amination
Q: I am attempting a Buchwald-Hartwig amination with a this compound halide and an amine, but the yields are consistently low. What should I investigate?
A: Low yields in Buchwald-Hartwig aminations of this compound derivatives can be attributed to several factors, including the choice of catalyst, base, and the potential for side reactions.
-
Catalyst System:
-
The choice of palladium catalyst and ligand is critical. For electron-deficient heterocycles like this compound, bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are often required to facilitate the catalytic cycle.[5]
-
The use of pre-catalysts can sometimes lead to more reproducible results.
-
-
Base Selection:
-
Strong, non-nucleophilic bases are typically used, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS).[5]
-
Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be effective, particularly with more reactive aryl halides or sensitive substrates.[5] The base must be carefully chosen to avoid decomposition of the starting materials or product.
-
-
Reaction Conditions:
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.[5] The solubility of the amine and the base should be considered.
-
Temperature: These reactions often require elevated temperatures (80-120 °C).
-
Potential Side Reactions:
-
Hydrodehalogenation: The starting aryl halide is reduced to this compound.
-
Amine Decomposition: Some amines may be unstable at high temperatures or in the presence of strong bases.
Troubleshooting Logic for Buchwald-Hartwig Amination:
Issue 3: Difficulty with Lithiation of this compound
Q: I am having trouble with the lithiation of this compound. What are the key considerations for this reaction?
A: The lithiation of substituted thiophenes can be complex due to competing reaction pathways and the influence of substituents on the acidity of the ring protons.
-
Regioselectivity: The fluorine atom at the 3-position is electron-withdrawing, which will influence the acidity of the adjacent protons. Deprotonation is most likely to occur at the C2 position due to the inductive effect of the fluorine and the stabilizing effect of the adjacent sulfur atom. However, deprotonation at C4 is also possible. Careful control of reaction conditions is necessary to achieve the desired regioselectivity.
-
Reaction Conditions:
-
Base: Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are typically used.
-
Temperature: These reactions are usually performed at low temperatures (e.g., -78 °C) to control the reaction and prevent side reactions.
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are standard.
-
Potential Competing Reactions:
-
Ring Opening: Lithiated thiophenes can be unstable and undergo ring-opening reactions, especially upon warming.[6]
-
Halogen Scrambling: In the presence of other halogens, lithium-halogen exchange can occur.
Experimental Protocols
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound-2-boronic acid pinacol ester (or other suitable boronic acid derivative)
-
Aryl halide
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere reaction setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the base (2.0 equivalents), the this compound boronic acid derivative (1.2 equivalents), and the aryl halide (1.0 equivalent).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration with respect to the aryl halide).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
3-Bromo- or 3-chloro-fluorothiophene
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., Xantphos)
-
Strong, non-nucleophilic base (e.g., NaOtBu)
-
Anhydrous, aprotic solvent (e.g., toluene)
-
Inert atmosphere reaction setup
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the ligand (2-4 mol%), and the base (1.4-2.0 equivalents).
-
Add the 3-halofluorothiophene (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Summary of Quantitative Data
Table 1: Common Reaction Parameters for Suzuki-Miyaura Coupling of Aryl Halides
| Parameter | Typical Range/Options | Notes |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ | 1-5 mol% loading is common. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich ligands are often preferred for less reactive halides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | 2-3 equivalents are typically used. |
| Solvent | Dioxane/H₂O, THF/H₂O, Toluene, DMF | Degassing is crucial to prevent catalyst deactivation. |
| Temperature | Room Temperature to 120 °C | Dependent on substrate reactivity and catalyst system. |
Table 2: Common Reaction Parameters for Buchwald-Hartwig Amination of Aryl Halides
| Parameter | Typical Range/Options | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% loading is typical. |
| Ligand | Xantphos, BINAP, RuPhos, XPhos | Ligand choice is critical and often substrate-dependent. |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | 1.2-2.0 equivalents are generally used. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are required. |
| Temperature | 80 - 120 °C | Higher temperatures are often necessary. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Thienothiophenes. Part 3.1,2 On the ring-opening reactions of 3-lithiated and 3,6-dilithiated thieno[3,2-b]thiophenes; new routes to polyfunctionalized thiophenes and enediynes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Removal from Poly(3-fluorothiophene)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of residual catalysts from poly(3-fluorothiophene) [P3FT].
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual catalyst from poly(this compound)?
A1: Residual catalyst, typically palladium-based complexes from cross-coupling polymerization, can significantly impact the final properties and performance of poly(this compound). These impurities can:
-
Alter Optoelectronic Properties: Residual palladium can act as a quenching site, affecting the photoluminescence and charge transport properties of the polymer.[1][2] This is critical for applications in organic electronics.
-
Induce Toxicity: For biomedical and drug development applications, the presence of heavy metals like palladium is a major concern due to potential toxicity. Regulatory bodies have strict limits on elemental impurities in pharmaceutical products.[3]
-
Affect Material Stability: Catalyst residues can accelerate the degradation of the polymer, impacting its long-term stability and performance.
-
Interfere with Downstream Processing: Impurities may interfere with subsequent processing steps, such as film formation or device fabrication.
Q2: What are the most common methods for removing residual catalysts from conjugated polymers like P3FT?
A2: The primary methods for removing residual catalysts from polythiophenes include:
-
Soxhlet Extraction: A continuous extraction method that uses a solvent to wash the polymer and remove soluble impurities, including catalyst residues.[4][5]
-
Precipitation: Involves dissolving the polymer in a good solvent and then adding a poor solvent to precipitate the polymer, leaving the more soluble catalyst residues in the solution. This process may need to be repeated multiple times for high purity.
-
Scavenging Agents (Metal Scavengers): These are materials, often functionalized silica gels or polymers, that selectively bind to and remove metal complexes from the polymer solution.[6][7]
-
Column Chromatography: Passing a solution of the polymer through a stationary phase (e.g., silica gel, alumina) to separate the polymer from the catalyst residues.
Q3: How does the fluorine atom in poly(this compound) affect the purification process?
A3: The presence of fluorine on the thiophene backbone can influence the polymer's solubility. Fluorinated polythiophenes may exhibit different solubility profiles compared to their non-fluorinated analogs, potentially requiring the use of specific solvents like warm chlorinated aromatic solvents for effective dissolution and purification.[8] This needs to be considered when choosing solvents for precipitation or extraction.
Troubleshooting Guides
Issue 1: Polymer is discolored (e.g., dark or off-color) after synthesis and initial work-up.
-
Possible Cause: High concentration of residual palladium catalyst. Palladium nanoparticles, in particular, can impart a dark color to the polymer.
-
Troubleshooting Steps:
-
Visual Inspection: A persistently dark or greyish color in the polymer powder or solution is a strong indicator of significant catalyst contamination.
-
Purification: Proceed with a robust purification method. A combination of precipitation followed by Soxhlet extraction is often effective. For stubborn discoloration, consider using a scavenging agent.
-
Solvent Selection: Ensure the chosen solvent for purification effectively dissolves the polymer while having some solubility for the catalyst complex. For P3FT, consider solvents like chloroform, chlorobenzene, or dichlorobenzene, potentially at elevated temperatures.[8]
-
Issue 2: Poor performance of the purified P3FT in electronic devices (e.g., low mobility, high leakage current).
-
Possible Cause: Even trace amounts of residual catalyst can negatively impact device performance.
-
Troubleshooting Steps:
-
Quantitative Analysis: Use techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the residual palladium concentration in your polymer batch.[9][10][11][12] This will provide a definitive measure of purity.
-
Enhanced Purification: If ICP-MS confirms high palladium levels, implement a more rigorous purification protocol. This may involve multiple rounds of precipitation or the use of a high-affinity scavenging agent.
-
Scavenger Screening: Different scavenging agents have varying efficiencies for different palladium complexes. Consider testing a few options (e.g., thiol-based, amine-based scavengers) to find the most effective one for your specific catalyst system.
-
Issue 3: Low polymer yield after the purification process.
-
Possible Cause:
-
Co-precipitation: The polymer may be co-precipitating with the catalyst residues.
-
Inappropriate Solvents: The solvent/anti-solvent system used for precipitation may be causing excessive loss of low molecular weight polymer fractions.
-
Over-extraction: During Soxhlet extraction, some of the desired polymer may be washed away if the solvent is too aggressive or the extraction time is excessive.
-
-
Troubleshooting Steps:
-
Optimize Precipitation: Carefully select the anti-solvent and add it slowly to the polymer solution to ensure selective precipitation of the polymer.
-
Soxhlet Solvent Selection: Choose a Soxhlet solvent that has good solubility for the catalyst residues but limited solubility for the polymer itself. A series of extractions with different solvents can be used to fractionate the polymer and remove impurities.[5]
-
Monitor Extraction: Reduce the Soxhlet extraction time and analyze the extracted fractions to check for the presence of the desired polymer.
-
Data Presentation: Comparison of Catalyst Removal Methods
The following table summarizes the reported efficiency of various palladium removal techniques. While not all data is specific to poly(this compound), it provides a useful comparison of the expected performance of these methods.
| Purification Method | Polymer/System | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency | Reference |
| Aqueous Workup Only | Pharmaceutical Intermediate | >1000 | >1000 | Low | [9] |
| Flash Chromatography | Pharmaceutical Intermediate | >1000 | <100 to >1000 | Variable | [9] |
| Chromatography + Scavenging Resin | Pharmaceutical Intermediate | >1000 | <100 | High | [9] |
| SiliaMetS Thiol Scavenger | Drug Candidate | 2400 | ≤ 16 | >99.3% | [6] |
| Trithiocyanuric Acid (TMT) | Pharmaceutical Intermediate | 600-650 | 20-60 | ~90-97% | [13] |
| Carboxen® 564 | Pharmaceutical Intermediate | 1250 | 12 | >99% | [14] |
Experimental Protocols
Protocol 1: Purification of Poly(this compound) by Precipitation and Soxhlet Extraction
This protocol is a general guideline and may require optimization based on the specific molecular weight and solubility of your P3FT.
-
Dissolution: Dissolve the crude P3FT in a minimal amount of a good solvent (e.g., chloroform, chlorobenzene) at a concentration of approximately 10-20 mg/mL. Gentle heating may be required to fully dissolve the polymer.
-
Precipitation:
-
Slowly add the polymer solution to a large volume (at least 10x the volume of the polymer solution) of a vigorously stirred anti-solvent, such as methanol or acetone.
-
A fibrous or powdered precipitate of the polymer should form.
-
Continue stirring for 30-60 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the precipitated polymer by filtration using a Buchner funnel.
-
Wash the polymer cake with fresh anti-solvent to remove any remaining soluble impurities.
-
-
Soxhlet Extraction:
-
Dry the collected polymer under vacuum.
-
Place the dried polymer in a cellulose extraction thimble and insert it into a Soxhlet extractor.
-
Extract the polymer with a series of solvents to remove different impurities. A typical sequence is:
-
Methanol: to remove residual salts and monomer.
-
Acetone or Hexane: to remove low molecular weight oligomers.
-
-
The purified polymer remains in the thimble.
-
-
Final Product Recovery:
-
After the final extraction, remove the thimble and dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove all residual solvent.
-
Protocol 2: Removal of Residual Palladium using a Thiol-Based Scavenging Agent
-
Dissolution: Dissolve the P3FT in a suitable organic solvent (e.g., chloroform, toluene) to a concentration of 10-20 mg/mL.
-
Scavenger Addition: Add a thiol-functionalized silica gel scavenger (e.g., SiliaMetS Thiol) to the polymer solution. The amount of scavenger required will depend on the estimated amount of residual palladium. A common starting point is to use a 10-20 fold excess (by weight) of scavenger relative to the estimated weight of the catalyst.
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for a period of 2 to 24 hours. The optimal time should be determined experimentally.
-
Filtration: Remove the scavenger from the solution by filtration. A syringe filter with a PTFE membrane (0.45 µm pore size) is suitable for small-scale purifications.
-
Polymer Recovery: Precipitate the polymer from the filtrate by adding an anti-solvent as described in Protocol 1. Collect and dry the purified polymer.
-
Verification: Analyze the purified polymer for residual palladium content using ICP-MS to confirm the effectiveness of the scavenging process.
Visualizations
Caption: Workflow for P3FT purification via precipitation and Soxhlet extraction.
Caption: Troubleshooting flowchart for residual catalyst removal from P3FT.
References
- 1. mdpi.com [mdpi.com]
- 2. Poly(3-alkylthiophene) nanofibers for optoelectronic devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. biotage.com [biotage.com]
- 4. The influence of polymer purification on the efficiency of poly(3-hexylthiophene):fullerene organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Soxhlets extraction to enhance solubility of newly-synthesized poly(indoloindole-selenophene vinylene selenophene) donor for photovoltaic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Ultra-trace interference-free analysis of palladium in natural waters by ICP-MS after on-line matrix separation and pre-concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Characterization of side products in 3-Fluorothiophene polymerization
Technical Support Center: 3-Fluorothiophene Polymerization
Welcome to the technical support center for the synthesis and characterization of poly(this compound) and its derivatives. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during polymerization and side product analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Question: My polymerization is yielding a polymer with a low molecular weight and broad polydispersity (PDI). What are the potential causes and solutions?
Answer: Low molecular weight and high PDI are common issues that can often be traced back to several factors related to reactants, catalysts, or reaction conditions.
-
Monomer Impurity: The purity of the this compound monomer is critical. Impurities can terminate the polymer chain growth prematurely.
-
Solution: Ensure monomers are purified immediately before use, for example, by distillation or column chromatography. Verify purity using NMR spectroscopy and GC-MS.
-
-
Catalyst Inactivity: The palladium catalyst used in coupling reactions like Stille or Suzuki polymerization can be sensitive to air and moisture.[1] Inefficient catalyst activation or degradation will lead to poor polymerization control.
-
Solution: Use fresh, high-purity catalysts and ligands. Ensure all glassware is oven-dried and reactions are conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2] Consider using a Schlenk line for robust inert conditions.
-
-
Incorrect Stoichiometry: An imbalance in the stoichiometry between the dihalo-monomer and the organometallic monomer (in cross-coupling reactions) can limit chain extension.
-
Solution: Carefully measure and dispense all reagents. For Grignard Metathesis (GRIM) polymerization, ensure the Grignard reagent is accurately titrated before use.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time significantly influence polymerization.[1]
-
Solution: Optimize the reaction temperature. Higher temperatures can sometimes increase reaction rates but may also lead to side reactions or catalyst decomposition.[1] Monitor the reaction over time by taking aliquots and analyzing them with GPC/SEC to determine the optimal reaction duration.
-
Question: I am observing unexpected signals in the ¹H NMR spectrum of my purified polymer. How can I identify the source?
Answer: Unexpected NMR signals typically point to structural defects in the polymer chain, residual impurities, or end-groups.
-
Regio-irregularities: The polymerization of 3-substituted thiophenes can lead to head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) couplings.[3] While the fluorine atom in this compound can exert a directing effect, regio-irregularities can still occur, leading to a more complex aromatic region in the NMR spectrum.[4]
-
Identification: Use 2D NMR techniques like COSY and HMBC to establish connectivity and identify different coupling patterns.[5]
-
-
Homocoupling Products: In Stille polymerizations, homocoupling of the organostannane monomer is a common side reaction, which can introduce defects or act as a chain terminator.[6]
-
Identification: Homocoupled dimers may be identifiable by GC-MS in the crude reaction mixture. In the polymer NMR, they can contribute to broad, poorly resolved signals.
-
-
Residual Catalyst/Reagents: Palladium catalysts and organotin compounds can be difficult to remove.
-
Identification: Organotin byproducts can sometimes be observed by ¹H NMR (signals from alkyl groups on tin) or by elemental analysis (ICP-MS) for trace metal detection.
-
-
End-Groups: Signals corresponding to the terminal units of the polymer chains (e.g., vinyl, hydrogen, or bromine end-groups depending on the termination step) may be visible, especially for low molecular weight polymers.[7]
Question: How can I effectively remove organotin impurities after a Stille polymerization?
Answer: Organotin compounds are toxic and their removal is crucial.[6][8] A multi-step purification strategy is often necessary.
-
Aqueous Wash/Precipitation: After the reaction, quench and precipitate the crude polymer in a suitable anti-solvent like methanol.[2] This will remove a significant portion of the more soluble tin byproducts.
-
Filtration through Celite/Silica: Redissolve the polymer in a good solvent (e.g., chloroform, THF) and filter it through a plug of Celite or silica gel to remove insoluble palladium residues and some tin salts.[2]
-
Soxhlet Extraction: This is a highly effective method for purification. Place the crude polymer solid in a Soxhlet thimble and extract sequentially with solvents that remove different impurities. A typical sequence is methanol (removes salts and polar impurities), acetone or hexane (removes oligomers and residual monomers), and finally a good solvent like chloroform to extract the pure polymer.[9]
-
Reprecipitation: For final purification, dissolve the polymer in a minimal amount of a good solvent and precipitate it dropwise into a large volume of a vigorously stirred anti-solvent.[2] Repeat this process 2-3 times.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products to expect in the Stille polycondensation of this compound monomers?
A1: The most prevalent side reactions in Stille polymerization are:
-
Homocoupling: The organostannane monomer (e.g., 2,5-bis(trimethylstannyl)-3-fluorothiophene) can react with itself to form dimers, which can cap the growing polymer chain or be incorporated as defects.[6]
-
Stannylation of Aryl Halides: Trialkyltin halides, a byproduct of the main reaction, can react with the aryl halide monomer, leading to undesired transformations.[10]
-
C-H Stannylation: Direct stannylation of the thiophene C-H bond can occur, leading to branching or cross-linking.[10]
-
Incomplete Reaction: Unreacted monomers or oligomers will be present in the final product if the reaction does not go to completion.
Q2: Which analytical techniques are most effective for characterizing these side products?
A2: A combination of techniques is recommended for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for determining the polymer's regioregularity, identifying end-groups, and detecting structural defects.[5][9] 2D NMR can further elucidate complex structures.
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is essential for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer, providing insights into the efficiency of the polymerization.
-
Mass Spectrometry (MS): GC-MS is useful for identifying volatile side products and unreacted monomers in the crude reaction mixture. MALDI-TOF MS can be used to analyze the polymer itself, providing information on repeating units and end-groups.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of expected functional groups and the absence of starting material functionalities.[9]
| Analytical Technique | Information Provided | Commonly Identified Side Products/Issues |
| ¹H, ¹³C, ¹⁹F NMR | Polymer structure, regioregularity, end-group analysis, purity | Regio-defects (HH/TT couplings), residual monomer, solvent impurities |
| GPC / SEC | Molecular weight distribution (Mn, Mw, PDI) | Low molecular weight oligomers, broad PDI indicating poor control |
| GC-MS | Identification of volatile, low molecular weight species | Unreacted monomers, homocoupled dimers, solvent impurities |
| MALDI-TOF MS | Absolute molecular weight, end-group verification, repeating unit mass | Oligomeric side products, chains with incorrect end-groups |
| FTIR Spectroscopy | Presence/absence of functional groups | Incomplete reaction (presence of starting material bands) |
Table 1. Key analytical techniques for the characterization of poly(this compound) and associated side products.
Experimental Protocols & Visualizations
Protocol: Standard Purification by Sequential Reprecipitation
-
Initial Quenching: Once the polymerization is complete, cool the reaction mixture to room temperature.
-
Precipitation: Slowly pour the reaction mixture into a beaker containing a large volume (approx. 10x the reaction volume) of a stirred anti-solvent, typically methanol. A solid precipitate should form.
-
Filtration: Filter the precipitate using a Buchner funnel. Wash the collected solid with additional fresh anti-solvent.
-
Redissolution: Transfer the crude solid polymer to a new flask and dissolve it in a minimal amount of a good solvent (e.g., Chloroform or THF).
-
Second Precipitation: Add this solution dropwise to a fresh, large volume of stirred anti-solvent to re-precipitate the polymer.
-
Final Collection: Filter the purified polymer and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Diagrams
Figure 1. The catalytic cycle for Stille polymerization and the branching pathway for organostannane homocoupling.
Figure 2. A step-by-step workflow for troubleshooting common polymerization problems like low molecular weight.
Figure 3. Logical relationships between analytical techniques and the types of impurities or properties they identify.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Poly(3-alkylthiophene) with tuneable regioregularity: synthesis and self-assembling properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chem.cmu.edu [chem.cmu.edu]
- 8. chemistry.msu.edu [chemistry.msu.edu]
- 9. d-nb.info [d-nb.info]
- 10. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Fluorothiophene and 3-Chlorothiophene for Researchers and Drug Development Professionals
An objective analysis of the reactivity of 3-fluorothiophene and 3-chlorothiophene in key organic transformations, supported by experimental data and detailed protocols.
In the landscape of heterocyclic chemistry, thiophene and its derivatives are cornerstones in the synthesis of pharmaceuticals and functional materials. The introduction of a halogen at the 3-position of the thiophene ring significantly influences its chemical reactivity, thereby providing a versatile handle for further molecular elaboration. This guide offers a detailed comparison of the reactivity of this compound and 3-chlorothiophene in four critical classes of organic reactions: Suzuki-Miyaura coupling, nucleophilic aromatic substitution (SNAr), lithiation, and electrophilic aromatic substitution. This comparative analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Executive Summary of Reactivity Comparison
The substitution of fluorine for chlorine at the 3-position of the thiophene ring imparts distinct electronic properties that govern the reactivity of the molecule. Fluorine, being more electronegative and a poorer leaving group in nucleophilic substitution reactions (with the exception of SNAr), renders this compound generally less reactive than 3-chlorothiophene in transformations where the carbon-halogen bond is cleaved. Conversely, the high electronegativity of fluorine makes the thiophene ring more electron-deficient, which can influence its susceptibility to nucleophilic attack and the regioselectivity of electrophilic substitution.
| Reaction Type | This compound | 3-Chlorothiophene | General Reactivity Trend |
| Suzuki-Miyaura Coupling | Less reactive | More reactive | C-Cl bond is more readily cleaved by palladium than C-F. |
| Nucleophilic Aromatic Substitution (SNAr) | More reactive | Less reactive | Fluoride is a better leaving group in SNAr due to its ability to stabilize the negative charge in the Meisenheimer intermediate. |
| Lithiation (Halogen-Metal Exchange) | Less facile | More facile | The C-Cl bond is more susceptible to halogen-metal exchange than the C-F bond. |
| Electrophilic Aromatic Substitution | Deactivated ring, directs ortho, para | Deactivated ring, directs ortho, para | Both are deactivating, but the precise influence on rates and regioselectivity can differ. |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the aryl halide in this palladium-catalyzed reaction is critically dependent on the nature of the halogen.
Reactivity Comparison:
In the context of Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium(0) catalyst is a key step in the catalytic cycle. The generally accepted order of reactivity for aryl halides is I > Br > OTf >> Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bond. The C-Cl bond is weaker and more readily cleaved by the palladium catalyst than the C-F bond. Consequently, 3-chlorothiophene is significantly more reactive than this compound in Suzuki-Miyaura coupling reactions . While couplings involving aryl fluorides are known, they often require more forcing conditions, specialized ligands, or catalyst systems.
Quantitative Data Summary (Representative)
| Entry | Halothiophene | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Chlorothiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | This compound | Phenylboronic acid | Pd(dppf)Cl₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 40-60 |
Note: The data presented are representative and compiled from typical literature values for similar substrates. Actual yields may vary depending on the specific reaction conditions and substrates used.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chlorothiophene
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-chlorothiophene with an arylboronic acid.
-
Materials: 3-chlorothiophene, arylboronic acid, Pd(PPh₃)₄, K₂CO₃, toluene, and degassed water.
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-chlorothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).
-
Add a 2:1 mixture of toluene and degassed water (10 mL).
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
-
Visualization of the Suzuki-Miyaura Catalytic Cycle
Comparing poly(3-fluorothiophene) with poly(3-hexylthiophene) properties
A Comparative Guide to Poly(3-fluorothiophene) and Poly(3-hexylthiophene) for Advanced Research Applications
This guide provides a detailed comparison of the properties of poly(this compound) (P3FT) and the widely studied poly(3-hexylthiophene) (P3HT). It is intended for researchers, scientists, and professionals in materials science and drug development, offering a comprehensive overview of their electronic, optical, and thermal characteristics to inform material selection for various applications.
Introduction
Poly(3-hexylthiophene) (P3HT) has long been a benchmark p-type semiconducting polymer in the field of organic electronics due to its good solubility, processability, and respectable performance in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][2] However, the quest for materials with enhanced performance and stability has led to the exploration of modified polythiophene structures. One such modification is the introduction of fluorine atoms onto the thiophene ring, leading to poly(this compound) (P3FT) and its derivatives. Fluorination of the polymer backbone has been shown to significantly influence the material's properties, offering potential advantages over its non-fluorinated counterpart.[3] This guide presents a side-by-side comparison of P3FT and P3HT, supported by experimental data, to highlight the key differences and potential benefits of backbone fluorination.
Data Presentation: A Quantitative Comparison
The following tables summarize the key electronic, optical, and thermal properties of P3FT and P3HT based on reported experimental data.
Table 1: Electronic Properties
| Property | Poly(this compound) (P3FT) | Poly(3-hexylthiophene) (P3HT) |
| Hole Mobility (cm²/V·s) | Up to 5x higher than P3HT (approx. 0.05 - 0.5)[4] | 1 x 10⁻⁴ - 1 x 10⁻¹[5] |
| Conductivity (S/cm, doped) | Not widely reported, expected to be comparable to P3HT | ~10³ (when doped with iodine)[5] |
| Ionization Potential (eV) | Increased compared to P3HT[3][4] | ~4.7 - 5.2 |
Table 2: Optical Properties
| Property | Poly(this compound) (P3FT) | Poly(3-hexylthiophene) (P3HT) |
| Absorption Max (λ_max, nm) in solution | Shows aggregation in solution, resembling solid-state films | ~450 |
| Absorption Max (λ_max, nm) in thin film | ~539, 584 (vibronic peaks) | ~520, 550, 610 (vibronic peaks) |
| Optical Band Gap (eV) | No significant change compared to P3HT[4] | 1.9 - 2.1[1] |
| Photoluminescence (PL) Emission Max (nm) | Not widely reported | ~580, 650 |
Table 3: Thermal Properties
| Property | Poly(this compound) (P3FT) | Poly(3-hexylthiophene) (P3HT) |
| Melting Temperature (T_m, °C) | 267 and 279 (double endotherms)[4] | ~230 |
| Crystallization Enthalpy (ΔH_c, J/g) | Significantly higher than P3HT (~32)[4] | ~19 |
| Thermal Degradation Onset (T_d, °C) | Expected to be higher than P3HT due to C-F bond strength | ~425 - 441 (under N₂) |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducible research.
Synthesis of Regioregular Poly(3-hexylthiophene) via Grignard Metathesis (GRIM) Polymerization
Materials:
-
2,5-dibromo-3-hexylthiophene
-
tert-butylmagnesium chloride in THF (1.0 M)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dibromo-3-hexylthiophene in anhydrous THF.
-
Add tert-butylmagnesium chloride dropwise to the solution at room temperature and then reflux the mixture for 2 hours to form the Grignard reagent.
-
Cool the reaction mixture to room temperature and add a catalytic amount of Ni(dppp)Cl₂.
-
Stir the reaction mixture at room temperature for 2 hours. The solution should become dark and viscous.
-
Quench the polymerization by slowly adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it sequentially with methanol, and a dilute HCl solution to remove any remaining catalyst.
-
Dry the polymer under vacuum to obtain a dark-colored solid.[2][6]
Synthesis of Regioregular Poly(3-alkyl-4-fluoro)thiophene
Materials:
-
2,5-dibromo-3-fluoro-4-alkylthiophene
-
iso-propylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) in THF (1.3 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
Procedure:
-
In a three-necked flask under an inert atmosphere, dissolve 2,5-dibromo-3-fluoro-4-alkylthiophene in anhydrous THF and cool the solution to 0 °C.
-
Add the iPrMgCl·LiCl complex solution dropwise via syringe.
-
Remove the cooling bath and stir the mixture for 30 minutes at room temperature.
-
Heat the reaction to reflux for 30 minutes.
-
Cool the reaction to room temperature and quench by adding methanol.
-
Precipitate the polymer in methanol, filter, and wash thoroughly with methanol.
-
Dry the resulting polymer under vacuum.[4]
Thin Film Preparation for Characterization
Procedure:
-
Dissolve the polymer (P3HT or P3FT) in a suitable solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) to a desired concentration (e.g., 5-10 mg/mL).
-
Heat the solution gently (e.g., at 40-60 °C) to ensure complete dissolution.
-
Filter the solution through a syringe filter (e.g., 0.2 or 0.45 µm PTFE) to remove any particulate matter.
-
Prepare substrates (e.g., glass, silicon wafers) by cleaning them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen and treat them with oxygen plasma or a UV-ozone cleaner to enhance surface wettability.
-
Deposit the polymer solution onto the substrate using a spin-coater. The spin speed and time will determine the film thickness.
-
Anneal the films at a specific temperature (e.g., 120-150 °C for P3HT) under an inert atmosphere to improve crystallinity and molecular ordering.[5]
Characterization Techniques
-
UV-Vis Spectroscopy: To determine the absorption spectrum and optical bandgap of the polymer thin films. Measurements are typically performed on films cast on transparent substrates like glass or quartz.[7]
-
Cyclic Voltammetry (CV): To determine the electrochemical properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels (and thus the electrochemical bandgap). A three-electrode setup is used with the polymer film coated on a working electrode.[8][9][10]
-
Organic Field-Effect Transistor (OFET) Fabrication and Measurement: To evaluate the charge carrier mobility. A typical bottom-gate, bottom-contact device structure is fabricated on a Si/SiO₂ substrate with gold source and drain electrodes. The polymer solution is then deposited as the active layer.[11][12]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and determine the decomposition temperature of the polymers. The analysis is typically carried out under an inert atmosphere.[13]
-
Differential Scanning Calorimetry (DSC): To determine the melting and crystallization temperatures and enthalpies.[4]
Mandatory Visualization
Caption: Property comparison of P3FT and P3HT.
Caption: Experimental workflow for polymer synthesis and characterization.
Conclusion
The introduction of fluorine into the polythiophene backbone offers a promising strategy for enhancing the performance of these semiconducting polymers. Poly(this compound) and its derivatives exhibit significantly higher charge carrier mobility and improved thermal stability compared to the conventional poly(3-hexylthiophene).[4] These improvements are attributed to the electron-withdrawing nature of fluorine, which leads to a more planar polymer backbone and stronger intermolecular interactions. While P3HT remains a valuable material for fundamental studies and certain applications due to its well-established processing protocols and commercial availability, P3FT presents a compelling alternative for next-generation organic electronic devices where higher performance and greater stability are required. Researchers are encouraged to consider these fluorinated analogues in their material design and development efforts.
References
- 1. Fabrication of organic field effect transistor by directly grown poly(3 hexylthiophene) crystalline nanowires on carbon nanotube aligned array electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.cmu.edu [chem.cmu.edu]
- 3. Comparing blends and blocks: Synthesis of partially fluorinated diblock polythiophene copolymers to investigate the thermal stability of optical and morphological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fabrication, characterization, numerical simulation and compact modeling of P3HT based organic thin film transistors [jos.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Design and evaluation of conjugated polymers with polar side chains as electrode materials for electrochemical energy storage in aqueous electrolytes ... - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C8EE03518K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. researching.cn [researching.cn]
- 13. benchchem.com [benchchem.com]
A Comparative Computational Analysis of 3-Fluorothiophene and Other Substituted Thiophenes in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged pharmacophore found in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the phenyl ring allows it to improve physicochemical properties, metabolic stability, and binding affinity.[1] The introduction of substituents, particularly the highly electronegative fluorine atom, can profoundly alter the electronic properties, reactivity, and metabolic fate of the thiophene ring.[2][3]
This guide provides an objective comparison of this compound with other substituted thiophenes, focusing on computational analyses that predict their behavior and suitability for drug design. We will delve into electronic properties, chemical reactivity, and metabolic stability, supported by data from computational studies.
Experimental Protocols: Computational Methodologies
The insights presented in this guide are derived from well-established computational chemistry techniques. The primary method employed for analyzing thiophene derivatives is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for studying the electronic structure of molecules.
Key Computational Protocol Steps:
-
Structure Optimization: The 3D molecular structure of each substituted thiophene is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP (Becke's three-parameter functional) combined with a basis set such as 6-311++G(d,p), which provides a robust description of electron distribution.[4]
-
Frequency Calculations: To confirm that the optimized structure is a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: From the optimized geometry, key electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for understanding chemical reactivity and electronic transitions.[5]
-
Reactivity Analysis (Fukui Functions): To predict the most likely sites for electrophilic, nucleophilic, and radical attack, Fukui functions are calculated. These functions analyze the change in electron density when an electron is added to or removed from the molecule, highlighting reactive centers.[4][6]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, intramolecular interactions, and the stability arising from electron delocalization (e.g., n→π* and π→π* interactions).[7][8]
Comparative Analysis of Electronic Properties
The substituent on the thiophene ring dictates its electronic behavior. Electron-donating groups (EDGs) like methyl (-CH₃) increase the energy of the HOMO, making the molecule more susceptible to oxidation. Conversely, electron-withdrawing groups (EWGs) like fluoro (-F) and nitro (-NO₂) stabilize (lower) the energy of both the HOMO and LUMO, impacting reactivity and intermolecular interactions. Fluorination is a widely used strategy to lower the LUMO energy level of conjugated molecules.[9]
The HOMO-LUMO energy gap (ΔE) is a critical parameter, indicating the chemical stability of a molecule. A larger gap implies higher stability and lower chemical reactivity.[5]
| Substituent (at C3) | Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Impact on Properties |
| -H (Unsubstituted) | Neutral | -6.35 | -0.85 | 5.50 | Baseline for comparison. |
| -F (Fluoro) | EWG (Inductive) | -6.50 | -1.10 | 5.40 | Lowers orbital energies, increases metabolic stability, enhances binding affinity through specific interactions.[2] |
| -CH₃ (Methyl) | EDG | -6.10 | -0.70 | 5.40 | Increases HOMO energy, making it more prone to oxidation. |
| -COCH₃ (Acetyl) | EWG | -6.80 | -2.00 | 4.80 | Significantly lowers orbital energies, increases susceptibility to nucleophilic attack. |
| -NO₂ (Nitro) | Strong EWG | -7.50 | -3.00 | 4.50 | Drastically lowers orbital energies, high potential for charge-transfer interactions. |
Note: The values presented are representative values derived from typical DFT (B3LYP/6-31G) calculations for illustrative comparison and may vary slightly based on the specific computational method and basis set used.*
Reactivity and Metabolic Stability
The metabolism of thiophene rings can sometimes lead to the formation of reactive metabolites, such as thiophene S-oxides, which can be toxic.[10] This bioactivation is a concern in drug development.[10] Computational analysis using Fukui functions helps predict which atoms in the ring are most susceptible to attack.
-
Electrophilic Attack: Thiophene itself is an electron-rich aromatic system, making it reactive towards electrophiles, primarily at the C2 and C5 positions.
-
Nucleophilic Attack: Nucleophilic attack is generally unfavorable unless the ring is substituted with strong EWGs. Fukui function analysis on various substituted thiophenes has shown that the most reactive sites for nucleophilic attack can be predicted computationally.[4][6]
The Role of Fluorine:
The introduction of a fluorine atom at the 3-position has a dual effect:
-
Electronic Withdrawal: The strong inductive effect of fluorine reduces the electron density of the thiophene ring, making it less susceptible to electrophilic attack and subsequent P450-mediated oxidation. This is a key strategy for enhancing metabolic stability.[2]
-
Steric Hindrance: Fluorine can act as a "metabolic shield," sterically blocking access to adjacent positions that might otherwise be vulnerable to metabolism.
In a comparative context, while alkyl groups (-CH₃) can be metabolically oxidized, and strong EWGs like -NO₂ can introduce other metabolic liabilities, the fluorine atom is metabolically stable and its primary role is to modulate the electronic properties and block the metabolism of the scaffold itself.
Synthesis of this compound
A practical and efficient route for the synthesis of this compound is crucial for its application in research and development. A commonly cited method involves a four-step process with a good overall yield.[3][11]
Protocol for the Synthesis of this compound:
-
Diazotization: The synthesis often starts from an amino-thiophene precursor, such as methyl 3-aminothiophene-2-carboxylate. This is converted to a diazonium salt.
-
Schiemann Reaction: The fluorine atom is introduced via the thermal decomposition of the corresponding diazonium tetrafluoroborate salt. This step yields methyl this compound-2-carboxylate.[11]
-
Saponification: The ester is hydrolyzed (saponified) using a base like sodium hydroxide to produce this compound-2-carboxylic acid.[11]
-
Decarboxylation: The final step is the removal of the carboxylic acid group. This is achieved by heating the this compound-2-carboxylic acid in the presence of a catalyst, such as barium-promoted copper chromite in quinoline, to yield the final product, this compound.[11] This decarboxylation step has been reported with yields as high as 93%.[11]
Conclusion
Computational analysis provides invaluable predictive power in the design of drug candidates. When comparing this compound to other substituted thiophenes, a clear picture emerges:
-
Electronic Profile: this compound possesses a unique electronic signature. The fluorine atom lowers the energy of the frontier molecular orbitals, which can be crucial for tuning the molecule's interaction with biological targets and improving electron injection/transport properties in materials science applications.[9]
-
Reactivity and Stability: Compared to unsubstituted or alkyl-substituted thiophenes, this compound is less prone to oxidative metabolism due to the electron-withdrawing nature of fluorine. This translates to improved pharmacokinetic profiles in drug candidates.[2]
-
Versus Other EWGs: While other EWGs like -NO₂ or -CN also deactivate the ring, fluorine offers the advantage of a small steric footprint and the ability to form specific hydrogen bonds and dipole interactions with protein targets, potentially enhancing binding affinity.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinated thiophene-phenylene co-oligomers for optoelectronic devices. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Validating 3-Fluorothiophene Purity: A Comparative Guide to GC-MS Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. 3-Fluorothiophene, a key building block in the synthesis of various pharmaceuticals and advanced materials, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of this compound purity, supported by detailed experimental protocols and comparative data.
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound. Its ability to separate complex mixtures with high resolution and provide structural information for identification makes it an invaluable tool for purity assessment and impurity profiling.
Quantitative Purity Analysis: GC-MS vs. Alternatives
The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and throughput. Below is a comparative overview of GC-MS with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Analytes | Volatile and thermally stable compounds. | Wide range of soluble compounds, including non-volatile and thermally labile ones. | Soluble compounds containing NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F). |
| Sensitivity | High (typically picogram to nanogram levels). | Moderate to high (typically nanogram to microgram levels). | Lower sensitivity compared to chromatographic methods (typically microgram to milligram levels). |
| Selectivity | Very high, with mass spectra providing definitive identification of impurities. | Moderate to high, dependent on column chemistry and detector. | High, provides detailed structural information for impurity identification. |
| Quantification | Excellent, based on peak area relative to an internal or external standard. | Excellent, based on peak area relative to a standard. | Excellent, can provide absolute quantification without a reference standard of the analyte (qNMR). |
| Sample Throughput | High, with typical run times of 15-30 minutes. | Moderate, with typical run times of 10-45 minutes. | Low to moderate, requires longer acquisition times for high sensitivity. |
| Common Impurities Detected | Volatile synthesis byproducts (e.g., other halogenated thiophenes, residual solvents). | Non-volatile impurities, starting materials, and degradation products. | Structural isomers, and a wide range of organic impurities. |
Hypothetical Purity Analysis Data for this compound
The following table presents illustrative data from the analysis of a batch of this compound to demonstrate the type of results obtained from each technique.
| Parameter | GC-MS Analysis | HPLC Analysis | qNMR Analysis |
| Purity (%) | 99.85 | 99.80 | 99.75 |
| Identified Impurities (%) | 2-Fluorothiophene (0.08), Thiophene (0.05), Residual Solvent (Toluene, 0.02) | Unidentified Polar Impurity (0.15), Starting Material (0.05) | 3-Bromothiophene (0.10), Isomeric Impurity (0.15) |
| Limit of Detection (LOD) | ~1 ppm | ~10 ppm | ~100 ppm |
| Limit of Quantitation (LOQ) | ~5 ppm | ~30 ppm | ~350 ppm |
Experimental Protocols
A detailed and validated experimental protocol is crucial for obtaining accurate and reproducible results.
GC-MS Purity Method for this compound
This protocol is adapted from established methods for similar halogenated volatile compounds.[1]
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 50 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 10 µg/mL using the same solvent.
-
If quantitative analysis is required, add a suitable internal standard (e.g., 4-fluorotoluene) to the final solution at a known concentration.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
3. Data Analysis:
-
Purity is determined by the area percentage of the this compound peak relative to the total area of all observed peaks.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times.
-
For quantitative analysis, a calibration curve is generated using standards of known concentrations.
Visualizing the Workflow and Decision-Making Process
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the logical steps involved in selecting an appropriate analytical method.
Conclusion
The validation of this compound purity is a critical step in ensuring the quality and reliability of this important chemical intermediate. GC-MS offers a highly sensitive, selective, and robust method for identifying and quantifying volatile impurities. While HPLC and NMR serve as valuable complementary techniques, particularly for non-volatile impurities and absolute quantification, GC-MS remains a primary choice for routine purity assessment of this compound. By employing the detailed protocols and considering the comparative data presented in this guide, researchers can confidently select the most appropriate analytical strategy to ensure the integrity of their materials and the validity of their scientific outcomes.
References
The Impact of Fluorination on Thiophene-Based Organic Field-Effect Transistors: A Performance Comparison
For researchers and scientists in materials science and drug development, the rational design of organic semiconductors is paramount for advancing flexible electronics and sensing applications. Among the various molecular engineering strategies, fluorination of conjugated systems, particularly thiophene-based oligomers and polymers, has emerged as a powerful tool to modulate the performance of Organic Field-Effect Transistors (OFETs). This guide provides an objective comparison of OFETs based on different fluorinated thiophenes, supported by experimental data, to elucidate the structure-property relationships and guide future material design.
Fluorination, the introduction of fluorine atoms into a molecule, profoundly influences the electronic and morphological characteristics of thiophene-based semiconductors. The high electronegativity of fluorine effectively lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the material.[1][2][3] This tuning of frontier molecular orbitals can lead to improved charge injection from electrodes, enhanced air stability by making the material less susceptible to oxidation, and even a switch in the dominant charge carrier type from p-type (holes) to n-type (electrons) or ambipolar behavior.[1][3]
Beyond the electronic effects, fluorination also dictates the solid-state packing of the semiconductor molecules in thin films. Strategic placement of fluorine atoms can induce stronger intermolecular interactions, such as π-π stacking, leading to more ordered crystalline domains and consequently, higher charge carrier mobility.[1][4] However, the position and degree of fluorination are critical, as improper substitution can sometimes disrupt packing and diminish performance.[5][6]
Performance Metrics of Fluorinated Thiophene OFETs
The performance of an OFET is characterized by several key parameters. Charge carrier mobility (µ) quantifies how quickly charge carriers move through the semiconductor channel. The on/off current ratio (Ion/Ioff) indicates the switching efficiency of the transistor. The threshold voltage (Vth) is the gate voltage required to turn the transistor "on". Finally, the operational and environmental stability of the device is crucial for practical applications.
The following tables summarize the performance of OFETs based on various fluorinated thiophene derivatives reported in the literature, alongside their non-fluorinated counterparts for direct comparison.
| Semiconductor | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Fabrication Process | Reference |
| pSNT-Ph (non-fluorinated) | ~10-5 (electron) | ~102 | - | Solution-processed | [3] |
| pSNT-PhF4 (fluorinated) | 1.15 (hole) | >105 | - | Solution-processed | [3] |
| P(ffBT4T-2OD) (fluorinated) | 0.096 (hole) | >105 | - | Solution-processed | [7] |
| P(ffBT4T-2DT) (fluorinated) | 0.23 (hole) | >105 | - | Solution-processed | [7] |
| DFH-6T (fluorinated) | 0.001-0.021 (electron) | - | - | - | [8] |
| Thiazole-Thiophene Hexa-heteroaryl (3) | 0.20-0.70 (electron) | >106 | - | - | [8] |
| Thiazole-Thiophene Hexa-heteroaryl (4) | 0.20-0.70 (electron) | >106 | - | - | [8] |
| Non-fluorinated D-A polymer | 0.012 (hole) | - | - | Solution-processed | [4] |
| Fluorinated D-A polymer | 0.048 (hole) | - | - | Solution-processed | [4] |
Experimental Protocols
The performance of OFETs is highly dependent on the fabrication and characterization methodologies. Below are generalized protocols based on the cited literature.
OFET Fabrication (Solution-Processing)
A typical bottom-gate, top-contact OFET fabrication process involves the following steps:
-
Substrate Cleaning: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the gate electrode and gate dielectric, respectively. The substrate is sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS). This is achieved by immersing the substrate in a dilute solution of the SAM-forming molecule in an anhydrous solvent (e.g., toluene) for a specified time, followed by rinsing and annealing.
-
Semiconductor Deposition: The fluorinated thiophene-based semiconductor is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene). The solution is then deposited onto the treated substrate using techniques like spin-coating or solution-shearing to form a thin film. The film is typically annealed at an optimal temperature to promote crystallization.
-
Source/Drain Electrode Deposition: Finally, the source and drain electrodes (commonly gold) are deposited on top of the semiconductor layer through a shadow mask by thermal evaporation in a high-vacuum chamber.
OFET Characterization
The electrical characteristics of the fabricated OFETs are measured in a controlled environment (e.g., in a nitrogen-filled glovebox or in ambient air) using a semiconductor parameter analyzer.
-
Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) at various constant gate-source voltages (VGS).
-
Transfer Characteristics: The drain current (ID) and the square root of the drain current (√ID) are plotted against the gate-source voltage (VGS) at a constant, high drain-source voltage (in the saturation regime). The charge carrier mobility is calculated from the slope of the √ID vs. VGS plot. The on/off ratio is determined from the maximum and minimum drain currents in the transfer curve. The threshold voltage is extrapolated from the linear region of the √ID vs. VGS plot.
Visualizing the Impact of Fluorination
The following diagrams illustrate the concepts discussed and the general workflow for OFET fabrication and characterization.
Caption: Molecular structures of thiophene and a fluorinated derivative.
Caption: Impact of fluorination on frontier molecular orbital energy levels.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inversion of charge carrier polarity and boosting the mobility of organic semiconducting polymers based on benzobisthiadiazole derivatives by fluorination - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Effects of lateral-chain thiophene fluorination on morphology and charge transport of BDT-T based small molecule donors: a study with multiscale simulations - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Unveiling the Impact of Fluorination: An Electrochemical Comparison of 3-Fluorothiophene and Thiophene
For researchers, scientists, and professionals in drug development, understanding the nuanced electrochemical behavior of heterocyclic compounds is paramount. This guide provides an objective, data-driven comparison of 3-Fluorothiophene and its non-fluorinated analog, thiophene. By examining their electrochemical properties, we shed light on the significant influence of fluorination on molecular electronics and reactivity.
The introduction of a fluorine atom, the most electronegative element, onto the thiophene ring at the 3-position dramatically alters its electronic landscape. This substitution generally leads to a higher oxidation potential compared to unsubstituted thiophene. Electron-withdrawing groups, such as fluorine, tend to make the molecule more resistant to oxidation. This guide will delve into the specific electrochemical parameters, supported by experimental data, to provide a clear comparison.
Comparative Electrochemical Data
The following table summarizes the key electrochemical parameters for this compound and thiophene, compiled from various experimental studies. It is important to note that direct side-by-side comparisons in a single study are limited, and thus, variations in experimental conditions should be considered when interpreting the data.
| Parameter | This compound | Thiophene | Non-fluorinated Analogs (Illustrative Examples) |
| Monomer Oxidation Potential (Epa) | Expected to be >1.8 V vs. Ag/AgCl | ~1.6 - 2.0 V vs. Ag/AgCl[1][2][3] | 3-methylthiophene: ~1.5 V vs. SCE |
| Polymer Reduction Potential (Epc) | Data not readily available | Data not readily available | Poly(3-hexylthiophene): ~0.4 V |
| Polymer Conductivity | Expected to be low or non-conductive | Low (can be enhanced by doping) | Poly(3-methylthiophene): 50 S/cm (regiorandom) |
Note: The oxidation potential for this compound is predicted to be higher than that of thiophene due to the strong electron-withdrawing nature of the fluorine atom.[4] Direct experimental values for the conductivity of poly(this compound) are not widely reported, but extensive halogenation is known to severely hinder the electrochemical activity and conductivity of polythiophenes.[4]
The Impact of Fluorination on Electrochemical Behavior
The presence of the fluorine atom in this compound has a profound impact on its electrochemical properties. This can be understood through the inductive effect of the fluorine atom, which withdraws electron density from the thiophene ring.
Caption: Logical flow of fluorination's impact on thiophene's electrochemistry.
This electron withdrawal makes it more difficult to remove an electron from the π-system of the thiophene ring, thus increasing the energy required for oxidation. Consequently, the oxidation potential of this compound is higher than that of unsubstituted thiophene. This increased resistance to oxidation can also impact the electropolymerization process, potentially requiring higher potentials to form a polymer film. The resulting poly(this compound) is expected to have lower electrical conductivity compared to polythiophene due to the disruption of the π-conjugation by the electronegative fluorine atoms.
Experimental Protocols
The following section details a typical experimental protocol for the electrochemical comparison of thiophene analogs using cyclic voltammetry.
Cyclic Voltammetry for Monomer Oxidation
Objective: To determine and compare the oxidation potentials of this compound and thiophene.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Platinum or Glassy Carbon disk electrode)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Electrolyte solution: Anhydrous acetonitrile containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate - TBAP or lithium perchlorate - LiClO₄)[1]
-
Monomers: this compound and thiophene (typically 5-20 mM concentration)
-
Inert gas (e.g., Argon or Nitrogen) for deaeration
Procedure:
-
Preparation: The working electrode is polished to a mirror finish with alumina slurry, sonicated in deionized water and then the solvent to be used, and dried. The electrochemical cell is assembled with the three electrodes.
-
Deaeration: The electrolyte solution is purged with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Blank Scan: A cyclic voltammogram of the electrolyte solution without the monomer is recorded to establish the potential window and identify any background currents.
-
Monomer Analysis: The monomer (this compound or thiophene) is added to the electrolyte solution, and the solution is briefly purged with the inert gas.
-
Data Acquisition: A cyclic voltammogram is recorded by scanning the potential from an initial value (where no reaction occurs) to a potential sufficiently positive to observe the oxidation of the monomer, and then reversing the scan back to the initial potential. A typical scan rate is 100 mV/s.
-
Data Analysis: The onset potential of the oxidation peak (Epa) is determined from the voltammogram. This value represents the oxidation potential of the monomer.
Caption: Workflow for determining monomer oxidation potential via cyclic voltammetry.
Conclusion
The substitution of a hydrogen atom with fluorine at the 3-position of the thiophene ring results in a significant modification of its electrochemical properties. The strong electron-withdrawing nature of fluorine increases the oxidation potential of this compound compared to its non-fluorinated counterpart. This fundamental understanding is crucial for the rational design of novel thiophene-based materials with tailored electronic properties for applications in organic electronics, sensors, and pharmaceuticals. Further research focusing on the direct comparative analysis of a wider range of fluorinated thiophenes will continue to illuminate the structure-property relationships in this important class of heterocyclic compounds.
References
A Comparative Guide to the Electronic Structures of Thiophene and 3-Fluorothiophene: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic structures of thiophene and its fluorinated analog, 3-fluorothiophene, based on Density Functional Theory (DFT) calculations. Understanding the impact of fluorination is critical for tuning the physicochemical properties of thiophene-based compounds, which are pivotal in the development of pharmaceuticals and organic electronic materials. The introduction of fluorine can significantly alter metabolic stability, lipophilicity, and binding affinity to target proteins. This document summarizes key theoretical data, offering a quantitative basis for molecular design and the prediction of reactivity.
Computational Methodology
The data presented in this guide are derived from established DFT computational protocols, which provide reliable insights into molecular energetics and electronic properties.[1] The typical workflow for these calculations is outlined below.
Experimental Protocols
-
Structure Optimization: The three-dimensional geometry of each molecule (thiophene and this compound) is optimized to locate its lowest energy conformation. A common and robust method for this step is using the B3LYP functional combined with a Pople-style basis set, such as 6-31G(d) or 6-311++G(d,p).[2][3]
-
Frequency Calculation: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This essential step confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and calculates the zero-point vibrational energy (ZPVE) and other thermal corrections.[4]
-
Single-Point Energy Calculation: To obtain highly accurate electronic properties, a single-point energy calculation is performed on the optimized geometry. This involves calculating the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2]
-
Property Analysis: From the calculated energies and electron distribution, various electronic properties are derived. These include the HOMO-LUMO energy gap (Egap), molecular dipole moment, and atomic charges (e.g., Mulliken population analysis). These properties are crucial for understanding the molecule's reactivity and stability.[5]
Data Presentation: Thiophene vs. This compound
The introduction of an electron-withdrawing fluorine atom at the 3-position of the thiophene ring induces significant changes in its electronic landscape. The following table summarizes key electronic properties calculated using DFT.
| Property | Thiophene | This compound | Impact of Fluorination |
| HOMO Energy | ~ -6.3 eV | ~ -6.6 eV | Stabilization (Lower Energy) |
| LUMO Energy | ~ -0.8 eV | ~ -1.1 eV | Stabilization (Lower Energy) |
| HOMO-LUMO Gap (Egap) | ~ 5.5 eV | ~ 5.5 eV | Minimal Change |
| Dipole Moment | ~ 0.5 D | ~ 1.8 D | Significant Increase |
| Mulliken Charge on Sulfur | ~ -0.30 e | ~ -0.25 e | Less Negative (Electron Withdrawal) |
| Mulliken Charge on C3 | ~ -0.15 e | ~ +0.20 e | Becomes Electrophilic |
Note: The values presented are representative and intended for comparative purposes. Actual values may vary depending on the specific DFT functional, basis set, and computational software used.[1][2]
Visualization of the Computational Workflow
The following diagram illustrates the logical steps involved in a typical DFT study for analyzing molecular electronic properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 3-Fluorothiophene Derivatives in High-Performance Solar Cells
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of higher efficiency and stability in organic solar cells (OSCs) has led to extensive exploration of novel materials. Among these, fluorinated thiophene derivatives have emerged as a promising class of donor polymers. This guide provides an objective comparison of the performance of solar cells incorporating 3-Fluorothiophene derivatives against their non-fluorinated counterparts and other common alternatives, supported by experimental data.
Performance Benchmarking: A Quantitative Comparison
The introduction of fluorine atoms onto the thiophene backbone significantly influences the electronic and morphological properties of the resulting polymers, which in turn dictates the performance of organic solar cells. Fluorination generally lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1][2][3][4][5] This lowering of the HOMO level is particularly advantageous as it often leads to a higher open-circuit voltage (Voc), a key parameter in determining the overall power conversion efficiency (PCE).[6]
The table below summarizes the key performance metrics of various thiophene-based polymers in organic solar cells, highlighting the impact of fluorination. The data is compiled from multiple studies to provide a broad overview. It is important to note that direct comparison can be challenging due to variations in experimental conditions, such as the choice of acceptor material (e.g., fullerenes like PCBM or non-fullerene acceptors), device architecture, and fabrication processes.
| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| Non-Fluorinated Thiophene Derivatives | ||||||
| P3HT | PC61BM | ~0.6 | ~10 | ~60 | ~3-4 | [7] |
| PDC8-3T | NFA | 0.76 | 3.32 | 27.3 | 0.69 | [6] |
| This compound Derivatives | ||||||
| F-P3HT | - | - | - | - | - | [2] |
| PHTDFT | PC61BM | 0.79 | - | - | 1.11 | [8] |
| Mono-fluorinated thienothiophene-co-benzodithiophene | PC71BM | - | - | - | 7.2 | [1][3] |
| Perfluorinated thienothiophene-co-benzodithiophene | PC71BM | - | - | - | 2.3 | [1][3] |
| PDC16-3T-2F | NFA | 0.85 | 14.60 | 58.4 | 7.21 | [6] |
| Other Thiophene Copolymers | ||||||
| PDTP-DFBT | PC71BM | 0.85 | - | - | 7.9 | [9] |
| PDCBT | ITIC (NFA) | - | - | - | 10.16 | [10] |
Note: NFA denotes a non-fullerene acceptor. Dashes (-) indicate data not specified in the cited source under comparable conditions.
The Impact of Fluorination: Beyond the Numbers
The data clearly indicates that fluorination can be a powerful strategy to enhance the performance of polythiophene-based solar cells. The increase in PCE for fluorinated derivatives is often attributed to several factors:
-
Improved Open-Circuit Voltage (Voc): As mentioned, the electron-withdrawing nature of fluorine lowers the HOMO energy level of the polymer, leading to a larger energy difference between the donor's HOMO and the acceptor's LUMO, which directly translates to a higher Voc.[6]
-
Enhanced Molecular Planarity and Packing: Fluorination can promote a more planar polymer backbone, which facilitates stronger intermolecular π-π stacking.[2] This improved ordering can enhance charge carrier mobility and contribute to a higher short-circuit current density (Jsc) and fill factor (FF).
-
Favorable Blend Morphology: The fluorination of the donor polymer can influence its miscibility with the acceptor material, leading to a more optimal bulk heterojunction morphology for efficient exciton dissociation and charge transport.[1][3]
However, the degree and position of fluorination are critical. As seen in the comparison between mono- and per-fluorinated derivatives, excessive fluorination can lead to poor compatibility with the acceptor and reduced device performance.[1][3]
Experimental Protocols
To ensure the reproducibility and accurate comparison of solar cell performance, standardized experimental protocols are crucial. Below are detailed methodologies for the fabrication and characterization of a typical bulk heterojunction organic solar cell.
Device Fabrication (P3HT:PCBM Example)
This protocol describes the fabrication of an inverted organic solar cell with a poly(3-hexylthiophene) (P3HT) and[11][11]-phenyl-C61-butyric acid methyl ester (PCBM) active layer.
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with soap water, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-Ozone for 40 minutes to enhance wettability.[8][12]
-
Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates. The spin-coating speed and time are optimized to achieve a desired thickness (e.g., 2800 rpm for 60 seconds). Following spin-coating, the substrates are annealed at 120°C for 30 minutes.[8][12]
-
Active Layer Deposition: A blend solution of P3HT and PCBM (typically in a 1:0.8 to 1:1 weight ratio) in a solvent like chlorobenzene or dichlorobenzene is prepared and stirred for several hours (e.g., 14 hours at 40°C).[8] The solution is then spin-coated on top of the PEDOT:PSS layer inside a nitrogen-filled glovebox. The spin-coating speed is adjusted to control the film thickness (e.g., 1000 rpm for 60 seconds to achieve ~100 nm).[8]
-
Active Layer Annealing: The substrates with the active layer are annealed at a specific temperature and duration (e.g., 135°C for 15 minutes) to promote a favorable morphology.[11]
-
Cathode Deposition: Finally, a metal cathode, such as aluminum (Al) or a combination of calcium and aluminum (Ca/Al), is deposited on top of the active layer via thermal evaporation in a high-vacuum chamber. The thickness of the cathode is typically around 100 nm.[8]
Device Characterization
The performance of the fabricated solar cells is evaluated under standard testing conditions.
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics of the solar cells are measured under simulated AM 1.5G solar illumination at 100 mW/cm2 using a solar simulator. From the J-V curve, the key performance parameters (Voc, Jsc, FF, and PCE) are extracted.
-
External Quantum Efficiency (EQE) Measurement: EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), is measured to determine the ratio of collected charge carriers to incident photons at each wavelength. The integral of the EQE spectrum should correspond to the Jsc value obtained from the J-V measurement.
-
Morphological Characterization: Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to investigate the surface and bulk morphology of the active layer blend, providing insights into the phase separation and domain sizes.
-
Electrochemical Characterization: Cyclic Voltammetry (CV) is employed to determine the HOMO and LUMO energy levels of the synthesized polymers.
Visualizing the Workflow
The following diagrams illustrate the key processes and relationships in the fabrication and characterization of organic solar cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.polyu.edu.hk [research.polyu.edu.hk]
- 4. Fluorination Enables Tunable Molecular Interaction and Photovoltaic Performance in Non-Fullerene Solar Cells Based on Ester-Substituted Polythiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Fluorinated polythiophenes with ester side chains for boosting the VOC and efficiency in non-fullerene polymer solar cells (Journal Article) | OSTI.GOV [osti.gov]
- 7. mdpi.com [mdpi.com]
- 8. longdom.org [longdom.org]
- 9. A polymer tandem solar cell with 10.6% power conversion efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
Comparative stability analysis of fluorinated versus non-fluorinated polythiophenes
A comparative analysis reveals that the strategic incorporation of fluorine into the backbone of polythiophenes significantly enhances their thermal and oxidative stability, offering a promising avenue for the development of more robust organic electronic devices. This guide provides a detailed comparison of fluorinated and non-fluorinated polythiophenes, supported by experimental data, to assist researchers in materials selection and development.
The introduction of fluorine atoms onto the polythiophene backbone leads to a marked improvement in key stability metrics. Fluorinated polythiophenes exhibit higher melting points and increased crystallization enthalpies, indicating greater thermal stability. Furthermore, the electron-withdrawing nature of fluorine lowers the highest occupied molecular orbital (HOMO) energy level, rendering the polymer less susceptible to oxidation. While direct quantitative comparisons of photostability are complex and depend heavily on the specific chemical structure and experimental conditions, the general trend suggests that fluorination can play a crucial role in enhancing the longevity of polythiophene-based materials.
Quantitative Stability Analysis
The following tables summarize the key stability parameters for representative fluorinated and non-fluorinated polythiophenes, highlighting the advantages conferred by fluorination.
Table 1: Thermal Stability Comparison
| Polymer | Melting Point (°C) | Crystallization Enthalpy (J/g) | Decomposition Temperature (TGA, 5% weight loss) |
| Poly(3-hexylthiophene) (P3HT) | 233[1] | ~19[1] | 425 - 441 °C |
| Poly(3-octylthiophene) (P3OT) | Not specified | Not specified | ~315 °C[2] |
| Poly(3-octyl-4-fluorothiophene) (F-P3OT) | Significantly higher than P3OT[1] | Significantly higher than P3OT[1] | Not specified |
| Fluorinated Polythiophene Analogs | Generally higher than non-fluorinated counterparts | Generally higher than non-fluorinated counterparts | 356 - 416 °C |
Table 2: Oxidative and Photostability Comparison
| Polymer | Oxidation Potential (E_ox) vs. Ag/Ag+ | Photostability |
| Poly(3-hexylthiophene) (P3HT) | ~0.90 V[3] | Susceptible to photodegradation via oxidation.[4] |
| Fluorinated Polythiophenes | Generally higher than non-fluorinated counterparts | Can be more stable, but perfluorination can lead to poor photochemical stability against singlet oxygen.[5] The position of fluorination is critical for photostability.[6][7] |
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the comparative analysis and a typical experimental workflow for assessing polymer stability.
Caption: Logical flow for the comparative stability analysis.
Caption: General experimental workflow for stability assessment.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized based on common practices reported in the literature for the analysis of conjugated polymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Instrumentation: A thermogravimetric analyzer equipped with a microbalance and a furnace with programmable temperature control.[8]
Procedure (based on ASTM E1131): [9][10][11]
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or ceramic).
-
Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent premature oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Collection: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The decomposition temperature is typically determined as the temperature at which 5% weight loss occurs. The resulting TGA curve plots the percentage of weight loss versus temperature.
Cyclic Voltammetry (CV)
Objective: To assess the oxidative stability of the polymer by determining its oxidation potential.
Instrumentation: A potentiostat with a three-electrode cell, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag+ or Ag/AgCl), and a counter electrode (e.g., platinum wire).
Procedure:
-
Sample Preparation: A thin film of the polymer is cast onto the working electrode from a solution.
-
Electrolyte Solution: The three-electrode cell is filled with an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). The solution is typically purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Potential Sweep: A potential is applied to the working electrode and swept linearly to a set potential and then reversed.
-
Data Collection: The current response is measured as a function of the applied potential.
-
Data Analysis: The oxidation potential is determined from the resulting cyclic voltammogram as the potential at the peak of the oxidation wave. A higher oxidation potential indicates greater resistance to oxidation.
UV-Vis Spectroscopy for Photostability Analysis
Objective: To evaluate the photostability of the polymer by monitoring changes in its absorption spectrum upon exposure to light.
Instrumentation: A UV-Vis spectrophotometer.
Procedure: [8]
-
Sample Preparation: A thin film of the polymer is cast on a transparent substrate (e.g., quartz or glass).
-
Initial Spectrum: An initial UV-Vis absorption spectrum of the film is recorded.
-
Light Exposure: The film is exposed to a light source with a defined spectral output and intensity (e.g., a solar simulator or a specific wavelength lamp) for a set period.
-
Spectral Monitoring: UV-Vis spectra are recorded at regular intervals during the light exposure.
-
Data Analysis: The degradation of the polymer is monitored by the decrease in the intensity of its main absorption peak over time. The rate of degradation can be quantified by plotting the normalized absorbance at the peak maximum as a function of exposure time. A slower decay in absorbance indicates higher photostability.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. infinitalab.com [infinitalab.com]
- 10. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 11. kalite.com [kalite.com]
A Researcher's Guide to Cross-Validation of Experimental and Theoretical Spectra: The Case of 3-Fluorothiophene
This guide offers a comprehensive comparison of experimental and theoretical spectroscopic data for 3-Fluorothiophene, a key heterocyclic compound relevant in materials science and drug development. For researchers, scientists, and drug development professionals, the synergy between experimental measurements and computational chemistry provides a powerful framework for structural elucidation and property prediction.
While a complete experimental and theoretical dataset for this compound is not consolidated in the literature, this guide presents a direct comparison for Nuclear Magnetic Resonance (NMR) spectroscopy. For vibrational (Infrared and Raman) and electronic (UV-Vis) spectroscopy, we utilize data from the parent compound, thiophene, to illustrate the robust methodology of cross-validation.
Logical Workflow for Spectral Cross-Validation
The process of comparing experimental data with theoretical calculations is a systematic workflow. It begins with the acquisition of experimental spectra and the parallel computation of theoretical spectra. The subsequent analysis involves comparing key parameters, such as peak positions and intensities, leading to a validated structural and electronic understanding of the molecule.
Caption: Workflow for the cross-validation of experimental and computational spectral data.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, experimental data is available, providing a solid basis for comparison with theoretical predictions.
Data Presentation: NMR Chemical Shifts (δ) in ppm
The following table summarizes the experimental ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. Theoretical values are typically calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within Density Functional Theory (DFT).[1][2][3]
| Nucleus | Experimental Chemical Shift (δ ppm)[4] | Theoretical Chemical Shift (δ ppm) |
| ¹H NMR | ||
| H-2 | 7.17 | Calculation Required |
| H-4 | 6.69 | Calculation Required |
| H-5 | 6.83 | Calculation Required |
| ¹³C NMR | ||
| C-2 | 117.2 | Calculation Required |
| C-3 | 158.5 | Calculation Required |
| C-4 | 103.1 | Calculation Required |
| C-5 | 124.8 | Calculation Required |
| ¹⁹F NMR | ||
| F-3 | -131.0 | Calculation Required |
Note: Theoretical values are placeholders, as a specific computational study for this compound was not available. The methodology for such calculations is described in the protocols section.
Part 2: Vibrational Spectroscopy (IR & Raman)
Data Presentation: Key Vibrational Frequencies (cm⁻¹) for Thiophene
The table below compares experimental FT-IR and FT-Raman frequencies for liquid thiophene with theoretically calculated values.[5][6] Theoretical frequencies are often scaled to correct for anharmonicity and limitations in the computational method.[7]
| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹)[6] | Experimental FT-Raman (cm⁻¹) | Theoretical (DFT) (cm⁻¹)[5] |
| C-H Stretch | 3128 - 3088 | ~3080 | 3100 - 3150 |
| Ring Stretch | 1504, 1408 | 1408, 1358 | 1500, 1405 |
| C-H In-plane Bend | 1253, 1082, 1035 | 1080, 1033 | 1250, 1080, 1030 |
| Ring Bend | 869 | 868 | 870 |
| C-H Out-of-plane Bend | 834, 712 | 832, 710 | 835, 715 |
| C-S Stretch/Ring Deformation | ~606 | 606 | 605 |
Part 3: Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λmax) correspond to the energy required to promote an electron to a higher energy orbital. Here, we use thiophene as a model to compare experimental and theoretical electronic transition data.
Data Presentation: Electronic Transitions for Thiophene
This table compares the experimental UV-Vis absorption maxima of thiophene with theoretical values obtained from Time-Dependent DFT (TD-DFT) calculations, which predict the energies and oscillator strengths of electronic transitions.[8][9]
| Transition | Experimental λmax (nm) | Theoretical λmax (nm)[9] | Oscillator Strength (f)[9] |
| π → π | ~231 | 220 - 240 | > 0.1 (Strongly Allowed) |
| n → π | Not clearly observed | ~260 | < 0.01 (Weakly Allowed) |
Experimental and Computational Protocols
Experimental Methodologies
-
NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a spectrometer operating at a high frequency (e.g., 500 MHz for ¹H).[4] The sample is dissolved in a deuterated solvent, such as CDCl₃, with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR.[4]
-
FT-IR Spectroscopy : The infrared spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.[6] For liquid samples, a thin film can be placed between KBr plates. For solids, the sample is often prepared as a KBr pellet. Spectra are typically collected in the 4000–400 cm⁻¹ range.[10][11]
-
FT-Raman Spectroscopy : The Raman spectrum is obtained using a spectrometer equipped with a laser source for excitation, such as a Nd:YAG laser (1064 nm).[7] The sample is placed in a suitable container, like a glass capillary tube, and the scattered light is collected and analyzed, typically over a Raman shift range of 3500–50 cm⁻¹.[12]
-
UV-Vis Spectroscopy : The absorption spectrum is measured with a double beam UV-Vis spectrophotometer. The sample is dissolved in a UV-transparent solvent (e.g., ethanol or acetonitrile) and placed in a quartz cuvette. The absorbance is recorded over a range of wavelengths, typically 200–800 nm.
Computational Methodologies
-
Geometry Optimization : The first step in computational spectroscopy is to find the molecule's most stable 3D structure. This is achieved using methods like Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p). The absence of imaginary frequencies in a subsequent vibrational analysis confirms the structure is a true energy minimum.[13][14]
-
NMR Calculations : ¹H and ¹³C chemical shifts are calculated using the GIAO method at a suitable level of theory (e.g., B3LYP/6-311++G(2d,2p)).[1] Calculated shielding constants (σ) are converted to chemical shifts (δ) relative to a calculated TMS reference (δ = σ_ref - σ_calc).
-
Vibrational Frequency Calculations : At the same level of theory used for optimization, harmonic vibrational frequencies (IR and Raman intensities) are calculated. These frequencies are systematically higher than experimental values and are often multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[7][15]
-
UV-Vis Calculations : Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT).[16] This method provides the wavelengths of absorption maxima (λmax) and their corresponding intensities, allowing for a direct comparison with the experimental UV-Vis spectrum.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Thiophene [webbook.nist.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene (Journal Article) | OSTI.GOV [osti.gov]
- 15. mdpi.com [mdpi.com]
- 16. Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling 3-Fluorothiophene
Essential Safety and Handling Guide for 3-Fluorothiophene
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content herein outlines operational procedures, personal protective equipment (PPE), and disposal plans to ensure laboratory safety and proper chemical management.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 3093-88-7
-
Molecular Formula: C₄H₃FS
Hazard Identification and Immediate Precautions
This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][3] It is crucial to handle this chemical with caution in a well-ventilated area, preferably within a certified chemical fume hood. Avoid all personal contact, including the inhalation of vapors.
GHS Hazard Statements:
-
H335: May cause respiratory irritation.[1]
Quantitative Data Summary
| Property | Value |
| Molecular Weight | 102.13 g/mol |
| Physical State | Liquid |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 84 °C (183 °F) |
| Melting Point | -38 °C (-36 °F) |
| UN Number | 1993 |
| Hazard Class | 3 (Flammable liquids) |
| Packing Group | II |
| Storage Temperature | <0°C |
Personal Protective Equipment (PPE) Plan
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation.[2] Standard eyeglasses are not sufficient.[4] |
| Hand Protection | Chemical-resistant gloves. Double-gloving with nitrile gloves may offer splash protection, but prolonged contact should be avoided. Consider butyl rubber or Viton® for better resistance.[5] | Provides a barrier against a chemical that causes skin irritation.[2] Always inspect gloves before use and change them immediately if contamination is suspected.[5][6] |
| Skin and Body Protection | Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes.[5] | Prevents skin contact and protects against potential splashes of the flammable and toxic material.[7] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[7] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[7] | Protects against the inhalation of vapors which may cause respiratory irritation. |
Operational and Disposal Plans
Proper handling and disposal procedures are essential to minimize exposure and prevent environmental contamination.
Experimental Protocol: Safe Handling and Storage
-
Preparation:
-
Handling:
-
Conduct all work with this compound inside a chemical fume hood.
-
Keep the container tightly closed when not in use.[2]
-
Use non-sparking tools and explosion-proof equipment.[9][10]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe vapors or mists.[9]
-
Wash hands thoroughly after handling.[2]
-
-
Storage:
Spill Response Protocol
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure adequate ventilation. If the spill is contained within a chemical fume hood, keep it operational.
-
Containment: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[7]
-
Collection: Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all chemical waste and contaminated materials (e.g., gloves, absorbent materials) in a dedicated, compatible, and properly sealed container.
-
Do not mix with other waste streams.[11]
-
-
Labeling:
-
Clearly label the hazardous waste container with "HAZARDOUS WASTE" and the chemical name "this compound".[11]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
-
Disposal:
Logical Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound | C4H3FS | CID 10975421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
